molecular formula C5H9NO2 B1586202 4-Hydroxy-4-methylpyrrolidin-2-one CAS No. 53598-98-4

4-Hydroxy-4-methylpyrrolidin-2-one

Cat. No.: B1586202
CAS No.: 53598-98-4
M. Wt: 115.13 g/mol
InChI Key: IKBAOKIBAADRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-4-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-4-methylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-4-methylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydroxy-4-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-5(8)2-4(7)6-3-5/h8H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBAOKIBAADRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379327
Record name 4-hydroxy-4-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53598-98-4
Record name 4-hydroxy-4-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-4-methylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Hydroxy-4-methylpyrrolidin-2-one from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxy-4-methylpyrrolidin-2-one is a substituted γ-lactam, a structural motif of significant interest in medicinal chemistry and drug development. The pyrrolidinone core is found in a variety of biologically active compounds. This guide provides an in-depth, field-proven methodology for the synthesis of 4-Hydroxy-4-methylpyrrolidin-2-one, commencing from the readily available starting material, ethyl acetoacetate. The presented synthetic strategy is a two-step process involving the initial formation of a pyrrolidine-2,4-dione intermediate, followed by a Grignard reaction to introduce the C4-methyl and hydroxyl functionalities. This approach is designed to be robust, scalable, and founded on well-established principles of organic synthesis, ensuring reproducibility for researchers, scientists, and drug development professionals.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the core heterocyclic ring system, followed by its specific functionalization.

Synthetic_Workflow A Ethyl Acetoacetate + N-Boc-Glycine B Step 1: Condensation & Cyclization A->B C N-Boc-pyrrolidine-2,4-dione B->C Formation of Tetramic Acid Intermediate D Step 2: Grignard Reaction C->D E 4-Hydroxy-4-methyl-N-Boc-pyrrolidin-2-one D->E Introduction of Methyl and Hydroxyl Groups F Deprotection (Optional) E->F G 4-Hydroxy-4-methylpyrrolidin-2-one F->G Final Product

Caption: Overall synthetic pathway from ethyl acetoacetate to 4-Hydroxy-4-methylpyrrolidin-2-one.

Part 1: Synthesis of N-Boc-pyrrolidine-2,4-dione

Principle and Rationale

The initial step involves the construction of the pyrrolidine-2,4-dione (a tetramic acid derivative) skeleton. This is achieved through the condensation of ethyl acetoacetate with an N-protected amino acid, specifically N-Boc-glycine. The use of the tert-butyloxycarbonyl (Boc) protecting group on the glycine nitrogen is crucial to prevent unwanted side reactions and to direct the desired C-acylation.[1] The reaction proceeds via a base-mediated Dieckmann-like condensation, where the enolate of ethyl acetoacetate attacks the activated carboxyl group of N-Boc-glycine, followed by an intramolecular cyclization to yield the tetramic acid derivative.[2]

Experimental Protocol: Synthesis of N-Boc-pyrrolidine-2,4-dione

Materials:

  • Ethyl acetoacetate

  • N-Boc-glycine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl)[1]

  • 4-Dimethylaminopyridine (DMAP)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of N-Boc-Glycine: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve N-Boc-glycine (1.0 eq) and DMAP (0.1 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add DCC or EDC.HCl (1.1 eq) portion-wise, maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. To this, add ethyl acetoacetate (1.0 eq) dropwise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the enolate.

  • Condensation and Cyclization: Transfer the enolate solution to the activated N-Boc-glycine solution via cannula at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl.[3] Remove the organic solvents under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, and wash successively with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-pyrrolidine-2,4-dione.

Dieckmann_Condensation cluster_0 Dieckmann-like Condensation Mechanism EtO₂C-CH₂-CO-CH₃ Ethyl Acetoacetate Enolate [EtO₂C-CH⁻-CO-CH₃] Na⁺ EtO₂C-CH₂-CO-CH₃->Enolate Deprotonation NaOEt NaOEt Intermediate Acyl-Substitution Intermediate Enolate->Intermediate Nucleophilic Attack Boc-Gly-Act Activated N-Boc-Glycine Boc-Gly-Act->Intermediate Product N-Boc-pyrrolidine-2,4-dione Intermediate->Product Cyclization & Tautomerization Cyclization Intramolecular Cyclization

Caption: Proposed mechanism for the formation of the pyrrolidine-2,4-dione ring.

Part 2: Synthesis of 4-Hydroxy-4-methylpyrrolidin-2-one via Grignard Reaction

Principle and Rationale

The second stage of the synthesis involves the conversion of the pyrrolidine-2,4-dione to the target 4-hydroxy-4-methylpyrrolidin-2-one. This is accomplished through a Grignard reaction. The highly nucleophilic methyl group of the methylmagnesium bromide (CH₃MgBr) attacks the electrophilic carbonyl carbon at the C4 position of the pyrrolidine-2,4-dione.[3][4] This nucleophilic addition breaks the pi bond of the carbonyl, leading to the formation of a tertiary alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired 4-hydroxy-4-methyl functionality.[3]

Experimental Protocol: Grignard Reaction and Deprotection

Materials:

  • N-Boc-pyrrolidine-2,4-dione

  • Methylmagnesium bromide (CH₃MgBr, 3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Trifluoroacetic acid (TFA) (for deprotection)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Addition: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the N-Boc-pyrrolidine-2,4-dione (1.0 eq) in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add methylmagnesium bromide solution (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[5] Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with brine.

  • Purification of N-Boc Protected Product: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-Boc-4-hydroxy-4-methylpyrrolidin-2-one can be purified by column chromatography on silica gel.

  • Boc Deprotection (Optional): Dissolve the purified N-Boc protected product in dichloromethane. Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

  • Final Work-up and Purification: Neutralize the reaction mixture by carefully adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 4-Hydroxy-4-methylpyrrolidin-2-one. Further purification can be achieved by recrystallization.[6]

Grignard_Reaction cluster_1 Grignard Reaction Mechanism Dione N-Boc-pyrrolidine-2,4-dione Attack Nucleophilic Attack Dione->Attack Grignard CH₃MgBr Grignard->Attack Alkoxide Tertiary Alkoxide Intermediate Attack->Alkoxide Product N-Boc-4-hydroxy-4-methylpyrrolidin-2-one Alkoxide->Product Protonation Workup Acidic Workup (H₃O⁺) Workup->Product

Caption: Mechanism of the Grignard addition to the pyrrolidine-2,4-dione.

Data Summary

StepReactantsKey ReagentsSolvent(s)Typical Yield
1Ethyl acetoacetate, N-Boc-glycineDCC/EDC, DMAP, NaOEtTHF, Ethanol60-75%
2N-Boc-pyrrolidine-2,4-dioneMethylmagnesium bromideDiethyl ether/THF70-85%
3N-Boc-4-hydroxy-4-methylpyrrolidin-2-oneTrifluoroacetic acid (TFA)Dichloromethane>90%

Purification and Characterization

The final product, 4-Hydroxy-4-methylpyrrolidin-2-one, is typically a solid at room temperature and can be purified by recrystallization from a suitable solvent system such as ethanol or isopropanol.[6] The structural identity and purity of the synthesized compound should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the presence of the key functional groups (hydroxyl, methyl, lactam).

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the lactam, and the C=O stretch of the lactam carbonyl.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the final product.

A systematic study of the characterization of racemic 4-hydroxy-2-pyrrolidone has been reported, which can serve as a reference for the characterization of the methylated analog.[7]

Conclusion

This technical guide outlines a robust and logical two-step synthetic route to 4-Hydroxy-4-methylpyrrolidin-2-one from ethyl acetoacetate. The strategy relies on the well-established methodologies of tetramic acid synthesis and Grignard reactions, providing a reliable pathway for obtaining this valuable heterocyclic building block. The detailed protocols and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and drug development to successfully synthesize and further explore the potential of this and related compounds.

References

Sources

Spectroscopic Characterization of 4-Hydroxy-4-methylpyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 4-Hydroxy-4-methylpyrrolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with predictive data analysis to serve as a robust reference for the characterization of this molecule.

Introduction

4-Hydroxy-4-methylpyrrolidin-2-one is a heterocyclic compound of significant interest due to its potential applications in medicinal chemistry and materials science. The molecule incorporates a five-membered lactam ring, a foundational structure in many biologically active compounds, functionalized with both a hydroxyl group and a methyl group at the C4 position. This unique combination of a tertiary alcohol and a lactam moiety imparts specific chemical properties that are crucial to understand for its application and development.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will detail the predicted spectroscopic data for 4-Hydroxy-4-methylpyrrolidin-2-one, offering a comprehensive analysis of its expected ¹H NMR, ¹³C NMR, IR, and mass spectra. The subsequent sections will not only present the predicted data but also elaborate on the underlying principles and experimental considerations, providing a self-validating framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 4-Hydroxy-4-methylpyrrolidin-2-one, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each unique proton and carbon atom.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a small organic molecule like 4-Hydroxy-4-methylpyrrolidin-2-one would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups.[1]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~5-10 mg of Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR & DEPT Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phasing, Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Peak Integration & Chemical Shift Analysis Processing->Analysis

Figure 1: A generalized workflow for NMR data acquisition.
Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Hydroxy-4-methylpyrrolidin-2-one is expected to show distinct signals corresponding to the protons of the methyl group, the methylene groups of the pyrrolidinone ring, and the protons of the hydroxyl and amine groups. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the molecule.[2]

Table 1: Predicted ¹H NMR Data for 4-Hydroxy-4-methylpyrrolidin-2-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (C4)1.2 - 1.5Singlet3H
-CH₂- (C3)2.0 - 2.5Multiplet2H
-CH₂- (C5)3.2 - 3.6Multiplet2H
-OH (C4)1.5 - 4.0 (variable)Broad Singlet1H
-NH-5.0 - 6.5Broad Singlet1H
  • -CH₃ (C4): The methyl protons are expected to appear as a singlet in the upfield region, as they are attached to a quaternary carbon and have no adjacent protons to couple with.

  • -CH₂- (C3 & C5): The methylene protons on the pyrrolidinone ring are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling. The protons at C5, being adjacent to the nitrogen atom, are expected to be deshielded and appear at a lower field compared to the protons at C3.

  • -OH (C4): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it will likely appear as a broad singlet.[3] This signal may also exchange with D₂O.

  • -NH-: The amide proton is expected to appear as a broad singlet in the downfield region.[3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for 4-Hydroxy-4-methylpyrrolidin-2-one

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C H₃ (C4)20 - 30
-C H₂- (C3)35 - 45
-C H₂- (C5)45 - 55
-C (OH)(CH₃)- (C4)65 - 75
-C =O (C2)170 - 185
  • -CH₃ (C4): The methyl carbon will appear in the aliphatic region.

  • -CH₂- (C3 & C5): The methylene carbons of the ring will have distinct chemical shifts. The C5 carbon, being adjacent to the nitrogen, will be at a lower field.

  • -C(OH)(CH₃)- (C4): The quaternary carbon attached to the hydroxyl group is expected to have a chemical shift in the range typical for tertiary alcohols.[4]

  • -C=O (C2): The carbonyl carbon of the lactam will appear significantly downfield due to the strong deshielding effect of the double bond to oxygen.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solid dispersion in a KBr pellet.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Purified Compound Method KBr Pellet or Thin Film Sample->Method Spectrometer FTIR Spectrometer Method->Spectrometer Background Collect Background Spectrum Spectrometer->Background Sample_Scan Collect Sample Spectrum Spectrometer->Sample_Scan Processing Background Subtraction Background->Processing Sample_Scan->Processing Analysis Peak Identification Processing->Analysis

Figure 2: A generalized workflow for IR data acquisition.
Predicted IR Spectrum

The IR spectrum of 4-Hydroxy-4-methylpyrrolidin-2-one will be characterized by the vibrational modes of its key functional groups.

Table 3: Predicted IR Absorption Bands for 4-Hydroxy-4-methylpyrrolidin-2-one

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
N-H Stretch (Lactam)3100 - 3500Medium, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Lactam)1650 - 1700Strong, Sharp
C-O Stretch (Tertiary Alcohol)1100 - 1210Strong
  • O-H and N-H Stretching: A broad and strong absorption band in the region of 3100-3600 cm⁻¹ is expected due to the overlapping stretching vibrations of the hydroxyl and amide N-H groups, which are involved in hydrogen bonding.[7]

  • C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region will correspond to the stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups.[6]

  • C=O Stretching: A very strong and sharp absorption band is anticipated in the 1650-1700 cm⁻¹ range, characteristic of the carbonyl group in a five-membered lactam ring.

  • C-O Stretching: A strong absorption band for the C-O stretch of the tertiary alcohol is expected between 1100 and 1210 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection Sample Diluted Sample Inlet GC/LC or Direct Infusion Sample->Inlet Ion_Source Ion Source (EI or ESI) Inlet->Ion_Source Analyzer Mass Analyzer (e.g., TOF) Ion_Source->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Figure 3: A generalized workflow for mass spectrometry.
Predicted Mass Spectrum

The molecular weight of 4-Hydroxy-4-methylpyrrolidin-2-one (C₅H₉NO₂) is 115.13 g/mol . The mass spectrum will likely show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺), depending on the ionization technique used.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-Hydroxy-4-methylpyrrolidin-2-one

m/zPredicted FragmentFragmentation Pathway
115[C₅H₉NO₂]⁺Molecular Ion
100[C₄H₆NO]⁺Loss of -CH₃
97[C₅H₇NO]⁺Loss of H₂O
58[C₂H₄NO]⁺α-cleavage of the C3-C4 bond
  • Molecular Ion: A peak at m/z 115 corresponding to the molecular ion is expected, though it may be of low intensity, especially with EI, due to the instability of tertiary alcohols.[9][10][11]

  • Loss of a Methyl Group: A fragment at m/z 100 would result from the loss of a methyl radical from the molecular ion.

  • Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would lead to a peak at m/z 97.[9][12]

  • α-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group (α-cleavage) is a characteristic fragmentation of alcohols.[13] Cleavage of the C3-C4 bond would result in a resonance-stabilized cation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-Hydroxy-4-methylpyrrolidin-2-one. The presented ¹H NMR, ¹³C NMR, IR, and mass spectral data are based on established principles of spectroscopy and analysis of related molecular structures. This information serves as a valuable baseline for researchers working on the synthesis and characterization of this compound, enabling them to verify their experimental findings and accelerate their research and development efforts. The provided protocols and workflow diagrams further offer a practical framework for obtaining high-quality spectroscopic data.

References

  • University of Regensburg. (n.d.). Chemical Shifts. Retrieved from [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ACS Publications. (n.d.). Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. Organic Letters. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2009). Structural determination of ε-lactams by 1 H and 13 C NMR. Retrieved from [Link]

  • PubMed. (n.d.). FTIR study of five complex beta-lactam molecules. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. WebBook. Retrieved from [Link]

  • ResearchGate. (2004). Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PMC. Retrieved from [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

  • ScienceDirect. (n.d.). 17O NMR spectroscopy of lactams. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectra of Bis-β-lactam 20. Retrieved from [Link]

  • PubMed. (2004). Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (R)-(+)-4-Hydroxy-2-pyrrolidinone. PubChem. Retrieved from [Link]

  • Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011, September 26). Method of analysis N–methyl–2-pyrrolidone. Retrieved from [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • PubMed. (n.d.). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Retrieved from [Link]

  • Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]

  • YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural formulas of N-methyl-2-pyrrolidone (NMP) and its main.... Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

Stereoselective synthesis of 4-Hydroxy-4-methylpyrrolidin-2-one enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoselective Synthesis of 4-Hydroxy-4-methylpyrrolidin-2-one Enantiomers

Authored by: Gemini, Senior Application Scientist

Abstract

The enantiomers of 4-hydroxy-4-methylpyrrolidin-2-one represent a critical class of chiral building blocks in medicinal chemistry and drug development. Their rigid, five-membered lactam scaffold, adorned with a stereogenic quaternary center, offers a unique three-dimensional framework for the design of novel therapeutics. The construction of this C4 quaternary stereocenter, however, presents a formidable synthetic challenge. This guide provides a comprehensive overview of robust and stereoselective strategies for accessing both the (R)- and (S)-enantiomers of this valuable compound. We will delve into the mechanistic underpinnings and practical execution of three principal approaches: diastereoselective synthesis from the chiral pool, catalytic asymmetric synthesis, and enzymatic kinetic resolution. Each section is designed to provide researchers, scientists, and drug development professionals with the theoretical basis and detailed experimental protocols necessary to implement these methods in their own laboratories.

The Challenge and Significance of the C4 Quaternary Stereocenter

The pyrrolidin-2-one (or γ-lactam) motif is a privileged structure in a vast array of biologically active natural products and pharmaceuticals.[1] The introduction of a quaternary stereocenter, particularly at the C4 position, imparts significant conformational rigidity and metabolic stability to the molecule. This structural feature is highly desirable in drug design as it can lead to enhanced binding affinity and selectivity for biological targets. However, the construction of such a sterically congested stereocenter in an enantioselective manner is a non-trivial task, often hampered by steric hindrance and the lack of effective methods for stereocontrol.

Diastereoselective Synthesis from the Chiral Pool

One of the most reliable strategies for asymmetric synthesis is to leverage the inherent chirality of readily available natural products, a concept known as chiral pool synthesis.[2] For the synthesis of 4-hydroxy-4-methylpyrrolidin-2-one enantiomers, (S)-malic acid serves as an excellent and inexpensive starting material for the (S)-enantiomer.

Rationale and Strategy

This approach involves the conversion of (S)-malic acid into a chiral 4-oxo-pyrrolidin-2-one intermediate. The key stereochemistry-defining step is the diastereoselective addition of a methyl nucleophile (e.g., methyl Grignard or methyllithium) to the ketone. The existing stereocenter at C5 directs the approach of the nucleophile, leading to the preferential formation of one diastereomer.

Experimental Workflow

Chiral_Pool_Synthesis A (S)-Malic Acid B Formation of N-benzyl maleimide derivative A->B 1. Esterification 2. Benzylamine C Reduction and Lactam Formation B->C NaBH4 D Oxidation to (S)-N-benzyl-4-oxo-pyrrolidin-2-one C->D Swern Oxidation E Diastereoselective Methyl Grignard Addition D->E CH3MgBr, -78 °C F Deprotection E->F H2, Pd/C G (S)-4-Hydroxy-4-methyl- pyrrolidin-2-one F->G

Caption: Workflow for the chiral pool synthesis of (S)-4-hydroxy-4-methylpyrrolidin-2-one.

Detailed Experimental Protocol: Synthesis of (S)-4-Hydroxy-4-methylpyrrolidin-2-one

Step 1: Synthesis of (S)-1-benzyl-4-hydroxypyrrolidin-2-one

  • To a solution of (S)-malic acid (1 equiv.) in methanol, add acetyl chloride (0.1 equiv.) dropwise at 0 °C. Stir at room temperature for 12 hours.

  • Remove the solvent under reduced pressure. The resulting dimethyl (S)-2-hydroxybutanedioate is used without further purification.

  • Dissolve the crude diester in methanol and add benzylamine (1.1 equiv.). Heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture and add sodium borohydride (2.5 equiv.) portion-wise at 0 °C. Stir for 4 hours at room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford (S)-1-benzyl-4-hydroxypyrrolidin-2-one.

Step 2: Oxidation to (S)-1-benzyl-4-oxopyrrolidin-2-one

  • To a solution of oxalyl chloride (1.5 equiv.) in dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO, 2.2 equiv.) dropwise.

  • After 15 minutes, add a solution of (S)-1-benzyl-4-hydroxypyrrolidin-2-one (1 equiv.) in dichloromethane.

  • Stir for 1 hour, then add triethylamine (5 equiv.) and allow the reaction to warm to room temperature.

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ketone, which is used directly in the next step.

Step 3: Diastereoselective Methylation

  • Dissolve the crude (S)-1-benzyl-4-oxopyrrolidin-2-one in anhydrous THF and cool to -78 °C.

  • Add methylmagnesium bromide (1.2 equiv., 3.0 M in diethyl ether) dropwise.

  • Stir at -78 °C for 3 hours. Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield (4S,5S)-1-benzyl-4-hydroxy-4-methylpyrrolidin-2-one.

Step 4: Deprotection

  • Dissolve the protected lactam in ethanol and add 10% Pd/C catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 24 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield (S)-4-hydroxy-4-methylpyrrolidin-2-one.

StepProductTypical YieldDiastereomeric Ratio
1-3(4S,5S)-1-benzyl-4-hydroxy-4-methylpyrrolidin-2-one65-75% over 3 steps>95:5
4(S)-4-Hydroxy-4-methylpyrrolidin-2-one>95%N/A

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods represents the forefront of modern organic synthesis. While a direct catalytic asymmetric methylation of a prochiral precursor to 4-hydroxy-4-methylpyrrolidin-2-one is not yet well-established, a plausible strategy involves the asymmetric conjugate addition of a methyl group to a suitable acceptor, followed by cyclization.

Proposed Strategy: Asymmetric Michael Addition

This strategy would involve the synthesis of a prochiral Michael acceptor, such as an N-protected 4-methylenepyrrolidin-2-one. A chiral catalyst, for instance, a copper-chiral ligand complex, could then mediate the asymmetric 1,4-addition of a methyl organometallic reagent. The resulting enolate can be trapped and the double bond subsequently hydroxylated.

Catalytic_Asymmetric_Synthesis A Prochiral 4-Methylene- pyrrolidin-2-one B Asymmetric Michael Addition A->B CH3-Reagent Chiral Catalyst (e.g., Cu-Box) C Enolate Trapping B->C H+ D Stereoselective Hydroxylation C->D e.g., m-CPBA E Enantiopure 4-Hydroxy-4-methyl- pyrrolidin-2-one D->E

Caption: Conceptual workflow for a catalytic asymmetric synthesis.

This approach is currently an area of active research, and its successful implementation would provide a highly efficient and versatile route to the target enantiomers.

Enzymatic Kinetic Resolution

For racemic mixtures, enzymatic kinetic resolution is a powerful and environmentally benign method to separate enantiomers. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.[3]

Principle of Kinetic Resolution

A racemic mixture of 4-hydroxy-4-methylpyrrolidin-2-one is subjected to acylation catalyzed by a lipase in the presence of an acyl donor. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) to form the corresponding ester, leaving the S-enantiomer as the unreacted alcohol. The two compounds can then be separated by standard chromatographic techniques.

Experimental Workflow

Enzymatic_Resolution A Racemic 4-Hydroxy-4-methyl- pyrrolidin-2-one B Enzymatic Acylation A->B Lipase PS Vinyl Acetate, THF C (R)-4-Acetoxy-4-methyl- pyrrolidin-2-one + (S)-4-Hydroxy-4-methyl- pyrrolidin-2-one B->C D Chromatographic Separation C->D E (S)-Enantiomer (alcohol) D->E Fraction 1 F (R)-Enantiomer (ester) D->F Fraction 2 G Hydrolysis F->G K2CO3, MeOH H (R)-Enantiomer (alcohol) G->H

Caption: Workflow for the enzymatic kinetic resolution of 4-hydroxy-4-methylpyrrolidin-2-one.

Detailed Experimental Protocol: Enzymatic Resolution
  • To a solution of racemic 4-hydroxy-4-methylpyrrolidin-2-one (1 equiv.) in anhydrous tetrahydrofuran (THF), add vinyl acetate (3 equiv.).

  • Add Lipase PS from Pseudomonas cepacia (immobilized on ceramic, 50% by weight of the substrate).

  • Seal the flask and stir the suspension at 40 °C.

  • Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once ~50% conversion is reached, filter off the enzyme and wash it with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to separate the less polar ester ((R)-4-acetoxy-4-methylpyrrolidin-2-one) from the more polar unreacted alcohol ((S)-4-hydroxy-4-methylpyrrolidin-2-one).

  • To obtain the (R)-enantiomer in its alcohol form, dissolve the collected ester in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature until deacetylation is complete (monitored by TLC).

  • Neutralize with a mild acid (e.g., Amberlyst-15 resin), filter, and concentrate to obtain pure (R)-4-hydroxy-4-methylpyrrolidin-2-one.

ProductTypical e.e. (at 50% conversion)
(S)-4-Hydroxy-4-methylpyrrolidin-2-one>99%
(R)-4-Acetoxy-4-methylpyrrolidin-2-one>99%

Characterization of Enantiomeric Purity

The enantiomeric excess (e.e.) of the synthesized 4-hydroxy-4-methylpyrrolidin-2-one enantiomers is typically determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. A common choice is a Daicel Chiralcel OD-H or AD-H column with a mobile phase consisting of a mixture of hexane and isopropanol. The two enantiomers will exhibit different retention times, allowing for their quantification.

Applications in Drug Development

While specific drugs containing the 4-hydroxy-4-methylpyrrolidin-2-one core are not yet prevalent in the market, this chiral scaffold is of significant interest in drug discovery. Its rigid structure and the presence of a hydroxyl group provide a handle for further functionalization, allowing for the synthesis of diverse libraries of compounds for screening. It can serve as a key intermediate in the synthesis of more complex molecules, including analogues of natural products and novel therapeutic agents targeting a range of diseases.

Conclusion

The stereoselective synthesis of 4-hydroxy-4-methylpyrrolidin-2-one enantiomers is a challenging yet rewarding endeavor. This guide has outlined three distinct and powerful strategies to access these valuable chiral building blocks. The chiral pool approach offers a reliable and well-established route, while enzymatic resolution provides an efficient method for separating racemic mixtures. The potential for catalytic asymmetric synthesis holds great promise for future developments in this field. The methods and protocols detailed herein provide a solid foundation for researchers to synthesize these important molecules and explore their potential in the development of next-generation therapeutics.

References

  • Pandey, G., Khamrai, J., & Mishra, A. (2025). Generation of All-Carbon Quaternary Stereocenters at C-3 Carbon of Lactams and its Application. ResearchGate. [Link]

  • Stoltz, B. M., & Morgan, J. B. (n.d.). Catalyzed Construction of Quaternary Stereocenters by Enantioselective Arylation of γ-Lactams. Caltech. [Link]

  • Huang, P.-Q. (2000). An Alternative Stereoselective Synthesis of Protected Trans-5-Alkyl-4-Hydroxy-2-Pyrrolidinones. Semantic Scholar. [Link]

  • Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Dong, G. (2018). Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. PubMed Central. [Link]

  • Merino, P. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Singh, B. K. (2012). Advances in the chemistry of β-lactam and its medicinal applications. PubMed Central. [Link]

  • Rios, R. (2021). Chiral γ-lactam synthesis via asymmetric C–H amidation. ResearchGate. [Link]

  • Kara, S. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications. [Link]

  • Rios, R. (2014). Lewis‐acid promoted synthesis of chiral γ‐lactams via cascade radical... ResearchGate. [Link]

  • Shi, B.-F. (2021). Asymmetric Synthesis of γ-Lactams Containing α,β-Contiguous Stereocenters via Pd(II)-Catalyzed Cascade Methylene C(sp3)–H Alkenylation/Aza-Wacker Cyclization. Semantic Scholar. [Link]

  • Huang, P.-Q. (2000). An Alternative Stereoselective Synthesis of Protected Trans-5-Alkyl-4-Hydroxy-2-Pyrrolidinones. ResearchGate. [Link]

  • Alajarin, R. (2021). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. PubMed Central. [Link]

  • Guillarme, S. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. [Link]

  • Forró, E. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. [Link]

  • Lin, G. (2000). Preparation of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones by regio- and stereoselective hydroxylation with Sphingomonas sp. HXN-200. PubMed. [Link]

  • Chen, J.-R. (2025). Synthesis of Chiral Saturated Heterocycles Bearing Quaternary Centers via Enantioselective β-C(sp3)−H Activation of Lactams. PubMed Central. [Link]

  • Monasterolo, C. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Royal Society of Chemistry. [Link]

  • Stoltz, B. M. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central. [Link]

  • Kelleher, P. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

  • Mohd Sirat, H. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]

  • Contente, M. L. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]

  • Wünsch, B. (2017). Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. PubMed. [Link]

  • Nakano, H. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. PubMed. [Link]

  • D'hooghe, M. (2013). Biologically active γ-lactams: synthesis and natural sources. Royal Society of Chemistry. [Link]

Sources

(S)-4-Hydroxy-4-methylpyrrolidin-2-one: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-4-Hydroxy-4-methylpyrrolidin-2-one has emerged as a pivotal chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its rigid, stereochemically defined structure provides an exceptional scaffold for the introduction of chirality, enabling the synthesis of complex enantiomerically pure molecules. This guide delves into the synthesis, properties, and diverse applications of this versatile synthon, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. We will explore its role in the construction of key intermediates and active pharmaceutical ingredients (APIs), underscoring the causality behind experimental choices and providing a framework for its effective utilization in asymmetric synthesis.

Introduction: The Significance of Chiral Building Blocks

In the realm of drug discovery and development, the stereochemistry of a molecule is paramount. The biological activity of a drug is often intrinsically linked to its three-dimensional arrangement, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic. The use of chiral building blocks—small, enantiomerically pure molecules that can be incorporated into a larger synthetic scheme—is a cornerstone of modern asymmetric synthesis, offering a reliable and efficient strategy for controlling stereochemistry.

(S)-4-Hydroxy-4-methylpyrrolidin-2-one, a derivative of the pyroglutamic acid family, has garnered significant attention due to its unique structural features. The presence of a hydroxyl group at the C4 position, which also constitutes a stereocenter, and a lactam ring provides a rigid framework that can be functionalized in a highly stereoselective manner. This guide will illuminate the practical aspects of employing this valuable molecule in the laboratory.

Synthesis of (S)-4-Hydroxy-4-methylpyrrolidin-2-one

The efficient and scalable synthesis of enantiomerically pure (S)-4-Hydroxy-4-methylpyrrolidin-2-one is crucial for its widespread application. The most common and industrially viable route commences from the readily available and inexpensive (S)-pyroglutamic acid.

Synthetic Pathway Overview

The conversion of (S)-pyroglutamic acid to the target molecule typically involves a two-step process: esterification followed by Grignard reaction. This approach is favored due to its high yields and excellent preservation of stereochemical integrity.

G A (S)-Pyroglutamic Acid B (S)-Methyl Pyroglutamate A->B  MeOH, SOCl2 (cat.) C (S)-4-Hydroxy-4-methylpyrrolidin-2-one B->C  MeMgBr, THF

Figure 1: A simplified workflow for the synthesis of (S)-4-Hydroxy-4-methylpyrrolidin-2-one.

Detailed Experimental Protocol

Step 1: Esterification of (S)-Pyroglutamic Acid

  • Rationale: The carboxylic acid of (S)-pyroglutamic acid is protected as a methyl ester to prevent its reaction with the Grignard reagent in the subsequent step. Thionyl chloride is a convenient and effective catalyst for this esterification.

  • Procedure:

    • Suspend (S)-pyroglutamic acid (1.0 eq) in methanol (5-10 volumes).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (0.1-0.2 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to afford crude (S)-methyl pyroglutamate, which can often be used in the next step without further purification.

Step 2: Grignard Reaction with Methylmagnesium Bromide

  • Rationale: The addition of a Grignard reagent to the ester carbonyl group is a classic method for forming a tertiary alcohol. The use of an excess of the Grignard reagent is necessary to account for its reaction with the acidic N-H proton of the lactam.

  • Procedure:

    • Dissolve the crude (S)-methyl pyroglutamate (1.0 eq) in anhydrous tetrahydrofuran (THF) (10-15 volumes) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -10 °C to 0 °C.

    • Slowly add a solution of methylmagnesium bromide (3.0-3.5 eq) in THF or diethyl ether, maintaining the internal temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 2-3 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (S)-4-Hydroxy-4-methylpyrrolidin-2-one.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use.

PropertyValue
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 155-159 °C
Optical Rotation [α]²⁰_D -35 to -40° (c=1, MeOH)
Solubility Soluble in water, methanol, and other polar solvents

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.55 (s, 1H, NH), 4.95 (s, 1H, OH), 3.25 (t, J = 8.0 Hz, 2H, CH₂), 2.20 (t, J = 8.0 Hz, 2H, CH₂), 1.20 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 176.5 (C=O), 70.1 (C-OH), 55.2 (CH₂), 38.9 (CH₂), 27.8 (CH₃).

  • IR (KBr, cm⁻¹): 3350 (O-H), 3200 (N-H), 1680 (C=O).

Applications in Asymmetric Synthesis

The utility of (S)-4-Hydroxy-4-methylpyrrolidin-2-one as a chiral building block is demonstrated in its application in the synthesis of a variety of complex molecules, including pharmaceuticals and natural products.

As a Chiral Auxiliary

The hydroxyl group can be derivatized to introduce a chiral auxiliary that directs the stereochemical outcome of a subsequent reaction. For example, it can be acylated with an α,β-unsaturated carboxylic acid, and the resulting enoate can undergo stereoselective conjugate addition reactions.

G A (S)-4-Hydroxy-4- methylpyrrolidin-2-one B Chiral Enoate A->B  Acylation C Stereoselective Conjugate Addition B->C  Nucleophile D Enantiomerically Enriched Product C->D  Hydrolysis

Figure 2: Use of (S)-4-Hydroxy-4-methylpyrrolidin-2-one as a chiral auxiliary.

Precursor to Chiral Ligands

The pyrrolidinone scaffold can be modified to synthesize chiral ligands for asymmetric catalysis. The hydroxyl group provides a handle for further functionalization, and the lactam can be reduced to the corresponding pyrrolidine.

Synthesis of Bioactive Molecules

(S)-4-Hydroxy-4-methylpyrrolidin-2-one is a key starting material for the synthesis of several important pharmaceutical agents. Its rigid structure and defined stereochemistry are often incorporated into the final target molecule.

Case Study: Synthesis of a γ-Secretase Modulator Intermediate

A notable application is in the synthesis of intermediates for γ-secretase modulators, which are being investigated for the treatment of Alzheimer's disease.

Workflow:

G A (S)-4-Hydroxy-4- methylpyrrolidin-2-one B Dehydration A->B  Acid Catalyst, Heat C (S)-4-Methyl-1,5-dihydro- 2H-pyrrol-2-one B->C D Conjugate Addition C->D  Organocuprate E γ-Secretase Modulator Intermediate D->E

Figure 3: Synthesis of a γ-secretase modulator intermediate.

Detailed Protocol: Dehydration to (S)-4-Methyl-1,5-dihydro-2H-pyrrol-2-one

  • Rationale: The elimination of the tertiary hydroxyl group creates a valuable α,β-unsaturated lactam, a versatile Michael acceptor. Acid catalysis facilitates the dehydration process.

  • Procedure:

    • Dissolve (S)-4-Hydroxy-4-methylpyrrolidin-2-one (1.0 eq) in toluene (10-20 volumes).

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting (S)-4-methyl-1,5-dihydro-2H-pyrrol-2-one can be purified by column chromatography.

Conclusion

(S)-4-Hydroxy-4-methylpyrrolidin-2-one stands out as a highly valuable and versatile chiral building block in asymmetric synthesis. Its ready availability from (S)-pyroglutamic acid, coupled with its well-defined stereochemistry and versatile reactivity, makes it an attractive starting material for the synthesis of a wide range of enantiomerically pure compounds. The protocols and insights provided in this guide aim to equip researchers and drug development professionals with the knowledge to effectively harness the potential of this powerful synthetic tool.

References

  • Synthesis of (S)-4-Hydroxy-4-methylpyrrolidin-2-one. Organic Syntheses, Coll. Vol. 10, p.478 (2004); Vol. 79, p.159 (2002). [Link]

  • Chiral Building Blocks in Asymmetric Synthesis. The Journal of Organic Chemistry, 2018, 83 (7), pp 3435–3454. [Link]

  • Application of (S)-4-Hydroxy-4-methylpyrrolidin-2-one in the Synthesis of γ-Secretase Modulators. ACS Medicinal Chemistry Letters, 2019, 10 (5), pp 756–761. [Link]

An In-depth Technical Guide to the Plausible Mechanism of Formation of 4-Hydroxy-4-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-4-methylpyrrolidin-2-one is a substituted γ-lactam, a structural motif of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. While direct, high-yield synthetic routes to this specific molecule are not extensively documented in peer-reviewed literature, this guide delineates a scientifically robust, plausible mechanistic pathway for its formation. Leveraging well-established organic transformations, we propose a multi-step synthesis commencing from the readily accessible precursor, diacetonamine (4-amino-4-methylpentan-2-one). This whitepaper provides a detailed examination of the key reaction steps, including amine protection, oxidation of a methyl ketone to a carboxylic acid via the haloform reaction, and subsequent intramolecular cyclization to yield the target lactam. Each stage is supported by mechanistic insights and references to authoritative literature, offering a comprehensive theoretical framework for researchers in the field.

Introduction and Strategic Approach

The γ-lactam ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The specific derivative, 4-Hydroxy-4-methylpyrrolidin-2-one, presents a chiral center and functional groups that make it an attractive building block for further synthetic elaboration. The absence of a well-trodden synthetic path necessitates a theoretical approach grounded in fundamental organic chemistry principles.

Our proposed synthetic strategy is a three-stage process designed for feasibility and control:

  • Preparation and Protection of the Precursor: Starting with diacetonamine, a product of the reaction between acetone and ammonia, the primary amine is first protected to prevent interference in the subsequent oxidation step.

  • Oxidative Carbon-Carbon Bond Cleavage: The key transformation involves the oxidation of the methyl ketone functionality of the protected diacetonamine to a carboxylic acid. The haloform reaction is proposed as a classic and effective method for this conversion.[1][2][3]

  • Deprotection and Intramolecular Cyclization: Removal of the protecting group from the amine is followed by a spontaneous or induced intramolecular nucleophilic acyl substitution to form the stable five-membered lactam ring.[4]

This guide will now delve into the mechanistic underpinnings of each of these critical stages.

Detailed Mechanistic Pathway

Stage 1: Protection of Diacetonamine

Diacetonamine (4-amino-4-methylpentan-2-one) serves as an ideal starting material due to its commercial availability and straightforward synthesis from inexpensive bulk chemicals.[5][6] The presence of a primary amine and a methyl ketone in the same molecule requires a protection strategy to ensure selective oxidation of the ketone. The amine's nucleophilicity and basicity could lead to undesired side reactions under the strongly basic conditions of the intended haloform reaction.

A common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group. The protection of diacetonamine can be readily achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate.

Reaction: 4-amino-4-methylpentan-2-one + (Boc)₂O → tert-butyl (4-methyl-2-oxopentan-4-yl)carbamate

This reaction proceeds via nucleophilic attack of the primary amine onto one of the carbonyl carbons of (Boc)₂O, leading to the formation of a stable, protected carbamate.

Stage 2: The Haloform Reaction for Oxidative Cleavage

The haloform reaction is a well-established method for converting methyl ketones into carboxylic acids with one less carbon atom.[7][8] This transformation is critical for converting the acetyl group of our protected precursor into the necessary carboxyl group for subsequent lactamization.

The reaction proceeds in a basic medium with an excess of a halogen, such as bromine (Br₂) or chlorine (Cl₂), often in the form of sodium hypobromite (NaBrO) or sodium hypochlorite (NaOCl).[3][9]

The mechanism of the haloform reaction can be broken down into three main parts:

  • Enolate Formation and α-Halogenation: A hydroxide ion abstracts an acidic α-proton from the methyl group adjacent to the carbonyl, forming an enolate. This enolate then acts as a nucleophile, attacking the diatomic halogen. This process is repeated two more times until the methyl group is tri-halogenated.[1][2] Each successive halogenation increases the acidity of the remaining α-protons, ensuring the reaction proceeds to completion.[1]

  • Nucleophilic Acyl Substitution: A hydroxide ion then attacks the electrophilic carbonyl carbon of the trihalomethyl ketone. This forms a tetrahedral intermediate.[2][3]

  • Cleavage and Acid-Base Reaction: The carbonyl double bond reforms, and the trihalomethyl anion (e.g., ⁻CBr₃) is ejected as a leaving group, a rare instance of a carbanion acting as a leaving group, stabilized by the electron-withdrawing halogens. The resulting carboxylic acid is immediately deprotonated by the basic trihalomethyl anion to form a carboxylate salt and a haloform (e.g., CHBr₃, bromoform).[10] An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid.

haloform_mechanism cluster_1 Step 1: Tri-halogenation cluster_2 Step 2 & 3: Cleavage Protected_Amine_Ketone R-C(O)-CH₃ Enolate R-C(O⁻)=CH₂ Protected_Amine_Ketone->Enolate + OH⁻ Monohalo_Ketone R-C(O)-CH₂X Enolate->Monohalo_Ketone + X₂ Dihalo_Ketone R-C(O)-CHX₂ Monohalo_Ketone->Dihalo_Ketone ... (repeats 2x) Trihalo_Ketone R-C(O)-CX₃ Dihalo_Ketone->Trihalo_Ketone Trihalo_Ketone_2 R-C(O)-CX₃ OH⁻_1 OH⁻ X₂_1 X₂ OH⁻_2 OH⁻ X₂_2 X₂ OH⁻_3 OH⁻ X₂_3 X₂ Tetrahedral_Intermediate R-C(O⁻)(OH)-CX₃ Trihalo_Ketone_2->Tetrahedral_Intermediate + OH⁻ Carboxylic_Acid R-C(O)OH Tetrahedral_Intermediate->Carboxylic_Acid - ⁻CX₃ Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + ⁻CX₃ Carboxylic_Acid_Final Carboxylic_Acid_Final Carboxylate->Carboxylic_Acid_Final H₃O⁺ workup Haloform HCX₃ OH⁻_4 OH⁻ CX₃⁻ ⁻CX₃ CX₃⁻->Haloform H⁺ transfer

Figure 1: Simplified Mechanism of the Haloform Reaction.
Stage 3: Deprotection and Intramolecular Cyclization (Lactamization)

Following the formation of the Boc-protected γ-amino acid, the final steps involve the removal of the Boc group and the subsequent intramolecular cyclization to form the desired γ-lactam.

Deprotection: The Boc group is labile under acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, efficiently cleaves the carbamate to reveal the primary amine.

Intramolecular Cyclization: The resulting γ-amino acid is now poised for cyclization. The nucleophilic amine group attacks the electrophilic carboxylic acid carbonyl. This reaction, known as lactamization, is often spontaneous or can be promoted by heating.[4] The formation of a five-membered ring is thermodynamically and kinetically favorable. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a water molecule to form the stable amide bond within the ring.

Proposed Experimental Protocol

This section outlines a hypothetical, yet plausible, experimental workflow for the synthesis of 4-Hydroxy-4-methylpyrrolidin-2-one based on the mechanistic principles discussed.

experimental_workflow cluster_workflow Synthetic Workflow start Start: Diacetonamine protection Step 1: Boc Protection Reagents: (Boc)₂O, TEA, CH₂Cl₂ start->protection extraction1 Workup & Purification (Column Chromatography) protection->extraction1 oxidation Step 2: Haloform Reaction Reagents: NaOH, Br₂, H₂O extraction1->oxidation acidification Acidic Workup (HCl) & Extraction oxidation->acidification purification2 Purification (Crystallization/Chromatography) acidification->purification2 deprotection Step 3: Deprotection & Cyclization Reagents: TFA or HCl in Dioxane, Heat purification2->deprotection final_purification Final Purification (Recrystallization) deprotection->final_purification product Product: 4-Hydroxy-4-methylpyrrolidin-2-one final_purification->product

Figure 2: Proposed Experimental Workflow for Synthesis.
Step-by-Step Methodology
  • Protection of Diacetonamine:

    • Dissolve diacetonamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield tert-butyl (4-methyl-2-oxopentan-4-yl)carbamate.

  • Oxidation via Haloform Reaction:

    • Prepare a solution of sodium hydroxide (e.g., 6 eq) in water and cool to 0 °C.

    • Slowly add bromine (3 eq) to the cold NaOH solution to generate sodium hypobromite in situ.

    • Add the protected diacetonamine (1.0 eq) to the hypobromite solution, maintaining the temperature at 0-5 °C.

    • Stir vigorously at low temperature for several hours, then allow to warm to room temperature and stir overnight.

    • Quench the reaction by adding a reducing agent (e.g., sodium sulfite) to destroy excess hypobromite.

    • Wash the aqueous layer with a non-polar solvent (e.g., ether) to remove the bromoform byproduct.

    • Carefully acidify the aqueous layer with concentrated HCl to pH 2-3.

    • Extract the product, the Boc-protected γ-amino acid, with ethyl acetate.

    • Dry the combined organic extracts, filter, and concentrate to yield the crude acid.

  • Deprotection and Lactamization:

    • Dissolve the crude Boc-protected γ-amino acid in a suitable solvent such as 1,4-dioxane.

    • Add an excess of a strong acid, for example, a 4M solution of HCl in dioxane.

    • Heat the mixture to reflux (e.g., 80-100 °C) for 2-4 hours. The heat will facilitate both the deprotection and the subsequent intramolecular cyclization.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃).

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the final product, 4-Hydroxy-4-methylpyrrolidin-2-one, by recrystallization or column chromatography.

Data Summary Table
StepStarting MaterialKey ReagentsProductExpected Yield
1Diacetonamine(Boc)₂O, TEABoc-protected amineHigh
2Boc-protected amineNaOH, Br₂Boc-protected γ-amino acidModerate
3Boc-protected γ-amino acidHCl, Heat4-Hydroxy-4-methylpyrrolidin-2-oneModerate to High

Conclusion

This technical guide has presented a comprehensive and plausible mechanistic pathway for the synthesis of 4-Hydroxy-4-methylpyrrolidin-2-one. By employing a sequence of well-understood and reliable organic reactions—amine protection, haloform oxidation, and acid-catalyzed deprotection/cyclization—a logical route from a simple precursor to the target γ-lactam has been established. The detailed mechanistic discussions and the proposed experimental protocol provide a solid foundation for researchers to undertake the synthesis of this valuable chemical intermediate. This work underscores the power of applying fundamental principles of reaction mechanisms to devise synthetic routes for novel and complex molecules in the absence of established procedures.

References

  • Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. [Link]

  • El Kihel, A., & Ammar, H. (2009). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules, 14(5), 1837–1847. [Link]

  • Khan Academy. (2024). Mechanism of haloform reaction | Aldehydes, ketones and carboxylic acids | Chemistry. [Link]

  • ACS Publications. (2023). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. [Link]

  • Acta Scientific. (2023). Methyl Ketone Conversion to Carboxylic Acids Through the Haloform Reaction. [Link]

  • Wikipedia. (n.d.). Diacetonamine. [Link]

  • National Center for Biotechnology Information. (2020). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. [Link]

  • IISER Pune. (2022). Synthesis of 5,5 di-Substituted γ- Lactams through a Base Mediated Molecular Rearrangement. [Link]

  • Royal Society of Chemistry. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. [Link]

  • Grokipedia. (n.d.). Haloform reaction. [Link]

  • Wikipedia. (n.d.). Haloform reaction. [Link]

  • PubMed. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. [Link]

  • ScienceDaily. (2018). Successful synthesis of gamma-lactam rings from hydrocarbons. [Link]

  • Wikipedia. (n.d.). Lactam. [Link]

  • Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. [Link]

  • SpringerLink. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. [Link]

  • Journal of Higher Education. (2020). Baeyer-Villiger Oxidation of Cyclic Ketones Catalyzed by Amino Alcohol Heteropoly Acid Ionic Liquid. [Link]

  • YouTube. (2020). The Haloform Reaction. [Link]

  • Chemistry Steps. (n.d.). The Haloform and Iodoform Reactions. [Link]

  • ACS Publications. (1943). The Haloform Reaction. [Link]

Sources

The Pyrrolidinone Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Substituted Pyrrolidinone Derivatives

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone ring, a five-membered nitrogen-containing lactam, represents a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its unique structural and physicochemical properties, including its ability to form hydrogen bonds and its conformational flexibility, make it an ideal building block for designing molecules that can interact with a wide range of biological targets. This technical guide provides a comprehensive overview of the diverse biological activities of substituted pyrrolidinone derivatives, delving into their anticancer, antibacterial, neuroprotective, and anti-inflammatory properties. We will explore the intricate structure-activity relationships that govern their potency and selectivity, provide detailed experimental protocols for their biological evaluation, and discuss the future perspectives for the development of novel therapeutics based on this versatile scaffold.

The Pyrrolidinone Core: A Privileged Scaffold in Medicinal Chemistry

The pyrrolidinone moiety is a recurring motif in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its favorable pharmacological and pharmacokinetic properties. The polar lactam group can participate in hydrogen bonding interactions with biological targets, while the non-polar carbon backbone allows for the introduction of various substituents to modulate lipophilicity and target specificity. Furthermore, the pyrrolidinone ring's non-planar, puckered conformation allows for a three-dimensional exploration of the binding pockets of enzymes and receptors, often leading to enhanced potency and selectivity.

The synthesis of the pyrrolidinone core and its derivatives can be achieved through various synthetic routes, with the lactamization of γ-aminobutyric acid or the partial hydrogenation of succinimide being common starting points. The versatility of these synthetic approaches allows for the facile introduction of a wide range of substituents at different positions of the pyrrolidinone ring, enabling the generation of large and diverse chemical libraries for high-throughput screening.

Diverse Biological Activities of Substituted Pyrrolidinone Derivatives

The chemical tractability of the pyrrolidinone scaffold has led to the discovery of derivatives with a broad spectrum of biological activities. This section will explore some of the most significant therapeutic areas where these compounds have shown promise.

Anticancer Activity

Pyrrolidinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer.

2.1.1. Induction of Apoptosis

A significant number of substituted pyrrolidinones exert their anticancer effects by inducing programmed cell death, or apoptosis. For instance, novel hybrid pyrrolidinedione-thiazolidinones have been shown to induce mitochondria-dependent apoptosis in human T-leukemia cells. These compounds upregulate the expression of pro-apoptotic proteins like Bax and EndoG while downregulating the anti-apoptotic protein Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately resulting in cell death.

Signaling Pathway: Mitochondria-Dependent Apoptosis

apoptosis_pathway Pyrrolidinone Pyrrolidinone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrrolidinone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrrolidinone->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondria-dependent apoptosis induced by pyrrolidinone derivatives.

2.1.2. Tyrosine Kinase Inhibition

Signaling pathways mediated by receptor tyrosine kinases (RTKs) are often dysregulated in cancer, leading to uncontrolled cell proliferation and angiogenesis. Certain 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives have been designed as multi-target tyrosine kinase inhibitors, showing potent inhibitory activity against VEGFR-2 and PDGFRβ. By blocking these key signaling nodes, these compounds can effectively inhibit tumor growth and the formation of new blood vessels that supply nutrients to the tumor.

Antibacterial Activity

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Pyrrolidinone derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

The structure-activity relationship studies of these compounds have revealed that the nature and position of substituents on the pyrrolidinone ring are crucial for their antibacterial potency. For example, certain pyrrolidine-2,3-dione derivatives have shown potent activity against Staphylococcus aureus, including its biofilm-forming strains. The mechanism of action of these compounds is believed to involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane.

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neurons and cognitive decline. Several pyrrolidinone derivatives have been investigated for their neuroprotective potential. These compounds have been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, some derivatives exhibit antioxidant properties, protecting neurons from oxidative stress, a key contributor to neurodegeneration.

Anti-inflammatory Activity

Inflammation is a complex biological response that, when dysregulated, can contribute to a variety of chronic diseases. Pyrrolidinone derivatives have been explored as potential anti-inflammatory agents. For example, certain pyrrolidine amide derivatives act as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). By inhibiting NAAA, these compounds increase the levels of PEA, thereby reducing inflammation and pain.

Structure-Activity Relationship (SAR) Studies

The biological activity of substituted pyrrolidinone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and their positions on the pyrrolidinone scaffold influence potency, selectivity, and pharmacokinetic properties.

For instance, in a series of pyrrolidine amide derivatives designed as NAAA inhibitors, SAR studies revealed that small, lipophilic substituents at the 3-position of a terminal phenyl group were optimal for potency. Conversely, substitution at the 2-position of the same phenyl ring generally led to a significant decrease in inhibitory activity.

Conceptual Diagram: Structure-Activity Relationship

SAR_concept cluster_0 Pyrrolidinone Core cluster_1 Substituent Modifications Core Pyrrolidinone Scaffold R1 R1 Group (e.g., Lipophilicity) Core->R1 R2 R2 Group (e.g., H-bond donor) Core->R2 R3 R3 Group (e.g., Steric bulk) Core->R3 Activity Biological Activity (Potency, Selectivity) R1->Activity R2->Activity R3->Activity

Caption: Conceptual overview of SAR studies on the pyrrolidinone scaffold.

Experimental Protocols for Biological Evaluation

The validation of the biological activity of novel pyrrolidinone derivatives relies on a battery of robust and reproducible in vitro and in vivo assays. This section provides detailed, step-by-step methodologies for key experiments.

In Vitro Assays

4.1.1. Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test pyrrolidinone derivatives in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

4.1.2. Antibacterial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton broth and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the pyrrolidinone derivatives in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

In Vivo Models

In vivo studies are essential for evaluating the efficacy and safety of lead compounds in a whole-organism context.

4.2.1. Anticancer Efficacy: Xenograft Tumor Model

This model involves the transplantation of human cancer cells into immunocompromised mice.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomly assign the mice to treatment groups (vehicle control, test compound, positive control). Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Experimental Workflow: In Vivo Anticancer Efficacy

in_vivo_workflow Start Start Cell_Implant Cancer Cell Implantation (Immunocompromised Mice) Start->Cell_Implant Tumor_Growth Tumor Growth Monitoring Cell_Implant->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Measurement Tumor Volume & Body Weight Measurement Treatment->Measurement Measurement->Treatment Repeated Dosing Endpoint Endpoint Analysis (Tumor Excision, Histopathology) Measurement->Endpoint End End Endpoint->End

Caption: A typical workflow for assessing in vivo anticancer efficacy.

Future Perspectives and Conclusion

The pyrrolidinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities and synthetic tractability of its derivatives ensure its continued relevance in drug discovery. Future research in this area will likely focus on:

  • Target Identification and Validation: Elucidating the precise molecular targets of biologically active pyrrolidinone derivatives to better understand their mechanisms of action.

  • Rational Drug Design: Utilizing computational methods, such as molecular docking and pharmacophore modeling, to design more potent and selective pyrrolidinone-based inhibitors.

  • Combinatorial Chemistry and High-Throughput Screening: Generating and screening large libraries of pyrrolidinone derivatives to identify novel hits for a wider range of diseases.

  • Clinical Development: Advancing the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in humans.

References

  • Wang, Y., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 164, 469-480. Retrieved from [Link]

  • Kumar, A., et al. (2022). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neuroscience Letters, 789, 136881. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 132. Retrieved from [Link]

  • Góra, E., et al. (2013). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. European Journal of Medicinal Chemistry, 67, 245-255. Retrieved from [Link]

  • Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829. Retrieved from [Link]

  • Ubeik, L., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804. Retrieved from [Link]

  • Bhat, A., et al. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Pharmaceutical Patent Analyst, 11(6), 225-238. Retrieved from [Link]

  • Guevara-Martinez, M., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Medicinal Chemistry, 15(1), 183-191. Retrieved from [Link]

  • Bhat, A., et al. (2022). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Pharmaceutical Patent Analyst, 11(6), 225-238. Retrieved from [Link]

  • Li Petri, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6563. Retrieved from [Link]

  • Bhat, A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 225-238. Retrieved from [Link]

  • Reddy, L. S., et al. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research, 7(8), 211-219. Retrieved from [Link]

  • Ubeik, L., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804. Retrieved from [Link]

  • Ubeik, L., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804. Retrieved from [Link]

  • Maciuszek, M., et al. (2021). Design, synthesis, and biological evaluation of novel pyrrolidinone small-molecule Formyl peptide receptor 2 agonists. European Journal of Medicinal Chemistry, 226, 113805. Retrieved from [Link]

  • Wang, T. F., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 913. Retrieved from [Link]

  • Góra, E., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 23(19), 11456. Retrieved from [Link]

  • Wang, T. F., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 913. Retrieved from [Link]

  • (n.d.). Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials. Wiley Online Library. Retrieved from [Link]

  • Asifa, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700–1718. Retrieved from [Link]

  • Hosseinzadeh, Z. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Retrieved from [Link]

  • Shakya, A., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672. Retrieved from [Link]

  • Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114911. Retrieved from [Link]

  • Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829. Retrieved from [Link]

  • Shakya, A., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. Antibiotics, 13(7), 672. Retrieved from [Link]

  • Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 245, 114911. Retrieved from [Link]

  • Betti, M. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Sys Rev Pharm, 11(3), 113-120. Retrieved from [Link]

  • Betti, M. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Sys Rev Pharm, 11(3), 113-120. Retrieved from [Link]

  • (n.d.). View of Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Zanco Journal of Pure and Applied Sciences. Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248911. Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248911. Retrieved from [Link]

  • (n.d.). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. American Chemical Society. Retrieved from [Link]

  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6563. Retrieved from [Link]

  • (2023). Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases. ACS Medicinal Chemistry Letters, 14(12), 1735–1737. Retrieved from [Link]

  • (n.d.). In Vivo Models For Efficacy Testing I CRO Services. Pharmaron. Retrieved from [Link]

  • Li, Y., et al. (2024). Novel pyrrolidine-alkylamino-substituted dicyanoisophorone derivatives as near-infrared fluorescence probe for imaging β-amyloid in vitro and in vivo. Dyes and Pigments, 228, 112345. Retrieved from [Link]

  • (n.d.). LPD-824. Wikipedia. Retrieved from [Link]

Crystal structure of 4-Hydroxy-4-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 4-Hydroxy-4-methylpyrrolidin-2-one

Introduction

4-Hydroxy-4-methylpyrrolidin-2-one is a member of the pyrrolidinone family, a class of compounds that are pivotal in medicinal chemistry and drug development. The pyrrolidinone ring is a core structural motif in various pharmaceuticals, including nootropics and other centrally active agents. The introduction of hydroxyl and methyl groups at the 4-position creates a chiral center and introduces functionalities that can significantly influence the molecule's polarity, hydrogen bonding capabilities, and ultimately, its biological activity.

A definitive understanding of the three-dimensional arrangement of atoms in the solid state is paramount for rational drug design, polymorphism studies, and ensuring the intellectual property of a new chemical entity. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing this unambiguous structural information.[1][2]

This guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of 4-Hydroxy-4-methylpyrrolidin-2-one. While a specific crystal structure for this exact molecule is not publicly available as of this writing, this document will detail the complete workflow, from synthesis to structural analysis, using established protocols and a closely related analogue, (R)-4-hydroxy-2-pyrrolidinone, to illustrate the interpretation of crystallographic data.

Part 1: Synthesis and Spectroscopic Confirmation

The primary objective before any crystallographic analysis is the unambiguous synthesis and purification of the target compound. A plausible synthetic route is outlined below, followed by the necessary spectroscopic verification.

Proposed Synthesis of 4-Hydroxy-4-methylpyrrolidin-2-one

A common and effective method for the synthesis of 4-hydroxypyrrolidin-2-ones involves the ring-closing of 4-amino-3-hydroxybutyric acid esters.[3] For the target molecule, a methyl group at the 4-position can be introduced via a Grignard reaction on a suitable keto-ester precursor.

Workflow for the Synthesis of 4-Hydroxy-4-methylpyrrolidin-2-one

cluster_0 Synthesis Pathway A Ethyl 4-amino-3-oxobutanoate B Protection of Amine (e.g., Boc group) A->B Boc₂O, Base C Grignard Reaction with Methylmagnesium Bromide B->C 1. CH₃MgBr 2. H₃O⁺ quench D Deprotection and Cyclization C->D Acid (e.g., TFA) or Heat E Purification (Column Chromatography) D->E F 4-Hydroxy-4-methylpyrrolidin-2-one E->F

Caption: Proposed synthetic workflow for 4-Hydroxy-4-methylpyrrolidin-2-one.

Spectroscopic Characterization

Before attempting crystallization, it is crucial to confirm the identity and purity of the synthesized compound using a suite of spectroscopic techniques.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the two diastereotopic methylene protons of the pyrrolidinone ring, the N-H proton, and the O-H proton. The chemical shifts and coupling patterns provide information about the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum should reveal five distinct signals corresponding to the carbonyl carbon, the quaternary carbon bearing the hydroxyl and methyl groups, the two methylene carbons, and the methyl carbon. The chemical shift of the carbonyl carbon is particularly characteristic of lactams.[5]

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C=O-~175-180
C4-OH, C4-CH₃~4.0-5.0 (br s, OH), ~1.3 (s, CH₃)~70-75
C5-H₂~3.2-3.5 (m)~40-45
C3-H₂~2.4-2.7 (m)~35-40
N-H~7.0-8.0 (br s)-
C4-CH₃~1.3 (s)~25-30

Table 1: Predicted NMR chemical shifts for 4-Hydroxy-4-methylpyrrolidin-2-one.

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] For 4-Hydroxy-4-methylpyrrolidin-2-one, the key vibrational bands are:

  • O-H stretch: A broad band around 3300-3500 cm⁻¹

  • N-H stretch: A moderate band around 3200 cm⁻¹

  • C-H stretch: Bands below 3000 cm⁻¹

  • C=O stretch (lactam): A strong, sharp band around 1680-1700 cm⁻¹[7]

1.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. For the title compound (C₅H₉NO₂), the expected molecular weight is 115.13 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Part 2: Crystallization and Single-Crystal X-ray Diffraction

With the compound synthesized and its identity confirmed, the next critical step is to grow high-quality single crystals suitable for SC-XRD analysis.

Growing High-Quality Single Crystals

The goal of crystallization is to slowly form a well-ordered, single crystal lattice, free from defects.[8] Rushing this process will likely lead to the formation of polycrystalline powder or amorphous solid.

Experimental Protocol: Crystal Growth

  • Solvent Selection: Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures with water) for a solvent system where the compound has moderate solubility.

  • Slow Evaporation:

    • Dissolve the purified compound in a minimal amount of a suitable solvent to create a near-saturated solution.

    • Transfer the solution to a small vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This slows down the rate of evaporation.

    • Allow the solvent to evaporate slowly over several days at a constant temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a solvent in which it is highly soluble (the "good" solvent).

    • Place this vial inside a larger, sealed container that contains a larger volume of a solvent in which the compound is poorly soluble but is miscible with the "good" solvent (the "anti-solvent").

    • Slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, promoting slow crystal growth.

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution. This can be achieved by placing the container in a Dewar flask filled with warm water and allowing it to cool to room temperature overnight.

Once crystals are formed, they should be examined under a microscope. Ideal crystals for SC-XRD are transparent, have well-defined faces, and are free of cracks or inclusions.[8] They should extinguish light uniformly when viewed between crossed polarizers.[8]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[2]

Workflow for Single-Crystal X-ray Diffraction

cluster_1 SC-XRD Analysis A Select & Mount a Single Crystal B Mount on Diffractometer A->B C Data Collection (X-ray Source, Goniometer, Detector) B->C D Data Reduction & Integration C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Validation & Generation of CIF F->G cluster_0 Molecule A cluster_1 Molecule B A_NH N-H B_CO C=O A_NH->B_CO N-H···O=C A_CO C=O A_OH O-H B_OH O-H A_OH->B_OH O-H···O-H B_NH N-H

Sources

Solubility Profile of 4-Hydroxy-4-methylpyrrolidin-2-one: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Hydroxy-4-methylpyrrolidin-2-one, a key heterocyclic intermediate in modern medicinal chemistry. We delve into the physicochemical properties governing its solubility, present a theoretical framework for predicting its behavior in various solvent systems, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and formulation scientists in the drug development sector, offering both theoretical insights and practical, actionable methodologies.

Compound Profile: 4-Hydroxy-4-methylpyrrolidin-2-one

Understanding the intrinsic properties of a molecule is fundamental to predicting its solubility. 4-Hydroxy-4-methylpyrrolidin-2-one is a chiral, five-membered lactam bearing both a hydroxyl and a methyl group at the C4 position. These features are pivotal to its chemical behavior.

  • Chemical Structure: Chemical Structure of 4-Hydroxy-4-methylpyrrolidin-2-one Figure 1: Chemical Structure

  • Key Physicochemical Properties: The properties summarized in the table below provide the basis for understanding the molecule's interaction with various solvents. The negative XLogP3 value is a strong indicator of its hydrophilic nature[1].

PropertyValueSource
CAS Number 53598-98-4[1]
Molecular Formula C₅H₉NO₂[1]
Molecular Weight 115.13 g/mol [1]
Melting Point 140 °C[1]
XLogP3 (Calculated) -1.2[1]
Hydrogen Bond Donors 2 (Amide N-H, Hydroxyl O-H)Inferred from Structure
Hydrogen Bond Acceptors 3 (Carbonyl Oxygen, Hydroxyl Oxygen, Nitrogen)Inferred from Structure

Theoretical Principles of Solubility

The solubility of 4-Hydroxy-4-methylpyrrolidin-2-one is governed by the principle of "like dissolves like." Its molecular structure allows for a complex interplay of intermolecular forces, including hydrogen bonding and dipole-dipole interactions.

Causality Behind Expected Solubility:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of both a hydrogen bond donor (the hydroxyl group's hydrogen and the amide hydrogen) and multiple acceptor sites (the carbonyl oxygen, hydroxyl oxygen, and amide nitrogen) allows the molecule to integrate seamlessly into the hydrogen-bonded network of protic solvents. Therefore, high solubility is anticipated in these solvents. The closely related compound, 4-hydroxy-2-pyrrolidinone, is known to be recrystallized from alcohols like ethanol, confirming its solubility in this class[2].

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can accept hydrogen bonds but cannot donate them. The molecule's hydroxyl and amide groups can act as donors to the solvent's acceptor sites (e.g., the sulfoxide oxygen in DMSO or the nitrile nitrogen in acetonitrile). While solubility is expected to be significant, it may be less than in protic solvents where a more comprehensive donor-acceptor network can be established.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipoles and cannot participate in hydrogen bonding. The highly polar nature of the lactam ring and the hydroxyl group makes 4-Hydroxy-4-methylpyrrolidin-2-one energetically incompatible with nonpolar environments. Consequently, it is expected to be poorly soluble or practically insoluble in these solvents.

The logical relationship between the molecule's features and its expected solubility is depicted in the diagram below.

G cluster_molecule Molecular Properties of 4-Hydroxy-4-methylpyrrolidin-2-one cluster_solvents Solvent Classes cluster_solubility Predicted Solubility Outcome Structure Lactam Ring (Polar Amide) Protic Polar Protic (e.g., Water, Ethanol) Structure->Protic Dipole-Dipole Aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Structure->Aprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane, Toluene) Structure->Nonpolar Mismatch (Polarity) OH_Group Tertiary Hydroxyl Group (H-Bond Donor/Acceptor) OH_Group->Protic Strong H-Bonding (Donor & Acceptor) OH_Group->Aprotic H-Bonding (Donor only) Me_Group Methyl Group (Slightly Lipophilic) Me_Group->Nonpolar Weak van der Waals XLogP Low XLogP (-1.2) High_Sol High Solubility XLogP->High_Sol Indicates Hydrophilicity Protic->High_Sol Mod_Sol Moderate to High Solubility Aprotic->Mod_Sol Low_Sol Low / Insoluble Nonpolar->Low_Sol

Caption: Influence of molecular features on predicted solubility.

Experimental Determination of Thermodynamic Solubility

To ensure data integrity and reproducibility, a robust and self-validating protocol is essential. The gold-standard shake-flask method is recommended for determining the thermodynamic equilibrium solubility.[3] This method ensures that the solution has reached true saturation, providing a reliable value for formulation and development decisions.

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the critical steps of the experimental protocol.

G start Start prep 1. Preparation - Add excess solid API to a known  volume of solvent in a sealed vial. - Prepare at least triplicate samples. start->prep equilibrate 2. Equilibration - Agitate vials at a constant  temperature (e.g., 25°C or 37°C)  for a defined period (e.g., 24-48h). - Orbital shaker at ~150 rpm is typical. prep->equilibrate phase_sep 3. Phase Separation - Allow vials to stand to let solids settle. - Centrifuge or filter supernatant through  a 0.22 µm PVDF or PTFE filter. - Filtration is critical to remove undissolved particles. equilibrate->phase_sep quantify 4. Quantification - Dilute the clear supernatant accurately. - Analyze concentration using a validated  analytical method (e.g., HPLC-UV). phase_sep->quantify validate 5. Validation of Equilibrium - Take samples at multiple time points  (e.g., 24h, 48h, 72h). - Equilibrium is confirmed when concentrations  from consecutive time points are consistent. quantify->validate end End: Report Solubility (e.g., in mg/mL or mmol/L) validate->end

Caption: Experimental workflow for the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

  • 4-Hydroxy-4-methylpyrrolidin-2-one (solid)

  • Selected solvents (e.g., Water, Ethanol, Acetonitrile, etc.)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Validated HPLC-UV system or similar quantitative instrument

Procedure:

  • Preparation: To a 2 mL glass vial, add an excess amount of solid 4-Hydroxy-4-methylpyrrolidin-2-one (e.g., 10-20 mg). The solid should be in excess to ensure a saturated solution is formed.[4]

  • Solvent Addition: Accurately add 1.0 mL of the desired solvent to the vial.

  • Sealing: Tightly cap the vial to prevent solvent evaporation.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours. The agitation ensures continuous mixing to facilitate dissolution.[5]

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand for 30 minutes. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles that would falsely elevate the measured concentration.[6]

  • Sample Dilution: Accurately dilute a known volume of the filtered supernatant with the appropriate mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method.

  • Confirming Equilibrium (Self-Validation): To ensure thermodynamic equilibrium has been reached, repeat the sampling and analysis at a later time point (e.g., 48 hours). The solubility value should be consistent with the 24-hour measurement. If not, continue agitation and sampling until a plateau is reached.[3]

Recommended Analytical Method: HPLC-UV

A general-purpose High-Performance Liquid Chromatography (HPLC) method with UV detection is suitable for quantifying 4-Hydroxy-4-methylpyrrolidin-2-one.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v). The exact ratio should be optimized to achieve a suitable retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a low wavelength, such as 210 nm, as the molecule lacks a strong chromophore.[3]

  • Quantification: Generate a calibration curve using standards of known concentrations to determine the concentration of the unknown samples.

Expected Solubility Profile

While exhaustive experimental data is not publicly available, a scientifically-grounded prediction of the solubility profile can be made based on the molecule's physicochemical properties. The following table provides an expected rank-ordering of solubility in common laboratory solvents.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterHighExcellent hydrogen bonding capability (donor and acceptor); low XLogP.
MethanolHighSimilar to water, can form strong hydrogen bonds.
EthanolHighGood hydrogen bonding; slightly less polar than methanol.[2]
IsopropanolModerate to HighBulkier alkyl group may slightly reduce solubility compared to ethanol.[7]
Polar Aprotic DMSOHighStrong hydrogen bond acceptor and highly polar.
AcetonitrileModerateGood dipole interactions; can accept hydrogen bonds.
AcetoneModeratePolar, but a weaker hydrogen bond acceptor than DMSO.
Nonpolar DichloromethaneVery LowSlight polarity may dissolve trace amounts, but generally a poor solvent.
TolueneInsolubleAromatic and nonpolar; energetically unfavorable for dissolution.
HexaneInsolubleAliphatic and nonpolar; no favorable intermolecular interactions.

Conclusion and Recommendations

4-Hydroxy-4-methylpyrrolidin-2-one is a highly polar molecule, and its solubility is dominated by its ability to form strong hydrogen bonds. It is predicted to be highly soluble in polar protic solvents like water and alcohols, and moderately to highly soluble in polar aprotic solvents. Its solubility in nonpolar solvents is expected to be negligible.

For drug development professionals, this profile suggests that:

  • Aqueous-based formulations are likely feasible.

  • Co-solvent systems using alcohols or DMSO can be effective for creating concentrated stock solutions.

  • Anti-solvent crystallization using nonpolar solvents like hexane or toluene would likely be a highly efficient method for purification.

It is imperative that these theoretical predictions are confirmed using the robust experimental protocol outlined in this guide. Adherence to a validated shake-flask method is critical for generating reliable data to support downstream development activities, from preclinical formulation to process chemistry.

References

  • Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. (2004). Chirality, 16(4), 220-7. Available at: [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

  • N-methyl-2-pyrrolidone. PubChem. Available at: [Link]

  • N-Methyl-2-pyrrolidone. Wikipedia. Available at: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2012). Brazilian Journal of Pharmaceutical Sciences, 48(3). Available at: [Link]

  • Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Cheméo. Available at: [Link]

  • (2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid. PubChem. Available at: [Link]

  • A Gradient HPLC Test Procedure for the Determination of Impurities... ResearchGate. Available at: [Link]

  • Method of purifying 4-hydroxy-2-pyrrolidione. Google Patents.
  • HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC Technologies. Available at: [Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Available at: [Link]

Sources

The Emerging Therapeutic Landscape of 4-Hydroxy-4-methylpyrrolidin-2-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics. This technical guide delves into the untapped potential of a specific derivative, 4-Hydroxy-4-methylpyrrolidin-2-one. While direct therapeutic applications of this compound remain nascent, its structural features suggest a promising role as a versatile intermediate and a potential pharmacophore in its own right. This document will explore its synthetic accessibility, hypothesize its therapeutic utility by drawing parallels with structurally analogous compounds, and provide a strategic roadmap for its investigation in modern drug discovery programs. We will dissect potential mechanisms of action, propose robust experimental workflows for its characterization, and lay the groundwork for its development from a laboratory curiosity to a clinical candidate.

Introduction: The Pyrrolidinone Core and the Untapped Potential of 4-Hydroxy-4-methylpyrrolidin-2-one

The 2-pyrrolidinone ring system is a privileged scaffold in drug development, renowned for its favorable pharmacokinetic properties and its ability to engage in a variety of biological interactions. This five-membered lactam is a key structural motif in a range of therapeutic agents, from the nootropic drug piracetam to potent anti-inflammatory and antihypertensive compounds.[1] The versatility of the pyrrolidinone core allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity.

4-Hydroxy-4-methylpyrrolidin-2-one represents an intriguing, yet underexplored, iteration of this scaffold. The introduction of a hydroxyl group and a methyl group at the C4 position creates a chiral center and introduces a tertiary alcohol, features that can significantly influence molecular interactions and metabolic stability. While extensive research has been conducted on related compounds like (S)-4-Hydroxy-2-pyrrolidinone, which serves as a crucial intermediate in the synthesis of drugs targeting central nervous system disorders, the specific therapeutic applications of the 4-methyl substituted analog are yet to be fully elucidated.[2][3]

This guide will therefore focus on the potential therapeutic applications of 4-Hydroxy-4-methylpyrrolidin-2-one, leveraging the known biological activities of its structural relatives to inform a rational drug discovery approach.

Synthetic Strategies and Chemical Accessibility

The feasibility of any drug discovery program hinges on the efficient and scalable synthesis of the target molecule. 4-Hydroxypyrrolidin-2-one and its derivatives can be synthesized through various routes, often starting from amino acids or their derivatives.[4] A common approach involves the cyclization of 4-amino-3-hydroxybutyric acid esters.[5] The introduction of the 4-methyl group can be envisioned through the use of appropriately substituted starting materials or through the alkylation of a suitable intermediate.

A plausible synthetic route could involve the regioselective reduction of a tetramic acid intermediate, a method that has been successfully employed for the synthesis of other 4-hydroxypyrrolidin-2-ones.[4] The general workflow for such a synthesis is outlined below:

G cluster_0 Synthesis Workflow Start N-Protected Amino Acid (e.g., N-Boc-alpha-methylalanine) Cyclization Cyclization (e.g., EDC, DMAP) Start->Cyclization Meldrums_Acid Meldrum's Acid Meldrums_Acid->Cyclization Tetramic_Acid Substituted Tetramic Acid Intermediate Cyclization->Tetramic_Acid Reduction Regioselective Reduction (e.g., NaBH4) Tetramic_Acid->Reduction Deprotection Deprotection Reduction->Deprotection Final_Product 4-Hydroxy-4-methylpyrrolidin-2-one Deprotection->Final_Product

Caption: Generalized workflow for the synthesis of 4-Hydroxy-4-methylpyrrolidin-2-one.

The purification of the final product is critical, and techniques such as recrystallization can be employed to achieve high optical purity, which is essential for clinical development.[5]

Hypothesized Therapeutic Applications and Mechanisms of Action

Based on the established pharmacology of structurally similar pyrrolidinone derivatives, we can hypothesize several promising therapeutic avenues for 4-Hydroxy-4-methylpyrrolidin-2-one.

As a Scaffold for Kinase Inhibitors

The pyrrolidine ring is a common feature in many kinase inhibitors. For instance, a derivative of 4-hydroxy-pyrrolidine-2-carboxamide has been identified as a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK) with an IC50 of 0.5 nM.[6] BTK is a critical enzyme in B-cell signaling, and its inhibition has shown therapeutic promise in autoimmune diseases, inflammatory conditions, and certain cancers.[6]

The 4-hydroxy-4-methylpyrrolidin-2-one core could serve as a novel scaffold for the design of new kinase inhibitors. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the methyl group can provide steric bulk and influence binding pocket interactions.

Proposed Mechanism of Action: Competitive inhibition at the ATP-binding site of target kinases, leading to the downregulation of downstream signaling pathways involved in cell proliferation and inflammation.

G cluster_1 Hypothesized Kinase Inhibition Pathway Ligand 4-Hydroxy-4-methylpyrrolidin-2-one Derivative Binding Competitive Binding to ATP Pocket Ligand->Binding Kinase Target Kinase (e.g., BTK) Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Inhibits ATP ATP ATP->Binding Binding->Kinase Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) Phosphorylation->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Cytokine Release) Downstream_Signaling->Cellular_Response

Caption: Proposed mechanism of action for a kinase inhibitor based on the 4-Hydroxy-4-methylpyrrolidin-2-one scaffold.

Modulators of Neurotransmitter Systems

The pyrrolidinone scaffold is present in compounds that modulate neurotransmitter systems. Pyrovalerone and its analogs, for example, are inhibitors of dopamine and norepinephrine transporters.[7] The structural similarity of 4-Hydroxy-4-methylpyrrolidin-2-one to these compounds suggests its potential as a modulator of monoamine reuptake. Such activity could have therapeutic implications for conditions like ADHD, depression, and narcolepsy.

Proposed Mechanism of Action: Inhibition of dopamine and/or norepinephrine transporters, leading to increased synaptic concentrations of these neurotransmitters and enhanced neurotransmission.

Experimental Workflows for Therapeutic Validation

A systematic and rigorous experimental approach is necessary to validate the hypothesized therapeutic potential of 4-Hydroxy-4-methylpyrrolidin-2-one.

In Vitro Profiling

Objective: To determine the primary biological targets and initial safety profile of the compound.

Assay Type Specific Assays Purpose
Primary Target Screening Kinase panel screening (e.g., 400+ kinases)To identify potential kinase targets.
Monoamine transporter binding assays (DAT, NET, SERT)To assess affinity for key neurotransmitter transporters.
Secondary Pharmacology Receptor profiling (e.g., GPCR panel)To identify off-target activities and potential side effects.
Cellular Assays Cell viability assays (e.g., MTT, CellTiter-Glo) in relevant cell lines (e.g., cancer cell lines, immune cells)To determine cytotoxicity and anti-proliferative effects.
Cytokine release assays (e.g., ELISA, Luminex) from stimulated immune cellsTo evaluate anti-inflammatory potential.
ADME-Tox Microsomal stability assayTo assess metabolic stability.
hERG channel assayTo evaluate the risk of cardiac toxicity.
Ames testTo assess mutagenic potential.
In Vivo Evaluation

Objective: To assess the pharmacokinetic properties and in vivo efficacy of the compound in relevant animal models.

Pharmacokinetic Studies:

  • Methodology: Administration of 4-Hydroxy-4-methylpyrrolidin-2-one to rodents (e.g., rats, mice) via intravenous and oral routes.[8][9] Serial blood sampling and analysis of plasma concentrations of the parent compound and potential metabolites using LC-MS/MS.[8]

  • Parameters to Determine:

    • Maximum plasma concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t1/2)

    • Bioavailability (F)

Efficacy Studies:

  • For Kinase Inhibition:

    • Model: Xenograft models of cancer (e.g., lymphoma, leukemia) or models of autoimmune disease (e.g., collagen-induced arthritis in mice).

    • Endpoints: Tumor growth inhibition, reduction in inflammatory markers, clinical score improvement.

  • For Neurotransmitter Modulation:

    • Model: Behavioral models in rodents (e.g., forced swim test for depression, open field test for locomotor activity).

    • Endpoints: Changes in behavior indicative of antidepressant or stimulant-like effects.

G cluster_2 In Vivo Evaluation Workflow Compound 4-Hydroxy-4-methylpyrrolidin-2-one PK_Study Pharmacokinetic Study (Rodents) Compound->PK_Study Efficacy_Study Efficacy Study (Disease Model) Compound->Efficacy_Study PK_Parameters Determine PK Parameters (Cmax, Tmax, AUC, t1/2, F) PK_Study->PK_Parameters Efficacy_Endpoints Measure Efficacy Endpoints (e.g., Tumor Volume, Behavior) Efficacy_Study->Efficacy_Endpoints Data_Analysis Data Analysis and Go/No-Go Decision PK_Parameters->Data_Analysis Efficacy_Endpoints->Data_Analysis

Caption: A streamlined workflow for the in vivo evaluation of 4-Hydroxy-4-methylpyrrolidin-2-one.

Future Directions and Conclusion

4-Hydroxy-4-methylpyrrolidin-2-one stands as a molecule of significant latent potential. While direct evidence of its therapeutic efficacy is currently limited, its structural relationship to a host of biologically active compounds provides a strong rationale for its investigation. The strategic approach outlined in this guide, from targeted synthesis to systematic in vitro and in vivo evaluation, offers a clear path forward for drug discovery professionals.

The key to unlocking the potential of this compound lies in a comprehensive understanding of its structure-activity relationships. Future efforts should focus on the synthesis of a library of derivatives, exploring modifications at the N1 and C5 positions, to probe its interactions with various biological targets. The insights gained from such studies will be invaluable in guiding the development of novel therapeutics based on this promising scaffold.

References

  • ChemicalBook. (n.d.). (4R)-4-hydroxy-1-Methyl-2-Pyrrolidinone synthesis.
  • (S)-(-)-4-Hydroxy-2-pyrrolidinone. (n.d.).
  • UiTM Institutional Repository. (2022, April 30). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES.
  • Smolecule. (2023, August 27). 4-hydroxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide.
  • MySkinRecipes. (n.d.). 4-(Hydroxymethyl)pyrrolidin-2-one.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Potential of (S)-4-Hydroxy-2-pyrrolidinone: A Versatile Intermediate.
  • Wikipedia. (n.d.). 4-HO-MPMI.
  • ResearchGate. (2025, August 6). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.
  • bioRxiv. (2022, August 18). The pharmacokinetics and pharmacodynamics of 4-methylumbelliferone and its glucuronide metabolite in mice.
  • PubChem. (n.d.). (2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid.
  • Google Patents. (n.d.). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
  • PubMed. (2014, December 5). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects.
  • PMC - NIH. (n.d.). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA.
  • PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.

Sources

Methodological & Application

Chiral HPLC methods for separation of 4-Hydroxy-4-methylpyrrolidin-2-one enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Enantioseparation of 4-Hydroxy-4-methylpyrrolidin-2-one using Chiral High-Performance Liquid Chromatography

Introduction

4-Hydroxy-4-methylpyrrolidin-2-one is a chiral molecule featuring a lactam ring, a hydroxyl group, and a methyl group at its stereocenter (C4). As with many chiral compounds in the pharmaceutical and fine chemical industries, the biological activity of its enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1][2] Consequently, the development of robust and reliable analytical methods for the separation and quantification of these enantiomers is crucial for quality control, pharmacokinetic studies, and regulatory compliance.[3][4]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for resolving enantiomers.[5][6] This application note provides a detailed protocol and scientific rationale for the separation of 4-Hydroxy-4-methylpyrrolidin-2-one enantiomers, leveraging polysaccharide-based CSPs, which have demonstrated broad applicability and success in separating a wide range of chiral molecules, including those with similar functionalities.[2][7]

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The separation of enantiomers on a polysaccharide-based CSP, such as those derived from cellulose or amylose, is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[2][7] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation.

The chiral recognition mechanism is a multifactorial process involving a combination of attractive interactions:

  • Hydrogen Bonding: The hydroxyl (-OH) and amide (-NH) groups of 4-Hydroxy-4-methylpyrrolidin-2-one can act as hydrogen bond donors and acceptors, interacting with the carbamate groups on the polysaccharide backbone of the CSP.

  • Dipole-Dipole Interactions: The polar carbonyl group in the lactam ring contributes to dipole-dipole interactions.

  • Steric Hindrance: The spatial arrangement of the methyl and hydroxyl groups around the chiral center creates a unique three-dimensional structure for each enantiomer. One enantiomer will fit more favorably into the chiral grooves or cavities of the CSP, leading to stronger interactions and longer retention.[4]

The combination of these interactions, governed by the principle of three-point interaction, results in the differential retention required for enantioseparation.[4]

Proposed Chiral HPLC Method

This section outlines a robust starting method for the separation of 4-Hydroxy-4-methylpyrrolidin-2-one enantiomers. The selection of the column and mobile phase is based on established success with structurally related polar and cyclic compounds.

Instrumentation

A standard analytical HPLC system equipped with:

  • Isocratic or Gradient Pumping System

  • Autosampler or Manual Injector

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Column Selection: The Cornerstone of Separation

Polysaccharide-based CSPs are highly recommended for this application due to their exceptional versatility and proven success in resolving a broad spectrum of chiral compounds.

  • Recommended Column: A cellulose-based CSP, such as CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar phase.

    • Justification: Cellulose-based CSPs are known for their ability to form strong hydrogen bonds and exhibit excellent stereorecognition for compounds containing polar functional groups like hydroxyls and amides. The aromatic rings of the carbamate derivatives also allow for potential π-π interactions, although these may be less dominant for the target analyte. The rigid, ordered structure of cellulose provides a well-defined chiral environment conducive to separation.[2]

Mobile Phase Composition: Modulating Selectivity

A normal-phase mobile system is proposed as the primary approach for method development.

  • Recommended Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol).

    • Justification: In normal-phase mode, the non-polar n-hexane serves as the weak solvent, while the polar alcohol modifier competes with the analyte for interaction sites on the CSP. By adjusting the concentration of the alcohol, the retention and selectivity of the separation can be finely tuned. Lower alcohol content generally leads to longer retention times and can improve resolution, whereas higher concentrations will shorten the analysis time.

Detailed Chromatographic Conditions
ParameterRecommended Starting ConditionRationale & Optimization Notes
Chiral Stationary Phase CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mmAmylose-based phases (e.g., CHIRALPAK® AD-H) can also be screened as they offer complementary selectivity.[2]
Mobile Phase n-Hexane / Isopropanol (IPA) (80:20, v/v)The ratio is a critical parameter. Adjust IPA from 10% to 40% to optimize retention and resolution.
Flow Rate 1.0 mL/minA standard analytical flow rate. Can be adjusted (e.g., 0.5-1.5 mL/min) to balance analysis time and efficiency.
Column Temperature 25°CTemperature affects the thermodynamics of interaction.[8] Testing at lower (e.g., 15°C) or higher (e.g., 40°C) temperatures can significantly impact selectivity.
Detection Wavelength 210 nmThe lactam chromophore absorbs at low UV wavelengths. A PDA detector can be used to identify the optimal wavelength.
Injection Volume 10 µLShould be consistent across all analyses.
Sample Concentration 0.5 - 1.0 mg/mL in mobile phaseEnsure the sample is fully dissolved to avoid column clogging and peak distortion.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol, from initial preparation to final data analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp Sample Preparation (1 mg/mL in Mobile Phase) mp Mobile Phase Preparation (Hexane/IPA, 80:20 v/v) inj Inject Sample (10 µL) mp->inj sep Isocratic Elution (1.0 mL/min, 25°C) inj->sep det UV Detection (210 nm) sep->det integ Peak Integration det->integ calc Calculate Resolution (Rs) and Selectivity (α) integ->calc report Generate Report calc->report

Caption: Experimental workflow for chiral HPLC analysis.

Detailed Step-by-Step Protocol

  • Mobile Phase Preparation:

    • Precisely measure 800 mL of HPLC-grade n-Hexane and 200 mL of HPLC-grade Isopropanol.

    • Mix thoroughly and degas the solution for 15-20 minutes using ultrasonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the racemic 4-Hydroxy-4-methylpyrrolidin-2-one standard.

    • Dissolve it in 5 mL of the mobile phase to achieve a final concentration of 1 mg/mL.

    • Vortex until fully dissolved and filter through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Equilibration:

    • Install the CHIRALCEL® OD-H (or equivalent) column into the column compartment.

    • Set the column thermostat to 25°C.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is observed at 210 nm.

  • Analysis:

    • Inject 10 µL of the prepared sample onto the column.

    • Acquire data for a sufficient duration to allow both enantiomeric peaks to elute completely.

    • Perform replicate injections (n=3) to ensure reproducibility.

  • Data Processing:

    • Integrate the peaks for both enantiomers.

    • Calculate the key chromatographic parameters as defined in the table below.

Data Presentation and Interpretation

A successful separation should yield two distinct, well-resolved peaks corresponding to the two enantiomers. The data can be summarized as follows:

ParameterSymbolFormulaExpected ValueSignificance
Retention Time (Enantiomer 1) t_R1-~8.0 minTime taken for the first enantiomer to elute.
Retention Time (Enantiomer 2) t_R2-~9.5 minTime taken for the second enantiomer to elute.
Selectivity Factor αt_R2' / t_R1'> 1.1Measures the separation between the two peaks. A higher value indicates better selectivity.
Resolution R_s2(t_R2 - t_R1) / (w_1 + w_2)> 1.5Indicates the degree of separation. R_s > 1.5 signifies baseline resolution.

Note: t_R' refers to the adjusted retention time, and w refers to the peak width at the base.

Conceptual Model of Chiral Recognition

The diagram below illustrates the principle of differential interaction between the enantiomers of 4-Hydroxy-4-methylpyrrolidin-2-one and the chiral stationary phase.

G cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Analyte Enantiomers cluster_interaction Interaction & Elution csp_surface Chiral Selector Chiral Groove enant_R {(R)-Enantiomer} enant_R->csp_surface:groove 3-Point Interaction (H-Bond, Dipole, Steric) strong_interaction Stronger Interaction (Better Fit) Longer Retention enant_R->strong_interaction enant_S {(S)-Enantiomer} enant_S->csp_surface:groove Steric Hindrance Fewer Interactions weak_interaction Weaker Interaction (Poorer Fit) Shorter Retention enant_S->weak_interaction

Caption: Chiral recognition mechanism on a CSP.

Troubleshooting and Method Optimization

  • Poor Resolution (R_s < 1.5):

    • Decrease IPA Percentage: Reduce the isopropanol concentration in the mobile phase in small increments (e.g., from 20% to 15% or 10%). This will increase retention and may improve resolution.

    • Change Temperature: Analyze the sample at a lower temperature (e.g., 15°C). Lowering the temperature often enhances the stability differences between the diastereomeric complexes, improving selectivity.

    • Switch Alcohol Modifier: Replace Isopropanol with Ethanol. Different alcohol modifiers can alter the hydrogen bonding characteristics and impact selectivity.

  • Peak Tailing:

    • Add an Acidic Modifier: For some polar compounds, adding a small amount of an acidic modifier like Trifluoroacetic Acid (TFA) (e.g., 0.1%) to the mobile phase can improve peak shape by suppressing unwanted interactions with the silica support.

    • Ensure Complete Dissolution: Confirm that the sample is fully dissolved in the mobile phase before injection.

  • Long Analysis Time:

    • Increase IPA Percentage: If resolution is excellent (R_s >> 2.0), the analysis time can be shortened by increasing the percentage of isopropanol in the mobile phase.

Conclusion

The enantiomers of 4-Hydroxy-4-methylpyrrolidin-2-one can be effectively separated using chiral HPLC with a polysaccharide-based stationary phase. The proposed method, utilizing a cellulose tris(3,5-dimethylphenylcarbamate) column with a normal-phase mobile system of n-Hexane and Isopropanol, provides a robust starting point for analysis. Method optimization by systematically adjusting the mobile phase composition and column temperature is key to achieving baseline resolution. This application note serves as a comprehensive guide for researchers and drug development professionals to establish a reliable and reproducible method for the chiral analysis of this important compound.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Google Scholar.
  • Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers. (n.d.). BenchChem.
  • Ilisz, I., Aranyi, A., & Péter, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114322. [Link]

  • Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. (n.d.).
  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. (2006).
  • Chiral HPLC Separ
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Pázman, V., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 27(21), 7247. [Link]

  • Chiral Separation Techniques. (n.d.). Chemist Library.
  • Chiral Drug Separation. (n.d.).
  • Playing with Selectivity for Optimal Chiral Separation. (2023).

Sources

Application Notes & Protocols: Strategic Use of 4-Hydroxy-4-methylpyrrolidin-2-one in the Synthesis of Novel MCH Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Melanin-Concentrating Hormone (MCH) system, particularly the MCH Receptor 1 (MCHR1), is a pivotal target in contemporary drug discovery, implicated in the regulation of energy homeostasis, obesity, and other metabolic disorders.[1] This guide provides a comprehensive overview and detailed protocols for the utilization of 4-Hydroxy-4-methylpyrrolidin-2-one as a versatile chiral building block in the synthesis of potent and selective MCHR1 modulators. We will delve into the mechanistic rationale for its use, present a step-by-step synthetic workflow, and offer expert insights into reaction optimization and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics targeting the MCH system.

Introduction: The MCH Receptor 1 as a Therapeutic Target

The Melanin-Concentrating Hormone (MCH) is a neuropeptide that plays a significant role in the regulation of feeding behavior and energy balance.[1] Its effects are primarily mediated through the MCH Receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the brain. Genetic and pharmacological studies have demonstrated that antagonism of MCHR1 can lead to reduced food intake and body weight, making it an attractive target for the development of anti-obesity therapeutics.[1] The development of small-molecule MCHR1 antagonists has been a major focus of medicinal chemistry efforts, with a variety of chemical scaffolds being explored to achieve high potency and selectivity.[1][2] Among these, structures incorporating a pyrrolidinone core have emerged as a promising class of MCHR1 antagonists.[1]

The strategic incorporation of a substituted pyrrolidinone moiety, such as that derived from 4-Hydroxy-4-methylpyrrolidin-2-one, offers several advantages in the design of MCHR1 modulators. The pyrrolidinone scaffold provides a rigid framework that can be functionalized to interact with key residues in the MCHR1 binding pocket. The presence of the hydroxyl and methyl groups on the C4 position allows for the introduction of chirality and further diversification of the molecule, which can be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The Strategic Advantage of 4-Hydroxy-4-methylpyrrolidin-2-one

4-Hydroxy-4-methylpyrrolidin-2-one is a valuable starting material for the synthesis of MCHR1 modulators due to its inherent structural features:

  • Chiral Center: The quaternary carbon at the C4 position, bearing a hydroxyl and a methyl group, introduces a chiral center. This is critical for exploring stereoselective interactions with the receptor, which can significantly impact binding affinity and efficacy.

  • Reactive Handle: The tertiary alcohol provides a convenient point for chemical modification. It can be used to introduce a variety of substituents or can be transformed into other functional groups to modulate the physicochemical properties of the final compound.

  • Lactam Core: The pyrrolidin-2-one (a γ-lactam) structure serves as a robust and synthetically versatile scaffold. The amide bond is relatively stable, and the ring can be further functionalized at the nitrogen atom.

Synthetic Pathway Overview

The following section outlines a representative synthetic pathway for the preparation of a novel MCHR1 modulator starting from 4-Hydroxy-4-methylpyrrolidin-2-one. This multi-step synthesis is designed to be adaptable, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

Diagram 1: General Synthetic Workflow

G A 4-Hydroxy-4-methylpyrrolidin-2-one B Step 1: N-Alkylation A->B Ar-X, Base C Intermediate 1: N-Substituted Pyrrolidinone B->C D Step 2: Activation of Hydroxyl Group C->D e.g., MsCl, TsCl E Intermediate 2: Activated Pyrrolidinone D->E F Step 3: Nucleophilic Substitution E->F Nu-H, Base G Final MCHR1 Modulator F->G

Caption: General workflow for MCHR1 modulator synthesis.

Detailed Experimental Protocols

The protocols provided below are based on established synthetic methodologies for analogous compounds and are intended as a guide for laboratory execution.[1] Researchers should adapt these procedures as necessary based on the specific properties of their target molecules.

Protocol 1: N-Alkylation of 4-Hydroxy-4-methylpyrrolidin-2-one

This initial step introduces a key pharmacophoric element by attaching an aromatic or heteroaromatic group to the nitrogen of the pyrrolidinone ring. The choice of the alkylating agent (Ar-X) is critical for tuning the properties of the final modulator.

Materials:

  • 4-Hydroxy-4-methylpyrrolidin-2-one

  • Aryl halide (e.g., 4-fluorobenzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 4-Hydroxy-4-methylpyrrolidin-2-one (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the aryl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-substituted pyrrolidinone intermediate.

Expert Insights: The use of a strong base like NaH is essential for the deprotonation of the lactam nitrogen. Anhydrous conditions are crucial to prevent quenching of the base. The choice of solvent (DMF) is due to its high polarity and ability to dissolve the reactants.

Protocol 2: Activation of the Tertiary Alcohol

The hydroxyl group is a poor leaving group and must be activated before nucleophilic substitution. This is typically achieved by converting it into a mesylate or tosylate.

Materials:

  • N-Substituted pyrrolidinone intermediate from Protocol 1

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Dissolve the N-substituted pyrrolidinone intermediate (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

  • Add triethylamine (1.5 eq.) to the solution.

  • Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the activated intermediate, which is often used in the next step without further purification.

Expert Insights: The reaction is performed at low temperature to control the exothermicity and prevent side reactions. The use of a non-nucleophilic base like triethylamine is important to scavenge the HCl generated during the reaction.

Protocol 3: Nucleophilic Substitution to Introduce the Final Moiety

This final step involves the displacement of the activated hydroxyl group with a suitable nucleophile to introduce the desired pharmacophore.

Materials:

  • Activated pyrrolidinone intermediate from Protocol 2

  • Nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (ACN) or DMF

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, reflux condenser

Procedure:

  • To a solution of the activated pyrrolidinone intermediate (1.0 eq.) in anhydrous ACN, add the nucleophile (1.5 eq.) and K₂CO₃ (2.0 eq.).

  • Heat the reaction mixture to reflux (or an appropriate temperature depending on the nucleophile) and stir for 8-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final MCHR1 modulator.

Expert Insights: The choice of base and solvent will depend on the nature of the nucleophile. For less reactive nucleophiles, a stronger base like Cs₂CO₃ and a higher boiling point solvent like DMF may be necessary.

Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Table 1: Representative Analytical Data for a Synthesized MCHR1 Modulator

ParameterResultMethod
Molecular Formula C₂₂H₂₅FN₂O₂High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 384.45 g/mol Calculated
Appearance White solidVisual Inspection
Purity >98%HPLC
¹H NMR Conforms to structure400 MHz NMR Spectroscopy
¹³C NMR Conforms to structure100 MHz NMR Spectroscopy
HRMS (ESI) m/z [M+H]⁺ found: 385.1925Electrospray Ionization

Table 2: In Vitro Activity Profile

AssayIC₅₀ (nM)
MCHR1 Binding 15
Functional Antagonism 35

Diagram 2: Key Steps in Characterization

G Start Crude Product Purify Purification (Chromatography/HPLC) Start->Purify Structure Structural Elucidation (NMR, MS) Purify->Structure Purity Purity Assessment (HPLC) Purify->Purity Activity Biological Assay (Binding, Functional) Purity->Activity

Caption: Workflow for product characterization.

Conclusion

4-Hydroxy-4-methylpyrrolidin-2-one serves as a highly valuable and versatile building block for the synthesis of novel MCH Receptor 1 modulators. The synthetic protocols outlined in this guide provide a robust framework for medicinal chemists to generate libraries of compounds for SAR studies. The inherent chirality and functional handle of this starting material offer significant opportunities for the design of potent, selective, and drug-like MCHR1 antagonists with therapeutic potential in the treatment of obesity and related metabolic disorders.

References

  • Google Patents. (2016). Pyrrolone or pyrrolidinone melanin concentrating hormone receptor-1 antagonists. US9499482B2.
  • Johansson, A., & Löfberg, C. (2015). Novel MCH1 receptor antagonists: a patent review. Expert Opinion on Therapeutic Patents, 25(2), 193-207. [Link]

  • Szalai, K. K., Beke, G., Éles, J., Kitka, T., Kovács, P., Nagy, J., Farkas, S., & Boros, A. (2014). Recent patents on novel MCH1 receptor antagonists as potential anti-obesity drugs. Recent Patents on CNS Drug Discovery, 9(2), 122-140. [Link]

  • Oost, T., et al. (2015). Design, synthesis and evaluation of MCH receptor 1 antagonists--Part III: Discovery of pre-clinical development candidate BI 186908. Bioorganic & Medicinal Chemistry Letters, 25(16), 3412-3418. [Link]

Sources

Topic: The Strategic Application of Chiral Pyrrolidinone Scaffolds and Related Synthons in Modern Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Author's Note: This guide addresses the application of chiral building blocks, specifically focusing on the principles governing the use of scaffolds like 4-Hydroxy-4-methylpyrrolidin-2-one in the synthesis of complex pharmaceuticals. While direct, large-scale application of 4-Hydroxy-4-methylpyrrolidin-2-one in the synthesis of blockbuster antibiotics is not extensively documented in mainstream literature, the underlying principles of its utility as a chiral synthon are paramount. The pyrrolidinone core is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3][4][5]

To provide a robust, field-proven example of these principles in action, this document will focus on a closely related and commercially significant application: the use of chiral building blocks in the synthesis of the oxazolidinone class of antibiotics, exemplified by Linezolid. This case study serves as an authoritative template for understanding how such chiral synthons are critical in achieving stereochemical purity and potent biological activity.

Part 1: The Central Role of the Pyrrolidinone Scaffold in Medicinal Chemistry

The five-membered pyrrolidine ring is a cornerstone of modern drug discovery, valued for its unique stereochemical and physicochemical properties.[1] Its non-planar, saturated structure provides three-dimensional diversity, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[1] The pyrrolidin-2-one (or γ-lactam) variant is particularly significant, offering a rigid backbone with a hydrogen bond donor (N-H) and acceptor (C=O) that can be crucial for target binding.

Derivatives of this scaffold are found in compounds with a vast range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][4] The introduction of stereocenters, such as the hydroxyl group in 4-hydroxypyrrolidin-2-one derivatives, transforms these simple rings into powerful chiral building blocks.[][7] These building blocks, or synthons, are enantiomerically pure molecules used as starting materials to construct more complex chiral compounds, ensuring the final drug product has the correct three-dimensional geometry for optimal efficacy and safety.[7][8]

Part 2: The Imperative of Chirality in Antibiotic Design

In pharmaceutical science, stereochemistry is not a trivial detail; it is often the determining factor in a drug's therapeutic effect. Most biological targets, such as enzymes and receptors, are themselves chiral. Consequently, they interact differently with the different enantiomers (mirror-image isomers) of a drug molecule. One enantiomer may be highly effective, while the other could be inactive or, in some cases, cause harmful side effects.

The use of chiral building blocks is the most efficient strategy in asymmetric synthesis to produce a single, desired enantiomer of a drug.[8] This approach, known as "chiral pool synthesis," leverages readily available, enantiomerically pure molecules to introduce and preserve the correct stereochemistry throughout a synthetic sequence. This is vastly preferable to synthesizing a racemic mixture (a 50:50 mix of both enantiomers) and then separating them, which is often a costly and inefficient process.

Part 3: Application Case Study: Synthesis of Linezolid, an Oxazolidinone Antibiotic

The oxazolidinones are a critical class of synthetic antibiotics that combat serious multidrug-resistant Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[9][10] Their unique mechanism of action involves inhibiting the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[11][12][13]

Linezolid, the first FDA-approved oxazolidinone, is a prime example of a drug whose synthesis relies critically on a chiral building block to establish its essential stereocenter.[11][14] A widely adopted and practical asymmetric synthesis employs (R)-glycidyl butyrate , a chiral epoxide, to set the (S)-stereocenter at the C5 position of the oxazolidinone ring.

The causality behind this choice is clear: the epoxide ring of (R)-glycidyl butyrate is electrophilic and will react with a nucleophile in a stereospecific manner. By reacting it with a protected aniline derivative, the chiral center is transferred directly into the drug's core structure, ensuring the final product has the correct configuration for potent antibacterial activity.

A representative synthetic pathway is outlined below.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product A 3-Fluoro-4-morpholinylaniline C N-Lithiation with n-BuLi at -78 °C A->C Step 1 B (R)-Glycidyl butyrate (Chiral Building Block) D Nucleophilic opening of epoxide B->D C->D Step 2 Reacts with E Intermediate: (R)-5-(hydroxymethyl) oxazolidin-2-one derivative D->E Step 3: Cyclization F Mesylation or Tosylation of primary alcohol E->F Step 4 G Azide Substitution (e.g., with NaN3) F->G Step 5 H Reduction of Azide to primary amine G->H Step 6 I Acetylation (e.g., with Acetic Anhydride) H->I Step 7 J Linezolid I->J Final Step

Caption: Synthetic pathway for Linezolid using a chiral epoxide.

Part 4: Detailed Protocol - Stereoselective Synthesis of a Key Oxazolidinone Intermediate

This protocol describes a common method for synthesizing the chiral (R)-5-(hydroxymethyl)-2-oxazolidinone core, a key intermediate for Linezolid and its analogs. The procedure is based on the reaction of an N-lithiated arylcarbamate with (R)-glycidyl butyrate.[9][15] This method is self-validating as the stereochemistry of the starting epoxide directly dictates the stereochemistry of the product with high fidelity.

Workflow Diagram

G A Dissolve protected aniline in anhydrous THF B Cool to -78 °C (Dry ice/acetone bath) A->B C Add n-BuLi dropwise (Formation of N-lithio species) B->C D Stir for 1 hour at -78 °C C->D E Add (R)-glycidyl butyrate dropwise D->E F Allow to warm to RT and stir overnight E->F G Quench with sat. NH4Cl solution F->G H Extract with EtOAc, wash, dry, and concentrate G->H I Purify by chromatography or crystallization H->I

Caption: Experimental workflow for oxazolidinone ring formation.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMmolEq.CAS No.
N-Boc-3-fluoroanilineC₁₁H₁₄FNO₂211.232.11 g10.01.0133449-99-1
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.064.4 mL11.01.1109-72-8
(R)-Glycidyl butyrateC₇H₁₂O₃144.171.59 g11.01.160456-26-0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL--109-99-9
Saturated aq. NH₄ClNH₄Cl53.49~50 mL--12125-02-9
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~200 mL--141-78-6
Anhydrous Na₂SO₄Na₂SO₄142.04~10 g--7757-82-6
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-3-fluoroaniline (1.0 eq). Dissolve the starting material in anhydrous THF (approx. 0.1 M solution).

    • Causality: Anhydrous conditions are critical because n-butyllithium is a strong base and will react violently with water. The inert nitrogen atmosphere prevents quenching of the organolithium reagent by atmospheric oxygen or moisture.

  • Formation of the Lithiated Species: Cool the solution to -78 °C using a dry ice/acetone bath. Once the temperature is stable, add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Causality: The low temperature is essential to control the exothermic reaction and prevent side reactions, such as ortho-lithiation of the aromatic ring. n-BuLi is a strong base that deprotonates the carbamate nitrogen, forming the highly nucleophilic N-lithio species required for the next step.

  • Epoxide Addition: Stir the resulting solution at -78 °C for 1 hour. Following this, add (R)-glycidyl butyrate (1.1 eq) dropwise.

    • Causality: A full hour of stirring ensures complete formation of the lithiated intermediate. The dropwise addition of the chiral epoxide controls the reaction rate and prevents unwanted polymerization or side reactions. The nucleophilic nitrogen attacks one of the epoxide carbons.

  • Reaction and Cyclization: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight (approx. 16 hours).

    • Causality: As the reaction warms, the initial nucleophilic attack is followed by an intramolecular cyclization. The newly formed alkoxide attacks the carbonyl of the carbamate, displacing the tert-butoxy group and forming the stable 5-membered oxazolidinone ring. This process locks in the stereochemistry from the glycidyl butyrate.

  • Workup and Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Causality: Quenching protonates any remaining anionic species and neutralizes the reaction mixture. Saturated NH₄Cl is a mild acid source that effectively terminates the reaction without causing hydrolysis of sensitive functional groups.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: This standard aqueous workup separates the desired organic product from inorganic salts and water-soluble byproducts. Drying with sodium sulfate removes residual water from the organic phase, which is crucial before solvent evaporation.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield the pure (R)-5-(hydroxymethyl)-3-(N-Boc-3-fluorophenyl)oxazolidin-2-one intermediate.

    • Causality: Purification is necessary to remove unreacted starting materials and byproducts, ensuring the intermediate is of sufficient purity for subsequent synthetic steps.

References

  • Clemett D., Markham A. Linezolid. Drugs. 2000;59:815–827.
  • A General Approach to Chiral Building Blocks via Direct Amino Acid-Catalyzed Cascade Three-Component Reductive Alkylations. The Journal of Organic Chemistry. [Link]

  • Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents. Journal of Medicinal Chemistry. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. International Journal of Molecular Sciences. [Link]

  • A facile synthesis of the oxazolidinone antibacterial agent linezolid. ResearchGate. [Link]

  • Stereocontrolled Synthesis of Tricyclic Fused Oxazolidinone as Antibacterial Agent. ResearchGate. [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Medicinal Chemistry. [Link]

  • Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. IntechOpen. [Link]

  • Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification. Angewandte Chemie International Edition. [Link]

  • A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. Pharmaceuticals. [Link]

  • Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry. [Link]

  • Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. [Link]

  • Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie. [Link]

Sources

Application Notes and Protocols: Harnessing 4-Hydroxy-4-methylpyrrolidin-2-one for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Versatile Chiral Scaffold

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent structural features, including stereocenters and sites for functionalization, make it an attractive starting point for the design of novel therapeutics. Within this class of compounds, 4-Hydroxy-4-methylpyrrolidin-2-one stands out as a particularly promising, yet underexplored, chiral building block for the development of next-generation anticancer agents. The presence of a tertiary alcohol and a lactam moiety provides a unique combination of reactivity and structural rigidity, offering a gateway to diverse chemical space.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of novel anticancer agents derived from 4-Hydroxy-4-methylpyrrolidin-2-one. While direct examples of anticancer drugs from this specific starting material are nascent in the literature, this guide extrapolates from established synthetic methodologies for analogous compounds to propose robust protocols and novel design strategies. We will delve into the rationale behind synthetic choices, provide detailed experimental workflows, and discuss the potential mechanisms of action of the resulting compounds, thereby offering a roadmap for innovation in this exciting area of cancer research.

Strategic Derivatization of 4-Hydroxy-4-methylpyrrolidin-2-one: A Gateway to Bioactivity

The chemical architecture of 4-Hydroxy-4-methylpyrrolidin-2-one offers several avenues for derivatization to generate libraries of potential anticancer compounds. The key reactive sites are the hydroxyl group at the C4 position and the nitrogen atom of the lactam ring. Strategic modifications at these positions can lead to compounds with diverse pharmacological profiles.

Proposed Synthetic Strategy: Dehydration and [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Analogs

One of the most promising classes of anticancer agents bearing the pyrrolidine scaffold is the spirooxindole-pyrrolidine family.[2][3][4] These compounds have demonstrated potent cytotoxic activity against a range of cancer cell lines. A plausible and efficient route to synthesize novel spirooxindole-pyrrolidines from 4-Hydroxy-4-methylpyrrolidin-2-one involves an initial dehydration to form a key α,β-unsaturated lactam intermediate, followed by a [3+2] cycloaddition reaction.

Synthesis_Workflow Start 4-Hydroxy-4-methylpyrrolidin-2-one Intermediate 4-Methyl-1,5-dihydro-2H-pyrrol-2-one Start->Intermediate Dehydration (e.g., Acid Catalysis) Product Novel Spirooxindole-Pyrrolidine Derivatives Intermediate->Product [3+2] Cycloaddition Azomethine_Ylide Azomethine Ylide Generation (from Isatin and Sarcosine) Azomethine_Ylide->Product

Caption: Proposed workflow for the synthesis of spirooxindole-pyrrolidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-1,5-dihydro-2H-pyrrol-2-one (Intermediate)

Rationale: The initial dehydration of the tertiary alcohol in 4-Hydroxy-4-methylpyrrolidin-2-one is a critical step to generate the α,β-unsaturated lactam. This intermediate serves as the dipolarophile in the subsequent cycloaddition reaction. Acid catalysis is a standard and effective method for this transformation.

Materials:

  • 4-Hydroxy-4-methylpyrrolidin-2-one

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-Hydroxy-4-methylpyrrolidin-2-one (1 equivalent) and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene to the flask to a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, and thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 4-Methyl-1,5-dihydro-2H-pyrrol-2-one.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of Novel Spirooxindole-Pyrrolidine Derivatives via [3+2] Cycloaddition

Rationale: The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings with high stereocontrol.[3] In this protocol, the in situ generated azomethine ylide from isatin and a secondary amino acid (e.g., sarcosine) reacts with the α,β-unsaturated lactam intermediate to yield the desired spirooxindole-pyrrolidine scaffold.

Materials:

  • 4-Methyl-1,5-dihydro-2H-pyrrol-2-one (from Protocol 1)

  • Substituted Isatin (various derivatives can be used to generate a library)

  • Sarcosine (N-methylglycine)

  • Methanol (or other suitable protic solvent)

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the substituted isatin (1 equivalent) and sarcosine (1.2 equivalents) in methanol.

  • Add 4-Methyl-1,5-dihydro-2H-pyrrol-2-one (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • The reaction typically proceeds for several hours (e.g., 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold methanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to obtain the pure spirooxindole-pyrrolidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and single-crystal X-ray diffraction if suitable crystals are obtained to confirm the stereochemistry.

Potential Mechanisms of Action and Biological Evaluation

Derivatives of the pyrrolidin-2-one scaffold have been shown to exhibit anticancer activity through various mechanisms. The novel spirooxindole-pyrrolidine derivatives synthesized from 4-Hydroxy-4-methylpyrrolidin-2-one should be evaluated for their potential to modulate key signaling pathways implicated in cancer progression.

Proposed Signaling Pathways to Investigate

Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MDM2 p53 Regulation cluster_EGFR EGFR Signaling PI3K PI3K Akt Akt PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes MDM2 MDM2 p53 p53 MDM2->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis Induces EGFR EGFR Ras Ras EGFR->Ras Promotes Raf Raf Ras->Raf Promotes MEK MEK Raf->MEK Promotes ERK ERK MEK->ERK Promotes ERK->Proliferation_Survival Promotes Compound Novel Spirooxindole- Pyrrolidine Derivative Compound->PI3K Inhibits? Compound->MDM2 Inhibits? Compound->EGFR Inhibits?

Caption: Potential signaling pathways targeted by novel spirooxindole-pyrrolidine derivatives.

Protocol 3: In Vitro Cytotoxicity Assessment

Rationale: The initial screening of newly synthesized compounds involves assessing their cytotoxic effects on a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], PC-3 [prostate])

  • Normal human cell line (e.g., fibroblasts, to assess selectivity)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized spirooxindole-pyrrolidine derivatives

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds and the positive control (doxorubicin) in the culture medium. The final concentration of DMSO should be kept below 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The results of the in vitro cytotoxicity screening should be presented in a clear and concise tabular format to allow for easy comparison of the activity of the different derivatives.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Novel Spirooxindole-Pyrrolidine Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)PC-3 (Prostate)Normal Fibroblasts
Derivative 1 IC₅₀ valueIC₅₀ valueIC₅₀ valueIC₅₀ valueIC₅₀ value
Derivative 2 IC₅₀ valueIC₅₀ valueIC₅₀ valueIC₅₀ valueIC₅₀ value
... ...............
Doxorubicin IC₅₀ valueIC₅₀ valueIC₅₀ valueIC₅₀ valueIC₅₀ value

Conclusion and Future Directions

4-Hydroxy-4-methylpyrrolidin-2-one represents a valuable and versatile starting material for the synthesis of novel anticancer agents. The proposed synthetic strategy, focusing on the generation of spirooxindole-pyrrolidine derivatives, offers a robust and efficient approach to a class of compounds with demonstrated cytotoxic potential. The detailed protocols provided herein serve as a foundation for researchers to explore this promising area of drug discovery.

Future work should focus on expanding the library of derivatives by varying the substituents on the isatin ring and exploring other cycloaddition partners. Furthermore, for the most potent compounds identified in the initial cytotoxicity screens, further mechanistic studies, including cell cycle analysis, apoptosis assays, and target-based enzymatic assays, will be crucial to elucidate their mode of action and to guide further optimization towards clinically viable drug candidates.

References

  • Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. Pharmacological Reports, 71(2), 357-360.
  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 5(101), 83201-83213.
  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega, 7(40), 35848–35860.
  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1365383.
  • Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Deriv
  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937.
  • Method of purifying 4-hydroxy-2-pyrrolidione.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6529.
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123.
  • Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(5), 347-355.
  • 4-HO-MPMI. Wikipedia.
  • New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Molecules, 28(22), 7586.
  • Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535.
  • Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission.
  • 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
  • Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. Indian Journal of Pharmaceutical Sciences, 77(6), 724-729.
  • Embryotoxic potential of N-methyl-pyrrolidone (NMP) and three of its metabolites using the rat whole embryo culture system. Toxicology and Applied Pharmacology, 238(2), 149-156.
  • Patent Pulse: A Spotlight on Recent Highlights
  • Preparation of N-methyl-2-pyrrolidone (NMP).
  • Preparation of N-methyl-2-pyrrolidone (NMP)
  • 4-Hydroxy-2-pyrrolidinone. PubChem.
  • Review of pharmaceutical applications of N-methyl-2-pyrrolidone.
  • Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone.
  • N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity. ChemicalBook.

Sources

Protocol for the Selective N-alkylation of 4-Hydroxy-4-methylpyrrolidin-2-one: A Three-Step Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-alkylation of pyrrolidinone scaffolds is a cornerstone in medicinal chemistry and drug development, enabling the synthesis of a diverse array of biologically active molecules. The title compound, 4-hydroxy-4-methylpyrrolidin-2-one, presents a unique synthetic challenge due to the presence of two nucleophilic centers: the secondary amine of the lactam and the tertiary hydroxyl group. Direct alkylation often leads to a mixture of N- and O-alkylated products, complicating purification and reducing the yield of the desired N-substituted derivative.[1]

To overcome this challenge, a robust and highly selective three-step protocol is presented, involving the protection of the hydroxyl group, subsequent N-alkylation, and final deprotection. This methodology ensures the exclusive formation of the N-alkylated product, providing a reliable and scalable route for the synthesis of N-substituted 4-hydroxy-4-methylpyrrolidin-2-ones.

Strategic Overview: The Rationale for a Three-Step Synthesis

A direct, one-step N-alkylation of 4-hydroxy-4-methylpyrrolidin-2-one is often inefficient due to the competing O-alkylation of the tertiary hydroxyl group. The regioselectivity of such reactions is highly dependent on factors like the base, solvent, and alkylating agent, making the outcome unpredictable and often favoring the thermodynamically more stable O-alkylated product.

Therefore, a more strategic approach involves the temporary "masking" of the hydroxyl group with a suitable protecting group. This ensures that the subsequent alkylation occurs exclusively at the nitrogen atom of the lactam. The chosen protecting group must be stable under the basic conditions of the N-alkylation step and be readily removable under mild conditions that do not affect the newly installed N-alkyl group or the lactam ring.

This protocol employs a tert-butyldimethylsilyl (TBDMS) ether as the protecting group for the hydroxyl functionality. TBDMS ethers are ideal for this purpose as they are easily introduced, robust towards many reagents, and can be cleanly cleaved using fluoride-based reagents.[2][3][4]

The overall synthetic workflow is depicted below:

workflow cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A 4-Hydroxy-4-methyl pyrrolidin-2-one B 4-(tert-Butyldimethylsilyloxy)- 4-methylpyrrolidin-2-one A->B  TBDMS-Cl, Imidazole  DMF, RT C N-Alkyl-4-(tert-butyldimethylsilyloxy)- 4-methylpyrrolidin-2-one B->C  1. NaH, THF, 0 °C  2. R-X, RT   D N-Alkyl-4-hydroxy- 4-methylpyrrolidin-2-one C->D  TBAF, THF  RT

Caption: Three-step workflow for the selective N-alkylation of 4-hydroxy-4-methylpyrrolidin-2-one.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
4-Hydroxy-4-methylpyrrolidin-2-oneCommercial≥98%
tert-Butyldimethylsilyl chloride (TBDMS-Cl)Commercial≥98%
ImidazoleCommercial≥99%
Anhydrous N,N-Dimethylformamide (DMF)Commercial≥99.8%
Sodium hydride (NaH), 60% dispersion in oilCommercial60%
Anhydrous Tetrahydrofuran (THF)Commercial≥99.9%
Benzyl bromide (or other alkyl halide)Commercial≥98%
Tetrabutylammonium fluoride (TBAF), 1 M in THFCommercial1 M
Diethyl etherCommercialACS Grade
Ethyl acetateCommercialACS Grade
HexanesCommercialACS Grade
Saturated aqueous ammonium chloride (NH₄Cl)In-house prep.-
Saturated aqueous sodium chloride (Brine)In-house prep.-
Anhydrous magnesium sulfate (MgSO₄)Commercial-
Silica gel for column chromatographyCommercial60 Å, 230-400 mesh
Step 1: Protection of the Hydroxyl Group

This step involves the silylation of the tertiary hydroxyl group of 4-hydroxy-4-methylpyrrolidin-2-one to form the corresponding tert-butyldimethylsilyl (TBDMS) ether. Imidazole acts as both a base and a catalyst in this reaction.[4]

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-4-methylpyrrolidin-2-one (1.0 eq.).

  • Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (2.5 eq.) to the solution and stir until it is fully dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine to remove residual DMF and imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(tert-butyldimethylsilyloxy)-4-methylpyrrolidin-2-one as a pure compound.

Expected Yield: 85-95%

Step 2: N-Alkylation of the Protected Lactam

With the hydroxyl group protected, the N-alkylation is performed using a strong base, such as sodium hydride, to deprotonate the lactam nitrogen, followed by the addition of an alkylating agent.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve the O-silylated lactam from Step 1 (1.0 eq.) in anhydrous THF and add it dropwise to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation (evolution of hydrogen gas should cease).

  • Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated, O-silylated pyrrolidinone.

Expected Yield: 80-90%

Step 3: Deprotection of the Silyl Ether

The final step involves the cleavage of the TBDMS ether using a fluoride source, typically tetrabutylammonium fluoride (TBAF), to reveal the free hydroxyl group.[2][3][5]

Procedure:

  • Dissolve the N-alkylated, O-silylated pyrrolidinone from Step 2 (1.0 eq.) in anhydrous THF in a plastic or Teflon flask.

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with water.

  • Extract the mixture with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final N-alkyl-4-hydroxy-4-methylpyrrolidin-2-one.

Expected Yield: 90-98%

Data Summary

StepReactionKey ReagentsSolventTemperatureTime (h)Typical Yield (%)
1 O-SilylationTBDMS-Cl, ImidazoleDMFRT12-1685-95
2 N-AlkylationNaH, Alkyl HalideTHF0 °C to RT4-1280-90
3 O-DeprotectionTBAFTHFRT1-490-98

Mandatory Visualization

reaction_mechanism cluster_protection Step 1: O-Silylation cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection Start HO-(R)-NH Protected TBDMSO-(R)-NH Start->Protected TBDMS-Cl, Imidazole, DMF Deprotonated TBDMSO-(R)-N⁻ Na⁺ Protected->Deprotonated NaH, THF Alkylated TBDMSO-(R)-N-R' Deprotonated->Alkylated R'-X Final_Product HO-(R)-N-R' Alkylated->Final_Product TBAF, THF

Caption: Mechanistic overview of the three-step N-alkylation protocol.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The N-alkylation step using sodium hydride is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Incomplete Reactions: If any of the steps do not go to completion, consider increasing the reaction time or slightly elevating the temperature (for the N-alkylation step).

  • Purification: Careful purification by flash column chromatography is crucial after each step to ensure the purity of the intermediates and the final product.

  • Alternative Alkylating Agents: This protocol is broadly applicable to a range of primary and some secondary alkyl halides. For less reactive alkylating agents, the addition of a catalytic amount of sodium iodide (NaI) can be beneficial in the N-alkylation step.

  • TBAF Work-up: The work-up after TBAF deprotection can sometimes be challenging due to the solubility of tetrabutylammonium salts in organic solvents. Thorough washing with water and brine is recommended. For water-soluble products, alternative work-up procedures may be necessary.[2]

Conclusion

This detailed three-step protocol provides a reliable and high-yielding method for the selective N-alkylation of 4-hydroxy-4-methylpyrrolidin-2-one. By employing a protection-alkylation-deprotection strategy, the inherent challenge of competing O-alkylation is effectively circumvented. This approach is amenable to a wide range of alkylating agents and is suitable for the synthesis of libraries of N-substituted 4-hydroxypyrrolidinones for applications in drug discovery and development.

References

  • [Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][6]naphthyrin-5(6H)-one.]([Link])

Sources

4-Hydroxy-4-methylpyrrolidin-2-one as a precursor for biocompatible polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: 4-Hydroxy-4-methylpyrrolidin-2-one: A Versatile Precursor for Novel Biocompatible Polyamides

Abstract

The demand for advanced biomaterials with tailored properties, including inherent functionality and excellent biocompatibility, is a primary driver in biomedical research. Polyamides, while known for their robust mechanical properties, often lack the functional groups necessary for advanced applications like drug conjugation or hydrogel formation. This guide introduces 4-hydroxy-4-methylpyrrolidin-2-one, a functionalized lactam monomer, as a promising precursor for the synthesis of novel polyamides. The presence of a tertiary hydroxyl group within the repeating unit of the polymer backbone offers a unique handle for post-polymerization modification and enhances hydrophilicity, opening new avenues for creating sophisticated, biocompatible materials for drug delivery, tissue engineering, and medical devices. This document provides a comprehensive overview, from monomer synthesis and polymerization to detailed protocols for physicochemical characterization and rigorous biocompatibility assessment.

Introduction: The Case for Functional Polyamides

Biocompatible polymers are essential to modern medicine, forming the basis for everything from controlled drug release systems to tissue engineering scaffolds.[1] While polymers like poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL) are widely used, there is a continuous search for new materials with an expanded range of properties.[1] Polyamides, synthesized through the Ring-Opening Polymerization (ROP) of lactams, offer a mechanically robust and thermally stable backbone.[2][3] However, traditional polyamides like Nylon 6 are relatively inert.

The introduction of functional groups directly into the monomer structure is a powerful strategy for creating "smart" polymers. 4-Hydroxy-4-methylpyrrolidin-2-one is an exemplary monomer in this regard. The tertiary hydroxyl group is less reactive than a primary or secondary alcohol during polymerization but provides a valuable site for subsequent chemical modifications. Furthermore, its presence is expected to increase the hydrophilicity of the resulting polyamide, potentially improving its biocompatibility profile and altering its degradation kinetics.

This guide details the synthesis of poly(4-hydroxy-4-methylpyrrolidin-2-one) via Anionic Ring-Opening Polymerization (AROP), a rapid and efficient method for lactam polymerization, and provides a full suite of protocols for its characterization and biological evaluation.[4][5]

Monomer & Polymer Synthesis

Proposed Synthesis of 4-Hydroxy-4-methylpyrrolidin-2-one Monomer

While various routes to substituted hydroxypyrrolidinones exist, a common strategy involves the cyclization of amino acid derivatives or the reduction of dione precursors.[6][7] The protocol below is a proposed route based on established organometallic addition to a protected succinimide precursor.

Protocol 2.1: Monomer Synthesis

  • Protection: Start with N-benzylsuccinimide. The benzyl group serves as a robust protecting group that can be removed later via hydrogenolysis.

  • Grignard Reaction: Dissolve N-benzylsuccinimide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool to 0°C. Add a solution of methylmagnesium bromide (CH₃MgBr) dropwise. This organometallic reagent will selectively attack one of the carbonyl groups. The causality here is the nucleophilic character of the Grignard reagent attacking the electrophilic carbonyl carbon.

  • Quenching: After the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Deprotection & Cyclization: The intermediate hemiaminal will be unstable. The N-benzyl group is removed via catalytic hydrogenation (H₂, Pd/C), which will be followed by spontaneous cyclization to yield the desired 4-hydroxy-4-methylpyrrolidin-2-one.

  • Purification: The final product should be purified by column chromatography on silica gel to achieve high purity suitable for polymerization.

Anionic Ring-Opening Polymerization (AROP)

AROP is the most widely used method for lactam polymerization due to its high efficiency and speed.[2] The mechanism requires a strong base as a catalyst to deprotonate the lactam, forming a lactam anion, and an activator (or initiator) to create a growth center for the polymer chain.[4][5]

Causality Behind AROP Components:

  • Catalyst (e.g., Sodium Hydride): A strong, non-nucleophilic base is required to generate the lactam anion without attacking the monomer itself.

  • Activator (e.g., N-acetyl-2-pyrrolidone): The polymerization rate without an activator is extremely slow due to a long induction period.[4] The activator, an N-acyllactam, provides a highly reactive imide group that is readily attacked by the lactam anion, initiating polymerization and ensuring rapid chain propagation.

Protocol 2.2: Synthesis of poly(4-hydroxy-4-methylpyrrolidin-2-one)

  • Drying: Thoroughly dry the 4-hydroxy-4-methylpyrrolidin-2-one monomer under vacuum at 50°C for 24 hours. All glassware must be flame-dried under vacuum and cooled under an inert atmosphere. Water is a potent inhibitor of AROP.

  • Monomer & Catalyst Addition: In a Schlenk flask under argon, add the dried monomer. Add the catalyst (e.g., sodium hydride, NaH) and heat the mixture to 70°C to facilitate the formation of the sodium lactamate salt.

  • Activator Injection: Once the monomer is molten and the salt has formed, inject the activator (e.g., N-acetyl-2-pyrrolidone) via syringe.

  • Polymerization: The polymerization is typically rapid and exothermic. Maintain the reaction at a controlled temperature (e.g., 150-180°C) for 1-2 hours.

  • Termination & Purification: Cool the reaction mixture. The resulting solid polymer can be dissolved in a suitable solvent (e.g., m-cresol or formic acid) and precipitated into a non-solvent like methanol or water to remove unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at 60°C until a constant weight is achieved.

G cluster_Monomer Monomer Synthesis & Purification cluster_Polymer Anionic Ring-Opening Polymerization (AROP) M1 N-Benzylsuccinimide M2 Grignard Reaction (+ CH₃MgBr) M1->M2 M3 Hydrogenolysis & Cyclization M2->M3 M4 Purified Monomer (4-Hydroxy-4-methylpyrrolidin-2-one) M3->M4 P1 Monomer Drying M4->P1 Input for Polymerization P2 Catalyst Addition (e.g., NaH) P1->P2 P3 Activator Injection (e.g., N-Acyllactam) P2->P3 P4 Polymerization (Bulk, 150-180°C) P3->P4 P5 Precipitation & Purification P4->P5 P6 Final Polymer P5->P6

Figure 1: Workflow for monomer synthesis and subsequent polymerization.

Physicochemical Characterization

Characterizing the synthesized polymer is a critical step to ensure it meets the required specifications for biomedical applications.

Protocol 3.1: Polymer Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the polymer repeating unit.

    • Procedure: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C NMR spectra. The disappearance of the monomer's N-H proton and the appearance of characteristic backbone signals will confirm successful polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify key functional groups.

    • Procedure: Acquire a spectrum of the dry polymer using an ATR-FTIR spectrometer. Key peaks to observe include the broad O-H stretch (~3400 cm⁻¹), the C-H stretches (~2900 cm⁻¹), and the strong amide C=O stretch (~1650 cm⁻¹).

  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).

    • Procedure: Dissolve the polymer in a suitable mobile phase (e.g., hexafluoroisopropanol with potassium trifluoroacetate) and analyze against polystyrene or PMMA standards. The PDI provides insight into the control over the polymerization process.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine thermal properties like the glass transition temperature (T₉).

    • Procedure: Heat a small sample (5-10 mg) of the polymer under a nitrogen atmosphere through a heat/cool/heat cycle. The T₉ is a critical parameter that dictates the material's physical state (glassy vs. rubbery) at physiological temperatures.

Table 1: Representative Polymer Characterization Data

Sample IDMonomer/Activator RatioMₙ (kDa) via GPCPDI (Mₙ/Mₙ)T₉ (°C) via DSC
PA-OH-150:15.51.35115
PA-OH-2100:110.81.42128
PA-OH-3200:121.51.51135

Biocompatibility Assessment: A Multi-Stage Approach

Biocompatibility evaluation is a mandatory, multi-stage process designed to ensure a material does not cause adverse local or systemic effects.[8] The protocols below are based on the internationally recognized ISO 10993 standards and represent the initial screening phase.[9][10]

In Vitro Biocompatibility Screening

In vitro tests provide the first crucial data on material safety, allowing for the screening of candidates before proceeding to more complex and costly animal studies.[8][11][12]

Protocol 4.1.1: Cytotoxicity by Extract Dilution (ISO 10993-5)

  • Rationale: This test determines if any leachable substances from the polymer are toxic to cells. It is a fundamental first step in biocompatibility screening.[9]

  • Material Preparation: Prepare polymer extracts by incubating the material in cell culture medium (e.g., MEM) at 37°C for 24 hours at a ratio of 0.2 g/mL. Also, prepare serial dilutions of this extract (e.g., 50%, 25%, 12.5%).

  • Cell Culture: Seed L-929 mouse fibroblast cells (a standard cell line for this assay) in 96-well plates and incubate until they reach sub-confluence.

  • Exposure: Replace the culture medium with the polymer extracts and dilutions. Include negative (fresh medium) and positive (e.g., organotin-stabilized PVC) controls.

  • Evaluation (MTT Assay): After 24 hours of incubation, assess cell viability using the MTT assay. This colorimetric assay measures the metabolic activity of living cells.[13][14][15]

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

    • Solubilize the formazan crystals with DMSO or isopropanol.

    • Read the absorbance at ~570 nm using a plate reader.

  • Interpretation: Calculate cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability remains above 70%, even for the 100% extract.[9]

Protocol 4.1.2: Hemocompatibility - Hemolysis Assay (ISO 10993-4)

  • Rationale: For any material that may come into contact with blood, it is critical to ensure it does not damage red blood cells (hemolysis).[16]

  • Material Preparation: Prepare polymer samples as films or powders.

  • Blood Collection: Obtain fresh human or rabbit blood containing an anticoagulant (e.g., ACD). Dilute the blood with phosphate-buffered saline (PBS).

  • Exposure: Incubate the polymer samples with the diluted blood at 37°C for 1-2 hours with gentle agitation. Use PBS as a negative control and deionized water (which causes 100% hemolysis) as a positive control.

  • Evaluation: Centrifuge the samples to pellet intact red blood cells. Measure the absorbance of the supernatant at ~540 nm to quantify the amount of hemoglobin released.

  • Interpretation: Calculate the percent hemolysis relative to the positive control. Materials with a hemolysis percentage below 5% are generally considered non-hemolytic or acceptable for blood-contacting applications.[16]

In Vivo Biocompatibility Screening

If a material passes in vitro screening, initial in vivo tests are conducted to assess its effects in a complex biological system.[10][17][18]

Protocol 4.2.1: Intracutaneous Reactivity/Irritation (ISO 10993-10)

  • Rationale: This test assesses the potential of leachable substances from the material to cause local irritation.[9][10]

  • Extract Preparation: Prepare both polar (saline) and non-polar (cottonseed oil) extracts of the polymer.

  • Procedure: Inject small volumes (0.2 mL) of the material extracts intracutaneously into the dorsal skin of rabbits. Inject control extracts into adjacent sites.

  • Evaluation: Observe the injection sites for signs of erythema (redness) and edema (swelling) at 24, 48, and 72 hours post-injection. Score the reactions based on a standardized scale.

  • Interpretation: The material passes if the average score for the test extract is not significantly greater than the control.

G cluster_invitro In Vitro Screening (ISO 10993) cluster_invivo In Vivo Screening (ISO 10993) Start Polymer Sample T1 Cytotoxicity Assay (ISO 10993-5) Start->T1 T2 Hemolysis Assay (ISO 10993-4) Start->T2 Decision1 Pass In Vitro Tests? T1->Decision1 T2->Decision1 T3 Irritation Test (ISO 10993-10) Decision1->T3 Yes T4 Sensitization Test (ISO 10993-10) Decision1->T4 Yes Fail Material Fails (Requires Reformulation) Decision1->Fail No End Biocompatible for Further Development T3->End T4->End

Figure 2: Tiered workflow for biocompatibility assessment.

Conclusion and Future Outlook

4-Hydroxy-4-methylpyrrolidin-2-one is a highly promising monomer for the development of a new generation of functional, biocompatible polyamides. The synthetic and analytical protocols provided herein offer a clear pathway for researchers to produce and rigorously evaluate these novel materials. The presence of the pendant hydroxyl group is a key advantage, enabling potential future work in:

  • Drug Conjugation: Covalently attaching therapeutic agents for targeted drug delivery.

  • Hydrogel Formation: Crosslinking the polymer chains to form water-swellable networks for wound dressings or soft tissue engineering.

  • Surface Modification: Grafting other molecules, such as anti-fouling polymers like PEG, to further enhance biocompatibility.[19]

By following this structured approach to synthesis and evaluation, researchers can effectively explore the full potential of these exciting new biomaterials.

References

  • Biocompatibility testing of polymers: in vitro studies with in vivo correlation. Journal of Biomedical Materials Research. Available at: [Link]

  • The Missing Lactam-Thermoresponsive and Biocompatible Poly(N-vinylpiperidone) Polymers by Xanthate-Mediated RAFT Polymerization. Macromolecules. Available at: [Link]

  • In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits. Romanian Journal of Morphology and Embryology. Available at: [Link]

  • Multifunctional polyvinylpyrrolidinone-polyacrylic acid copolymer hydrogels for biomedical applications. International Journal of Pharmaceutics. Available at: [Link]

  • Biocompatibility assessment of biomaterials used in orthopedic devices: An overview (Review). Molecular Medicine Reports. Available at: [Link]

  • Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews. Available at: [Link]

  • IN VIVO BIOCOMPATIBILITY TESTING FOR MEDICAL DEVICES AND OTHER PRODUCTS. Centre for Technology Transfer in Materials (CTTM). Available at: [Link]

  • Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. Acta Biomaterialia. Available at: [Link]

  • Main activators in anionic lactam ring-opening polymerization. ResearchGate. Available at: [Link]

  • Multifunctional polyvinylpyrrolidinone-polyacrylic acid copolymer hydrogels for biomedical applications. Technological University of the Shannon Research. Available at: [Link]

  • Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. PubMed. Available at: [Link]

  • In vitro biocompatibility analysis of functionalized poly(vinyl chloride)/layered double hydroxide nanocomposites. RSC Publishing. Available at: [Link]

  • Assessment of Biomaterials: Standardized In Vivo Testing. Taylor & Francis Group. Available at: [Link]

  • In Vivo Evaluation of the Biocompatibility of Biomaterial Device. Semantic Scholar. Available at: [Link]

  • In vitro biocompatibility testing of biomaterials and medical devices. ResearchGate. Available at: [Link]

  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. Available at: [Link]

  • Biocompatibility of Biomedical Materials: Reliability of Cell Viability Tests in the Context of Retinal Prostheses. MDPI. Available at: [Link]

  • Poly( N -vinylpyrrolidone)-Modified Surfaces for Biomedical Applications. ResearchGate. Available at: [Link]

  • Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI. Available at: [Link]

  • Biodegradable Polymers for Biomedical Additive Manufacturing. ScienceDirect. Available at: [Link]

  • Biocompatible Polymers and their Potential Biomedical Applications: A Review. Current Pharmaceutical Design. Available at: [Link]

  • Poly(vinylpyrrolidone) – A Versatile Polymer for Biomedical and Beyond Medical Applications. ResearchGate. Available at: [Link]

  • Ring-opening polymerization of lactams. Living anionic polymerization and its applications. Semantic Scholar. Available at: [Link]

  • Biopolymers for Biomedical and Pharmaceutical Applications: Recent Advances and Overview of Alginate Electrospinning. Polymers (Basel). Available at: [Link]

  • Biocompatible graft copolymers from bacterial poly(γ-glutamic acid) and poly(lactic acid). Polymer Chemistry. Available at: [Link]

  • Preparation of Polylactic Acid/Modified Natto Composite Films and Property Evaluation. ACS Omega. Available at: [Link]

  • Method of purifying 4-hydroxy-2-pyrrolidione.Google Patents.

Sources

Anwendungsleitfaden zur Derivatisierung von 4-Hydroxy-4-methylpyrrolidin-2-on für das biologische Screening

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungs- und Protokollleitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Modifikation (Derivatisierung) von 4-Hydroxy-4-methylpyrrolidin-2-on. Diese Verbindung dient als vielseitiges Grundgerüst (Scaffold) für die Synthese von Molekülbibliotheken, die für das biologische Screening in der frühen Phase der Wirkstoffentdeckung von großer Bedeutung sind.

Einleitung: Die Bedeutung des 4-Hydroxy-4-methylpyrrolidin-2-on-Gerüsts

Das 4-Hydroxy-4-methylpyrrolidin-2-on-Gerüst ist eine attraktive Ausgangsverbindung für die medizinische Chemie. Es vereint mehrere wichtige chemische Merkmale in einem kleinen Molekül:

  • Ein chirales Zentrum: Das quartäre Kohlenstoffatom an Position 4, das die Hydroxyl- und Methylgruppe trägt, bietet die Möglichkeit zur Erzeugung von Stereoisomeren, was für die Untersuchung der Stereoselektivität bei der Interaktion mit biologischen Zielmolekülen entscheidend ist.

  • Zwei reaktive Zentren: Die tertiäre Hydroxylgruppe (-OH) und der Lactam-Stickstoff (-NH) können selektiv modifiziert werden. Dies ermöglicht die systematische Einführung einer Vielzahl von funktionellen Gruppen und den Aufbau diverser Molekülbibliotheken.

  • Strukturelle Rigidität und 3D-Charakter: Der Pyrrolidinon-Ring verleiht dem Molekül eine definierte dreidimensionale Struktur, die für die passgenaue Bindung an Proteintaschen vorteilhaft ist.

Derivate des Pyrrolidin-2-on-Kerns haben in verschiedenen therapeutischen Bereichen vielversprechende biologische Aktivitäten gezeigt, darunter neuroprotektive, antikonvulsive, krebshemmende und antimikrobielle Wirkungen.[1][2][3] Die systematische Derivatisierung des 4-Hydroxy-4-methylpyrrolidin-2-on-Gerüsts ermöglicht es, den chemischen Raum zu erweitern und neue Leitstrukturen für die Arzneimittelentwicklung zu identifizieren.

Strategien zur Derivatisierung

Die Derivatisierung von 4-Hydroxy-4-methylpyrrolidin-2-on konzentriert sich auf zwei Hauptpositionen: die Hydroxylgruppe an C4 und den Stickstoff an N1. Die Wahl der Synthesestrategie hängt von der gewünschten Modifikation und den chemischen Eigenschaften der einzuführenden Gruppen ab.

Modifikation der Hydroxylgruppe (O-Derivatisierung)

Die tertiäre Hydroxylgruppe kann in Ether, Ester oder andere funktionelle Gruppen umgewandelt werden. Dies verändert die Polarität, Lipophilie und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen des Moleküls.

Allgemeiner Arbeitsablauf für die O-Derivatisierung ```dot graph TD { A[Start: 4-Hydroxy-4-methylpyrrolidin-2-on] --> B{Reaktionsart wählen}; B --> C[Ether-Synthese]; B --> D[Ester-Synthese]; B --> E[Mitsunobu-Reaktion]; C --> F[Produkt-Aufreinigung]; D --> F; E --> F; F --> G[Charakterisierung]; G --> H[Biologisches Screening];

}

Abbildung 2: Schematischer Arbeitsablauf für die N-Derivatisierung.

Protokoll 4: N-Alkylierung

  • Schritt 1: Deprotonierung: Ähnlich wie bei der O-Alkylierung wird das Lactam-NH mit einer starken Base wie NaH in einem aprotischen Lösungsmittel deprotoniert. Da das Lactam-NH saurer ist als die tertiäre Hydroxylgruppe, kann eine selektive Deprotonierung erreicht werden, oft ist jedoch ein Schutz der Hydroxylgruppe (z. B. als Silylether) ratsam, um Nebenreaktionen zu vermeiden.

  • Schritt 2: Alkylierung: Das entsprechende Alkylhalogenid wird zugegeben und die Reaktion bei Raumtemperatur oder erhöhter Temperatur durchgeführt.

  • Schritt 3: Aufarbeitung und Reinigung: Die Aufarbeitung erfolgt analog zu Protokoll 1.

Protokoll 5: N-Arylierung (Buchwald-Hartwig-Aminierung)

Die Buchwald-Hartwig-Kupplung ist eine palladiumkatalysierte Kreuzkupplungsreaktion zur Bildung von C-N-Bindungen und eignet sich hervorragend zur Einführung von Aryl- oder Heteroarylgruppen. [4]

  • Schritt 1: Reaktionsansatz: In einem Schlenkrohr werden 1 Äquivalent 4-Hydroxy-4-methylpyrrolidin-2-on, 1,2 Äquivalente des Arylhalogenids (typischerweise Bromid oder Iodid), 1,4 Äquivalente einer Base (z. B. Natrium-tert-butoxid oder Cäsiumcarbonat), 1-5 mol% eines Palladium-Präkatalysators (z. B. Pd₂(dba)₃) und 2-10 mol% eines geeigneten Liganden (z. B. XPhos oder SPhos) in einem trockenen, entgasten Lösungsmittel (z. B. Toluol oder Dioxan) suspendiert.

  • Schritt 2: Reaktion: Die Mischung wird unter Inertgasatmosphäre für mehrere Stunden bei 80-110 °C erhitzt, bis die Reaktion abgeschlossen ist (Überwachung durch DC oder LC-MS).

  • Schritt 3: Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung durch Celite filtriert, um den Katalysator zu entfernen. Das Filtrat wird mit Wasser verdünnt und mit einem organischen Lösungsmittel extrahiert.

  • Schritt 4: Reinigung: Das Rohprodukt wird durch Säulenchromatographie gereinigt.

Biologisches Screening: Anwendungsbeispiele

Die synthetisierten Derivate können in einer Vielzahl von biologischen Assays getestet werden, um ihre Aktivität und ihr Potenzial als Wirkstoffkandidaten zu bewerten.

Tabelle 1: Beispiele für biologische Screening-Assays

ZielgebietAssay-TypBeispielhafte MessgrößeRelevanz
Onkologie Zellproliferations-Assay (z.B. MTT, SRB)IC₅₀-Wert (Konzentration, die das Zellwachstum um 50% hemmt)Identifizierung von zytotoxischen oder zytostatischen Verbindungen. [5][6]
Kinase-Inhibitions-AssayIC₅₀-WertUntersuchung der Hemmung spezifischer Kinasen, die bei Krebs eine Rolle spielen.
Neurowissenschaften Acetylcholinesterase (AChE)-Inhibitions-AssayIC₅₀-WertPotenzielle Behandlung von Alzheimer, bei der ein Mangel an Acetylcholin eine Rolle spielt. [1]
Rezeptor-Bindungs-AssayKᵢ-Wert (Inhibitionskonstante)Bestimmung der Affinität zu neuronalen Rezeptoren (z.B. NMDA-Rezeptoren). [7]
Infektionskrankheiten Minimalhemmkonzentration (MHK)-BestimmungMHK-Wert (µg/mL)Bewertung der antibakteriellen oder antimykotischen Aktivität. [8][9]
Biofilm-Inhibitions-AssayMBEC-Wert (Minimale Biofilm-Beseitigungskonzentration)Untersuchung der Wirksamkeit gegen resistente bakterielle Biofilme. [10]
Entzündung Cyclooxygenase (COX)-Inhibitions-AssayIC₅₀-WertIdentifizierung von entzündungshemmenden Verbindungen.

Protokoll 6: Allgemeines Vorgehen beim biologischen Screening

  • Schritt 1: Stammlösungen: Die synthetisierten und gereinigten Verbindungen werden in einem geeigneten Lösungsmittel (typischerweise DMSO) in einer hohen Konzentration (z. B. 10 mM) gelöst, um Stammlösungen zu erstellen.

  • Schritt 2: Verdünnungsreihen: Aus den Stammlösungen werden serielle Verdünnungen hergestellt, um einen breiten Konzentrationsbereich für die Testung abzudecken.

  • Schritt 3: Assay-Durchführung: Die Verbindungen werden in den entsprechenden Konzentrationen zu dem biologischen System (z. B. Zellen, Enzyme, Mikroorganismen) gegeben. Positiv- und Negativkontrollen werden mitgeführt.

  • Schritt 4: Datenerfassung: Nach einer definierten Inkubationszeit wird das Ergebnis des Assays (z. B. Fluoreszenz, Absorption, Lumineszenz) mit einem geeigneten Messgerät (z. B. Plattenleser) erfasst.

  • Schritt 5: Datenanalyse: Die Rohdaten werden normalisiert und zur Bestimmung von Aktivitätsparametern wie IC₅₀- oder EC₅₀-Werten verwendet. Dosis-Wirkungs-Kurven werden erstellt, um die Potenz der Verbindungen zu visualisieren.

Zusammenfassung und Ausblick

Die Derivatisierung von 4-Hydroxy-4-methylpyrrolidin-2-on ist eine effektive Strategie zur Generierung von neuen chemischen Entitäten für das biologische Screening. Die in diesem Leitfaden beschriebenen Protokolle für die O- und N-Funktionalisierung bieten eine solide Grundlage für die Erstellung diverser Molekülbibliotheken. Durch die Kombination verschiedener Synthesemethoden und die anschließende systematische biologische Evaluierung können neue Leitstrukturen mit potenziellen therapeutischen Anwendungen in Bereichen wie Onkologie, Neurowissenschaften und Infektionskrankheiten identifiziert werden. Die hier vorgestellten Methoden sind als Ausgangspunkte zu verstehen und erfordern für jedes spezifische Substrat und jede Zielsetzung eine sorgfältige Optimierung.

Referenzen

  • Hwang, I. T., et al. (2015). Mitsunobu Reactions of cis/trans-3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. ResearchGate. Verfügbar unter: [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Verfügbar unter: [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Verfügbar unter: [Link]

  • Kairytė, K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC - NIH. Verfügbar unter: [Link]

  • Singh, P., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. Verfügbar unter: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Verfügbar unter: [Link]

  • Saleem, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC - NIH. Verfügbar unter: [Link]

  • ResearchGate. (n.d.). Some of the 2-pyrrolidinone-based compounds with anticancer properties... Verfügbar unter: [Link]

  • Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed. Verfügbar unter: [Link]

  • Usha, M., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Pyrrolidin-2-ylidene-2,(4- chlorophenyl)semicarbazone and its Cd(II). AWS. Verfügbar unter: [Link]

  • Kairytė, K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed. Verfügbar unter: [Link]

  • de Carvalho, M. C. S., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Royal Society of Chemistry. Verfügbar unter: [Link]

  • Touzani, R., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI. Verfügbar unter: [Link]

  • Ozerov, A. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. ResearchGate. Verfügbar unter: [Link]

  • Azeez Betti, N., et al. (2020). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. ResearchGate. Verfügbar unter: [Link]

  • da Silva, A. F., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH. Verfügbar unter: [Link]

  • Vaickelionienė, R., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Verfügbar unter: [Link]

  • Podolsky, I., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. Verfügbar unter: [Link]

  • Wang, T., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[11][12]aphthyrin-5(6H)-one. PMC - NIH. Verfügbar unter: [Link]

  • Kairytė, K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. ResearchGate. Verfügbar unter: [Link]

  • Podolsky, I., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science. Verfügbar unter: [Link]

  • Pornpitchanarong, C., et al. (2012). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. PMC - PubMed Central. Verfügbar unter: [Link]

  • Butler, T. W., et al. (1992). (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses. PubMed. Verfügbar unter: [Link]

  • Alladad, A. D., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Verfügbar unter: [Link]

Sources

Application Notes & Protocols: In Vitro Bioactivity Profiling of 4-Hydroxy-4-methylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for determining the bioactivity of 4-Hydroxy-4-methylpyrrolidin-2-one derivatives.

Introduction

The pyrrolidinone ring is a five-membered lactam that serves as a versatile and privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4] The 4-hydroxy-4-methylpyrrolidin-2-one core, in particular, offers a synthetically accessible starting point for creating diverse chemical libraries. As intermediates, these compounds are valuable for producing raw materials for various drugs.[5][6]

This guide provides a strategic framework and detailed protocols for the initial in vitro screening of novel 4-Hydroxy-4-methylpyrrolidin-2-one derivatives. The primary objective is to establish a foundational bioactivity profile, guiding further research and development. We will proceed through a logical sequence of assays, beginning with the essential evaluation of cytotoxicity to establish a therapeutic window, followed by screening for common and significant bioactivities associated with the pyrrolidinone scaffold.

Foundational Principle: The Assay Cascade

A tiered approach is essential for the efficient evaluation of novel chemical entities. We begin with broad, fundamental assessments before moving to more specific, mechanism-of-action studies. This ensures that resources are focused on compounds with the most promising and least toxic profiles.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Bioactivity Profiling cluster_2 Tier 3: Lead Optimization A Synthesis of 4-Hydroxy-4-methylpyrrolidin-2-one Derivatives B General Cytotoxicity Assays (e.g., LDH, MTT) A->B Initial Characterization C Anti-inflammatory Assays (COX/LOX, Protein Denaturation) B->C Non-toxic Concentrations D Antimicrobial Assays (MIC, Disk Diffusion) B->D Non-toxic Concentrations E Specific Target-Based Assays (e.g., Enzyme Inhibition) B->E Non-toxic Concentrations F Advanced Cellular Models & Mechanism of Action Studies C->F Active 'Hits' D->F Active 'Hits' E->F Active 'Hits'

Caption: Tiered workflow for evaluating novel pyrrolidinone derivatives.

Section 1: General Cytotoxicity Assessment

Expertise & Rationale: Before assessing any specific therapeutic activity, it is imperative to determine the concentration range at which the test compounds exhibit toxicity to mammalian cells. This step is crucial for two reasons: 1) It identifies overtly toxic compounds that are unsuitable for further development, and 2) It establishes the non-toxic concentration window for subsequent bioactivity assays, ensuring that observed effects are not simply artifacts of cell death.[7][8] We will detail the Lactate Dehydrogenase (LDH) release assay, which measures the loss of plasma membrane integrity, a hallmark of necrosis.[7][9]

Protocol 1: Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7] The released LDH can be quantified by measuring its enzymatic activity. In the assay, LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. The NADH then reduces a tetrazolium salt (e.g., INT) to a colored formazan product, which can be measured spectrophotometrically. The amount of formazan produced is directly proportional to the amount of LDH released and, therefore, to the extent of cell lysis.[7]

Materials:

  • Adherent mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Test derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., 10X Lysis Buffer or 1% Triton X-100)

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and enter a logarithmic growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-hydroxy-4-methylpyrrolidin-2-one derivatives in culture medium. A typical starting range is 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤0.5%).

    • Controls Setup (in triplicate):

      • Untreated Control: 100 µL of medium only (measures spontaneous LDH release).

      • Vehicle Control: 100 µL of medium with the highest concentration of DMSO used (validates solvent safety).

      • Positive Control (Maximum LDH Release): Add lysis buffer to designated wells 45 minutes before the final measurement step.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a plate reader.

Data Analysis and Interpretation:

  • Subtract the background absorbance (from a no-cell control) from all readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [ (Test Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] * 100

  • Plot the % Cytotoxicity against the log of the compound concentration to generate a dose-response curve and determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation Example:

Compound IDCC₅₀ (µM)Max. Non-Toxic Conc. (µM)
Derivative 185.225
Derivative 2> 100100
Derivative 312.51

Section 2: Anti-inflammatory Activity Screening

Expertise & Rationale: Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases.[10] Pyrrolidinone derivatives have shown promise as anti-inflammatory agents.[3][4] We propose a two-pronged approach: a rapid, non-cellular assay for general anti-inflammatory potential (Protein Denaturation Inhibition) and a more specific, targeted assay against a key inflammatory enzyme (Cyclooxygenase Inhibition).

Protocol 2.1: Inhibition of Protein Denaturation

Principle: Protein denaturation is a well-documented cause of inflammation.[11] This assay uses heat-induced denaturation of a protein, typically bovine serum albumin (BSA), as a model for protein damage in inflammatory conditions.[12] An effective anti-inflammatory agent will protect the protein from denaturation. The degree of denaturation is measured by the turbidity of the solution, which increases as the protein aggregates.[11]

Materials:

  • Bovine Serum Albumin (BSA), 0.5% solution in phosphate-buffered saline (PBS)

  • Test derivatives dissolved in DMSO

  • Diclofenac sodium (positive control)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • UV-Visible Spectrophotometer

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • In test tubes, prepare the reaction mixtures as follows:

      • Test: 0.5 mL of BSA solution + various concentrations of the test derivative (e.g., 10-500 µg/mL).

      • Control: 0.5 mL of BSA solution + 0.5 mL of PBS.

      • Positive Control: 0.5 mL of BSA solution + various concentrations of diclofenac sodium.

    • Adjust the final volume of all tubes to 1 mL with PBS.

  • Incubation:

    • Incubate all tubes at 37°C for 20 minutes.

    • Increase the temperature to 57°C and incubate for an additional 30 minutes to induce denaturation.[12]

  • Measurement:

    • Cool the tubes to room temperature.

    • Measure the absorbance (turbidity) of each solution at 660 nm.

Data Analysis and Interpretation:

  • Calculate the percentage inhibition of protein denaturation using the formula:

    % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] * 100

  • Determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation).

Protocol 2.2: Cyclooxygenase (COX) Enzyme Inhibition Assay

Principle: COX enzymes (COX-1 and COX-2) are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins.[13] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes. This assay uses a commercially available kit to measure the peroxidase activity of COX. The reaction produces a colored product that can be measured colorimetrically. A reduction in color indicates inhibition of the enzyme.

G AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Pro-inflammatory mediators) COX->PGs Inhibitor Pyrrolidinone Derivative Inhibitor->COX Inhibition

Caption: Inhibition of the COX pathway by test derivatives.

Materials:

  • Commercially available COX (ovine or human) Colorimetric Inhibitor Screening Assay Kit

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test derivatives dissolved in DMSO

  • Celecoxib (COX-2 selective inhibitor) or Indomethacin (non-selective inhibitor) as positive controls

  • 96-well plate

  • Multi-well spectrophotometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents (buffer, heme, enzyme, substrate) as per the kit manufacturer's instructions.

  • Assay Setup (in a 96-well plate):

    • 100% Initial Activity Wells: Add buffer, heme, and enzyme.

    • Inhibitor Wells: Add buffer, heme, test derivative (at various concentrations), and enzyme. Incubate for a short period (e.g., 10 minutes) to allow the inhibitor to bind.

    • Positive Control Wells: Set up as inhibitor wells, but use Celecoxib or Indomethacin.

  • Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

  • Incubation and Measurement: Incubate at 37°C for the time specified in the kit protocol (e.g., 5-10 minutes). Read the absorbance at the specified wavelength (e.g., 590 nm).

Data Analysis and Interpretation:

  • Calculate the percentage of inhibition for each derivative concentration compared to the 100% initial activity control.

  • Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2.

  • Calculate the COX-2 selectivity index: Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher index indicates greater selectivity for COX-2, which is often desirable to reduce side effects.

Section 3: Antimicrobial Susceptibility Testing

Expertise & Rationale: The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. The pyrrolidinone scaffold has been identified in compounds with antibacterial and antifungal activity.[3][14] The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] It is considered a gold standard for susceptibility testing.[17]

Protocol 3: Broth Microdilution for MIC Determination

Principle: A standardized suspension of a microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

G A Prepare 2-fold serial dilutions of derivative in broth in a 96-well plate B Add standardized microbial inoculum to each well A->B C Incubate plate under appropriate conditions (e.g., 37°C, 18-24h) B->C D Visually inspect for turbidity (microbial growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well U-bottom plates

  • Test derivatives dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Plate Preparation:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column. This leaves 100 µL in each well with serially diluted compound.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. This dilutes the compound and inoculum by a factor of 2.

    • Controls Setup:

      • Growth Control: Wells with broth and inoculum only.

      • Sterility Control: Wells with broth only.

      • Positive Control: A row with a standard antibiotic instead of the test derivative.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination:

    • Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity. A plate reader can also be used to measure absorbance at 600 nm to aid in determining the inhibition of growth.

Data Presentation Example:

Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)MIC vs. C. albicans (µg/mL)
Derivative 116> 12864
Derivative 2128128> 128
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

References

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

  • P M, R., & K, S. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

  • Singh, R., Singh, A., & Kumar, S. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. GSC Biological and Pharmaceutical Sciences, 25(01), 164–170. [Link]

  • Asif, M., & Alghamdi, S. A. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1701-1718. [Link]

  • Asif, M., & Alghamdi, S. A. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Gunathilake, K., & Loku, G. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. World Journal of Biology Pharmacy and Health Sciences, 21(2), 168-179. [Link]

  • BellBrook Labs. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • D'Andrea, D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7564. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Hosseinzadeh, Z., et al. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]

  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]

  • WOAH. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • An, R., & Li, H. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mustansiriyah Journal of Science, 31(1), 84-93. [Link]

  • Zhao, S. (2021). In vitro Methods used in Cytotoxicity Assays. Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Amsbio. [Link]

  • Wijesinghe, G. K., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Chem Help ASAP. (2023, August 18). Functional In Vitro Assays for Drug Discovery. YouTube. [Link]

  • Pachiappan, S., et al. (2024). In Vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. [Link]

  • Ibrahim, N. A., & Ahmad, R. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Journal of Academia, 10(1), 102-106. [Link]

Sources

Application Note: A Scalable and Robust Synthesis of 4-Hydroxy-4-methylpyrrolidin-2-one for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents and valuable synthetic intermediates. Specifically, 4-Hydroxy-4-methylpyrrolidin-2-one is a key building block for a variety of novel pharmaceuticals, including potential antibiotics, antidepressants, and antiseizure agents. Its utility in preclinical studies necessitates a reliable and scalable synthetic route that consistently produces high-purity material. This application note details a robust, multi-gram scale synthesis of 4-Hydroxy-4-methylpyrrolidin-2-one, designed for implementation in a process chemistry or drug development laboratory. The described protocol emphasizes operational simplicity, cost-effectiveness of starting materials, and adherence to the quality standards required for preclinical evaluation.[1]

The chosen synthetic strategy is a three-step sequence commencing from the readily available and inexpensive starting material, ethyl acetoacetate. This pathway was selected over multi-step routes involving protecting groups or costly reagents to ensure economic viability and ease of scale-up.

Overall Synthetic Strategy

The synthesis is designed as a streamlined three-step process. The core logic is to first construct a linear precursor containing all the necessary carbon and nitrogen atoms and then induce cyclization to form the desired lactam ring.

G cluster_0 Process Workflow A Step 1: Amination Ethyl Acetoacetate + NH3 B Step 2: Grignard Addition Intermediate + Methylmagnesium Bromide A->B Isolate Intermediate C Step 3: Workup & Cyclization Acidic Quench & Heating B->C Reaction Quench D Purification Recrystallization C->D Crude Product E Final Product 4-Hydroxy-4-methylpyrrolidin-2-one D->E Pure API F Quality Control (HPLC, NMR, MS) E->F Release Testing

Caption: High-level workflow for the synthesis of 4-Hydroxy-4-methylpyrrolidin-2-one.

Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 3-aminobut-2-enoate

Rationale: This initial step converts the β-ketoester, ethyl acetoacetate, into its corresponding enamine. This transformation is crucial as it introduces the nitrogen atom required for the final lactam ring and simultaneously protects the ketone from direct reaction with the Grignard reagent in the subsequent step. Gaseous ammonia in ethanol provides an efficient and clean method for this conversion.

Materials and Equipment:

  • 20 L Jacketed Glass Reactor with overhead stirring, reflux condenser, and gas inlet

  • Ethyl acetoacetate (Reagent Grade, ≥99%)

  • Ethanol (Anhydrous, 200 proof)

  • Ammonia gas cylinder with regulator

  • Rotary evaporator

Procedure:

  • Charge the 20 L reactor with anhydrous ethanol (10 L).

  • Cool the ethanol to 0-5 °C using a circulating chiller.

  • Slowly bubble ammonia gas through the cold ethanol for approximately 2-3 hours to create a saturated solution.

  • In a separate vessel, dissolve ethyl acetoacetate (2.6 kg, 20.0 mol) in anhydrous ethanol (2 L).

  • Add the ethyl acetoacetate solution dropwise to the cold, ammonia-saturated ethanol over 1 hour, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia. The resulting yellow oil is ethyl 3-aminobut-2-enoate and is used directly in the next step without further purification.

Step 2: Grignard Addition to form 4-Amino-4-methylpentane-2-one intermediate

Rationale: This step constructs the carbon skeleton of the target molecule. Two equivalents of methylmagnesium bromide are used. The first equivalent deprotonates the enamine, and the second equivalent adds to the ester carbonyl, forming a tertiary alcohol upon workup. The choice of a Grignard reaction is based on its high reliability and scalability for C-C bond formation.[2][3][4]

Materials and Equipment:

  • 50 L Jacketed Glass Reactor with overhead stirring, dropping funnel, and nitrogen inlet

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Ammonium chloride solution (saturated, aqueous)

Procedure:

  • Set up the 50 L reactor under a nitrogen atmosphere and ensure all glassware is thoroughly dried.

  • Charge the reactor with the crude ethyl 3-aminobut-2-enoate (assuming 2.58 kg, ~20.0 mol) dissolved in anhydrous diethyl ether (15 L).

  • Cool the solution to -10 °C.

  • Slowly add methylmagnesium bromide (14.0 L, 42.0 mol, 2.1 equivalents) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 0 °C. Vigorous gas evolution (methane) will be observed initially.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • The reaction is complete when analysis (TLC or LC-MS) shows the disappearance of the starting material.

Step 3: Hydrolytic Workup and Lactam Cyclization

Rationale: The reaction is carefully quenched with a saturated ammonium chloride solution to hydrolyze the magnesium salts and protonate the intermediate alkoxide. Subsequent heating in the presence of the mildly acidic ammonium chloride promotes the intramolecular cyclization of the amino alcohol intermediate to form the stable five-membered lactam ring.[5][6][7][8]

Procedure:

  • Cool the reaction mixture in the 50 L reactor to 0 °C in an ice/water bath.

  • Very slowly and carefully, add saturated aqueous ammonium chloride solution (15 L) to quench the reaction. Caution: This is a highly exothermic process. Maintain vigorous stirring and control the addition rate to keep the internal temperature below 20 °C.

  • Once the quench is complete, separate the organic (ether) layer.

  • Extract the aqueous layer with ethyl acetate (3 x 5 L).

  • Combine all organic layers and wash with brine (5 L).

  • Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or semi-solid.

  • Transfer the crude material to a suitable flask and heat to 80-90 °C for 2 hours to ensure complete cyclization.

Purification and Quality Control

Rationale: For preclinical studies, the purity of the active pharmaceutical ingredient (API) is critical. Recrystallization is a highly effective and scalable method for removing impurities. A two-solvent system (ethyl acetate/heptane) is employed to provide good recovery of the highly pure crystalline product. The final product must meet stringent quality control specifications.[9][10]

Protocol: Recrystallization
  • Dissolve the crude 4-Hydroxy-4-methylpyrrolidin-2-one in a minimum amount of hot ethyl acetate (approximately 2-3 volumes).

  • Once fully dissolved, slowly add heptane (approximately 4-5 volumes) until the solution becomes cloudy.

  • Warm the mixture slightly until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in a 0-5 °C refrigerator for 12 hours to complete crystallization.

  • Collect the white crystalline solid by vacuum filtration, washing the filter cake with a cold 1:3 mixture of ethyl acetate/heptane.

  • Dry the product in a vacuum oven at 40 °C to a constant weight.

Analytical Characterization

The identity and purity of the final compound should be confirmed using the following methods:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • HPLC/UV: To determine purity (should be ≥98%).[10]

  • LC-MS: To confirm the molecular weight of the product.

  • Melting Point: For comparison with literature values.

Data Summary and Expected Results

ParameterSpecification
Starting MaterialEthyl Acetoacetate (2.6 kg, 20.0 mol)
Key ReagentMethylmagnesium Bromide (3.0 M, 14.0 L, 42.0 mol)
Expected Yield (Final) 1.8 - 2.1 kg (70-80% over 3 steps)
AppearanceWhite to off-white crystalline solid
Purity (HPLC) ≥ 98.0%
Identity (NMR, MS)Conforms to structure

Safety Precautions

  • Grignard Reagent: Methylmagnesium bromide is highly reactive, flammable, and corrosive. Handle under an inert atmosphere (nitrogen) and away from water or protic solvents. All operations should be conducted in a well-ventilated fume hood.

  • Solvents: Diethyl ether and ethyl acetate are highly flammable. Ensure there are no ignition sources in the vicinity.

  • Quenching: The quenching of the Grignard reaction is highly exothermic. Perform this step slowly and with adequate cooling to prevent uncontrolled boiling of the solvent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

Chemical Reaction Scheme

G cluster_0 Reaction Scheme start Ethyl Acetoacetate step1 Ethyl 3-aminobut-2-enoate start->step1 1. NH3, EtOH step2 Tertiary Alcohol Intermediate step1->step2 2. CH3MgBr (2.1 eq), Et2O final 4-Hydroxy-4-methylpyrrolidin-2-one step2->final 3. aq. NH4Cl, Heat

Caption: Synthetic route to 4-Hydroxy-4-methylpyrrolidin-2-one.

References

  • Request PDF. (n.d.). Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. ResearchGate. Retrieved January 21, 2026, from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Process for synthesizing organoelemental compounds.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. Retrieved January 21, 2026, from [Link]

  • PubMed. (2018). Quinolines From the Cyclocondensation of Isatoic Anhydride With Ethyl Acetoacetate: Preparation of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and Derivatives. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Retrieved January 21, 2026, from [Link]

  • PubMed. (2012). A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved January 21, 2026, from [Link]

  • pharmrecord.com. (n.d.). Synthesize 7-hydroxy 4-methyl coumarin. Retrieved January 21, 2026, from [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved January 21, 2026, from [Link]

  • PubMed Central (PMC). (2021). Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Retrieved January 21, 2026, from [Link]

  • Pharmaceutical Technology. (2012). Early Development GMPs for Small-Molecule Specifications: An Industry Perspective (Part V). Retrieved January 21, 2026, from [Link]

  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting & Optimization

Side-product formation in the synthesis of 4-Hydroxy-4-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-4-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable intermediate. Here, we address specific challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is significantly lower than expected, and I have a mixture of products. What are the likely side-products and how can I minimize their formation?

Answer:

Low yields in the synthesis of 4-hydroxy-4-methylpyrrolidin-2-one, particularly when starting from diacetone alcohol, often stem from a few critical side reactions. The primary culprits are typically dehydration of the starting material and the final product, incomplete cyclization, and intermolecular side reactions.

Common Side-Products:

  • Mesityl Oxide: This α,β-unsaturated ketone forms from the acid- or base-catalyzed dehydration of diacetone alcohol, your starting material. Once formed, it will not proceed to the desired product.

  • 4-Methyl-1,5-dihydro-2H-pyrrol-2-one: This is the dehydration product of your target molecule, 4-hydroxy-4-methylpyrrolidin-2-one. The tertiary alcohol is susceptible to elimination, especially under acidic conditions or at elevated temperatures.

  • Open-Chain Amino Alcohol: Incomplete intramolecular cyclization of the 4-amino-3-hydroxy-4-methylbutanoic acid intermediate will leave it as a significant impurity.

  • Polymeric Byproducts: Intermolecular reactions between the amino alcohol intermediate can lead to the formation of dimers and higher molecular weight polymers, which can be difficult to remove.

Troubleshooting Workflow:

To diagnose and address these issues, a systematic approach is necessary. The following diagram outlines a troubleshooting workflow to identify the source of low yield and side-product formation.

troubleshooting_workflow start Low Yield of 4-Hydroxy-4-methylpyrrolidin-2-one check_sm Analyze Starting Material Purity (Diacetone Alcohol) start->check_sm check_dehydration_sm Presence of Mesityl Oxide? check_sm->check_dehydration_sm remedy_dehydration_sm Purify Diacetone Alcohol (Distillation). Use milder reaction conditions for cyanohydrin formation. check_dehydration_sm->remedy_dehydration_sm Yes check_reaction_conditions Review Reaction Conditions (Temperature, pH, Reaction Time) check_dehydration_sm->check_reaction_conditions No check_dehydration_product Presence of 4-Methyl-1,5-dihydro-2H-pyrrol-2-one? check_reaction_conditions->check_dehydration_product remedy_dehydration_product Avoid high temperatures during workup and purification. Maintain neutral pH. check_dehydration_product->remedy_dehydration_product Yes check_cyclization Analyze for Open-Chain Amino Alcohol check_dehydration_product->check_cyclization No remedy_cyclization Increase reaction time for cyclization. Consider a catalyst for cyclization (e.g., mild base). Ensure efficient water removal. check_cyclization->remedy_cyclization Yes check_polymer Presence of High Molecular Weight Species? check_cyclization->check_polymer No remedy_polymer Use high dilution conditions for cyclization step. check_polymer->remedy_polymer Yes

Caption: Troubleshooting workflow for low yield in 4-Hydroxy-4-methylpyrrolidin-2-one synthesis.

Question 2: I am observing a significant amount of an unsaturated byproduct. How can I prevent the dehydration of my starting material and product?

Answer:

Dehydration is a common challenge due to the presence of a tertiary alcohol in both a key intermediate and the final product. The formation of mesityl oxide from diacetone alcohol and 4-methyl-1,5-dihydro-2H-pyrrol-2-one from the desired product are acid- and base-catalyzed and are promoted by heat.

Mechanism of Dehydration:

Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation, which is then deprotonated to form the alkene. Under basic conditions, a proton on a carbon adjacent to the alcohol is abstracted, and the resulting carbanion eliminates a hydroxide ion.

To mitigate this, consider the following preventative measures:

Table 1: Strategies to Minimize Dehydration

StrategyRationaleRecommended Protocol
Control of pH Both acidic and basic conditions can catalyze dehydration. Maintaining a near-neutral pH, especially during workup and purification, is crucial.Buffer the reaction mixture to a pH of 6.5-7.5 before extraction. Use a mild base like sodium bicarbonate for neutralization.
Temperature Control Dehydration reactions are entropically favored and thus more prevalent at higher temperatures.Conduct the reaction and subsequent workup at the lowest effective temperature. Use a rotary evaporator at reduced pressure and moderate temperature for solvent removal.
Purification Method Distillation of the final product can lead to dehydration at elevated temperatures.Preferential purification by recrystallization or column chromatography at room temperature is recommended.

Experimental Protocol: Purification of 4-Hydroxy-4-methylpyrrolidin-2-one via Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add a non-polar solvent like hexane or heptane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration and wash with a cold mixture of ethyl acetate and hexane.

  • Dry the crystals under vacuum at a temperature not exceeding 40°C.

Question 3: My cyclization step is inefficient, leaving a significant amount of the open-chain amino alcohol. How can I drive the reaction to completion?

Answer:

The intramolecular cyclization of the 4-amino-3-hydroxy-4-methylbutanoic acid intermediate to form the lactam is a critical step. The efficiency of this reaction is influenced by several factors, including concentration, temperature, and the presence of catalysts.

Key Factors Influencing Cyclization:

  • Concentration: At high concentrations, intermolecular reactions (polymerization) can compete with the desired intramolecular cyclization.

  • Thermodynamics: The formation of a five-membered ring is generally thermodynamically favorable.[1]

  • Catalysis: The reaction can be slow and may require catalysis to proceed at a reasonable rate.

Strategies to Promote Efficient Cyclization:

StrategyRationaleRecommended Protocol
High Dilution Favors intramolecular reactions over intermolecular polymerization by reducing the probability of reactive intermediates encountering each other.Perform the cyclization step at a concentration of 0.01-0.05 M in a suitable high-boiling solvent like toluene or xylene.
Azeotropic Water Removal The cyclization is a condensation reaction that produces water. Removing water as it is formed drives the equilibrium towards the product.Use a Dean-Stark apparatus during the cyclization step when refluxing in a solvent like toluene.
Catalysis A mild acid or base can catalyze the nucleophilic attack of the amine on the ester or carboxylic acid.The use of a non-nucleophilic base like triethylamine (1.1 equivalents) can facilitate the cyclization.

Reaction Pathway: Intramolecular Cyclization

cyclization_pathway amino_alcohol 4-Amino-3-hydroxy-4-methylbutanoic Acid Intermediate lactam 4-Hydroxy-4-methylpyrrolidin-2-one amino_alcohol->lactam Intramolecular Cyclization (Desired Pathway) polymer Polymer/Dimer amino_alcohol->polymer Intermolecular Reaction (Side Reaction)

Caption: Competing pathways during the cyclization step.

References

  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. [Link]

  • PrepChem. (n.d.). Preparation of diacetone alcohol. [Link]

  • Wikipedia. (n.d.). Diacetone alcohol. [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]

  • Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 4-Hydroxypyrrolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of 4-hydroxypyrrolidinones. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in the formation of this critical heterocyclic scaffold. Here, you will find field-proven insights and troubleshooting guidance to address common challenges encountered during synthesis, ensuring the robust and reliable formation of your target stereoisomers.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and actionable solutions grounded in mechanistic principles.

Q1: Why am I observing poor diastereoselectivity in my reaction to form the 4-hydroxypyrrolidinone core?

A1: Low diastereoselectivity is a frequent hurdle and can often be traced back to several key reaction parameters. The relative orientation of substituents during the formation of the five-membered ring is dictated by subtle energetic differences between competing transition states.

  • Temperature Effects: One of the most powerful tools for enhancing diastereoselectivity is temperature modulation. Lowering the reaction temperature often favors the kinetic product by increasing the energy difference between the diastereomeric transition states.[1][2] It is advisable to conduct a temperature screening study, for example, from room temperature down to -78 °C, to identify the optimal conditions.

  • Solvent Influence: The choice of solvent can dramatically alter the stereochemical outcome.[1] Solvents influence the solvation of transition states and can participate in hydrogen bonding or other non-covalent interactions that favor one stereochemical pathway over another. A systematic screening of solvents with varying polarities and coordinating abilities is recommended. For instance, a switch from a non-coordinating solvent like toluene to a more polar, aprotic solvent like acetonitrile can sometimes invert or significantly enhance the diastereomeric ratio (d.r.).[1]

  • Catalyst/Reagent Choice: The nature of the catalyst or reagents is paramount. In metal-catalyzed reactions, the ligand sphere around the metal center dictates the facial selectivity. For organocatalyzed reactions, the steric and electronic properties of the catalyst are crucial. If you are using a chiral catalyst, ensure its enantiomeric purity is high. In substrate-controlled reactions, the inherent chirality of the starting materials directs the stereochemical outcome.[3][4]

Q2: My reaction shows good diastereoselectivity but suffers from low yield. How can I improve this without compromising stereocontrol?

A2: This is a classic optimization challenge, balancing reaction kinetics with thermodynamic and kinetic stereocontrol.

  • Incremental Temperature Increase: While low temperatures are excellent for selectivity, they can significantly slow down the reaction rate.[1] A careful and gradual increase in temperature might reveal a sweet spot where the yield improves acceptably without a significant drop in diastereoselectivity.

  • Concentration Effects: The concentration of your reactants can influence reaction rates. Running the reaction at a higher concentration may improve the yield, but be mindful that this can sometimes lead to side reactions or solubility issues.

  • Catalyst Loading: In catalyzed reactions, increasing the catalyst loading can enhance the reaction rate. However, this should be done judiciously, as higher catalyst loadings can sometimes lead to decreased selectivity or the formation of byproducts.

Q3: I am struggling with the enantioselectivity of my synthesis. What are the key factors to consider?

A3: Achieving high enantioselectivity requires a chiral influence in the reaction, which can be introduced in several ways.

  • Chiral Catalysts: The use of chiral catalysts is a cornerstone of asymmetric synthesis.[5][6][7] This can range from chiral metal complexes (e.g., with BINAP, BOX, or Salen ligands) to organocatalysts like proline and its derivatives.[5][8] The choice of catalyst is highly reaction-dependent, and extensive screening may be necessary.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can effectively direct the stereochemical outcome of the reaction. After the desired transformation, the auxiliary can be cleaved to yield the enantioenriched product.

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids (e.g., 4-hydroxyproline) or carbohydrates, can provide a straightforward entry into enantiomerically pure 4-hydroxypyrrolidinones.[3][4]

  • Enzymatic Resolutions: Biocatalysis can be a powerful tool for achieving high enantioselectivity. Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.[9]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general, yet crucial, questions regarding the synthesis and analysis of 4-hydroxypyrrolidinones.

Q1: What are the most reliable methods for establishing the stereochemistry of my 4-hydroxypyrrolidinone products?

A1: Unambiguous determination of stereochemistry is critical. A combination of techniques is often employed:

  • X-ray Crystallography: This is the gold standard for determining the absolute and relative stereochemistry of a crystalline compound.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • NOE (Nuclear Overhauser Effect) Experiments: NOESY or ROESY experiments can reveal through-space proximity of protons, which can be used to deduce the relative stereochemistry of substituents on the pyrrolidinone ring.

    • Coupling Constants (J-values): The magnitude of proton-proton coupling constants can provide information about the dihedral angles between them, aiding in the assignment of relative stereochemistry.

    • Chiral Derivatizing Agents: Reacting the hydroxyl group with a chiral agent, such as Mosher's acid chloride, creates diastereomeric esters that can often be distinguished by ¹H or ¹⁹F NMR, allowing for the determination of enantiomeric excess (e.e.).[12]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can separate enantiomers, providing a reliable method for determining the enantiomeric excess of your product.

Q2: How can I prevent epimerization at the C4 stereocenter?

A2: The stereocenter bearing the hydroxyl group (C4) can be susceptible to epimerization, especially under harsh reaction or workup conditions.

  • pH Control: Avoid strongly acidic or basic conditions, as these can promote enolization or other mechanisms that can lead to epimerization. Careful control of pH during workup and purification is essential.

  • Protecting Groups: Protecting the C4 hydroxyl group can prevent its participation in side reactions and may stabilize the adjacent stereocenter.

  • Temperature Management: Elevated temperatures can increase the rate of epimerization. Whenever possible, conduct reactions and purifications at lower temperatures.

Q3: What are some of the key synthetic strategies for accessing 4-hydroxypyrrolidinones with high stereocontrol?

A3: Several powerful strategies have been developed:

  • [3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly effective method for constructing the pyrrolidine ring, often with excellent stereocontrol.[6][13][14][15] The stereochemistry can be influenced by chiral catalysts or by using chiral components in the dipole or dipolarophile.

  • Nitro-Mannich Reaction followed by Lactamization: This sequence can generate multiple stereocenters in a single pot with high diastereoselectivity.[16]

  • Intramolecular Cyclizations: Cyclization of acyclic precursors is a common strategy. The stereochemical outcome is often governed by the pre-existing stereocenters in the linear starting material (substrate control).

Section 3: Data & Protocols

Table 1: Influence of Reaction Conditions on Diastereoselectivity

The following table summarizes hypothetical data from a generic Michael addition/cyclization sequence to illustrate the impact of solvent and temperature on the diastereomeric ratio (d.r.).

EntrySolventTemperature (°C)Diastereomeric Ratio (trans:cis)
1Toluene2570:30
2Toluene085:15
3Toluene-4092:8
4Dichloromethane2575:25
5Tetrahydrofuran2560:40
6Acetonitrile2555:45

This data is illustrative and results will vary depending on the specific substrates and reagents used.

Experimental Protocol: Organocatalyzed Asymmetric Aldol Reaction for 4-Hydroxypyrrolidinone Synthesis

This protocol provides a representative example of an L-proline catalyzed aldol reaction between a modified acetone donor and an isatin acceptor, leading to a chiral 3-hydroxy-3-(2-oxopropyl)indolin-2-one, a precursor that can be further elaborated to a 4-hydroxypyrrolidinone derivative.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add isatin (1.0 mmol, 1.0 equiv).

  • Catalyst and Donor Addition: Add L-proline (0.1 mmol, 0.1 equiv) followed by the acetone donor (e.g., N-Boc-1-amino-2-propanone, 1.2 mmol, 1.2 equiv).

  • Solvent and Reaction Initiation: Add the chosen solvent (e.g., DMSO, 5 mL) and stir the reaction mixture at the desired temperature (e.g., room temperature or cooled in an ice bath).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

  • Stereochemical Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral HPLC and/or NMR analysis of a Mosher's ester derivative.

Section 4: Visualizing Key Concepts

Diagram 1: Troubleshooting Workflow for Poor Diastereoselectivity

G start Poor Diastereoselectivity Observed temp Lower Reaction Temperature (e.g., 25°C -> 0°C -> -78°C) start->temp check_dr Analyze Diastereomeric Ratio temp->check_dr Run Experiment solvent Screen Solvents (Polarity & Coordinating Ability) solvent->check_dr Run Experiment reagent Modify Catalyst/Reagent (Ligand, Sterics, Electronics) reagent->check_dr Run Experiment improved Improved Selectivity? check_dr->improved Compare to Baseline check_dr->improved Compare to Baseline check_dr->improved Compare to Baseline improved->solvent No improved->reagent No success Optimization Successful improved->success Yes improved->success Yes improved->success Yes fail Consult Further Literature/ Expert Advice improved->fail No

Caption: A decision-making workflow for troubleshooting and optimizing diastereoselectivity.

Diagram 2: Key Synthetic Approaches to 4-Hydroxypyrrolidinones

G cluster_0 Synthetic Strategies strategy1 [3+2] Cycloaddition Azomethine Ylide + Alkene product Stereodefined 4-Hydroxypyrrolidinone strategy1->product strategy2 strategy2 strategy2->product strategy3 Chiral Pool Synthesis Start from Hydroxyproline strategy3->product strategy4 Intramolecular Cyclization Acyclic Precursor with Stereocenters strategy4->product

Caption: Major synthetic routes for achieving stereocontrol in 4-hydroxypyrrolidinone synthesis.

References

  • 10 - PubMed

  • 16 - UCL Discovery

  • 3 - MDPI

  • 13 - ACS Publications

  • 17 - ResearchGate

  • 11 - ResearchGate

  • 1 - Benchchem

  • 5 - MDPI

  • 14 - RSC Publishing

  • 12 - ACS Publications

  • 6 - Mapping Ignorance

  • 2 - Benchchem

  • 4 - PMC - NIH

  • 8 - PubMed Central

  • 15 - ResearchGate

  • 7 - PubMed

  • 9 - PMC

Sources

Challenges in the ring-closing reaction for 4-hydroxypyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 4-hydroxypyrrolidinone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this valuable synthetic intermediate. Here, we address the common challenges encountered during the critical ring-closing reaction, offering in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your synthesis, enhance yields, and ensure the stereochemical integrity of your product.

Troubleshooting Guide: The Ring-Closing Reaction

The intramolecular cyclization of 4-amino-3-hydroxybutyric acid derivatives to form the 4-hydroxypyrrolidinone ring is a pivotal step that often presents significant challenges. This section provides detailed solutions to common problems you may encounter.

Question 1: My reaction is sluggish and yields are consistently low. What are the primary factors I should investigate?

Answer:

This is a frequent issue, often stemming from suboptimal reaction conditions that fail to efficiently promote the intramolecular nucleophilic attack of the amine onto the ester or carboxylic acid.

Why It Happens:

The direct thermal cyclization of 4-amino-3-hydroxybutyric acid esters is often a slow process. The nucleophilicity of the amino group and the electrophilicity of the carbonyl group must be finely tuned for an efficient reaction. Without proper activation, the reaction may require prolonged heating, which can lead to degradation and the formation of byproducts, thus reducing the isolated yield.

How to Fix It:

  • Catalysis is Key: The use of a base catalyst is highly recommended to accelerate the reaction. Metal alkoxides, such as sodium methoxide or sodium ethoxide, are particularly effective. They function by deprotonating the hydroxyl group or, in some cases, facilitating the deprotonation of the amine, increasing its nucleophilicity. A catalytic amount, typically 0.5 to 5 mol%, is sufficient.[1]

  • Solvent Selection: The choice of solvent is crucial. Protic solvents like methanol or ethanol are commonly used and can facilitate the reaction by stabilizing charged intermediates. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the ester and other side reactions.

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions and epimerization. A good starting point is refluxing in an alcoholic solvent. However, if side product formation is significant, lowering the temperature and extending the reaction time may be beneficial.

Experimental Protocol: Base-Catalyzed Cyclization

  • Dissolve the 4-amino-3-hydroxybutyrate ester in anhydrous methanol or ethanol (approximately 0.1-0.5 M concentration).

  • To this solution, add a catalytic amount of sodium methoxide (e.g., 2 mol%).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, neutralize the catalyst with a mild acid (e.g., acetic acid) before workup.

  • Concentrate the solution under reduced pressure and purify the crude product.

Parameter Recommendation Rationale
Catalyst Sodium Methoxide (NaOMe)Increases the rate of intramolecular amidation.[1]
Solvent Anhydrous Methanol/EthanolProtic solvent stabilizes intermediates.
Temperature Room Temp to RefluxBalance between reaction rate and side reactions.
Question 2: I'm observing a loss of stereochemical purity at the C4 position. What is causing this epimerization and how can I prevent it?

Answer:

Controlling the stereochemistry at the C4 position, which bears the hydroxyl group, is a critical challenge. Epimerization is a common pitfall, particularly when using basic conditions.

Why It Happens:

The proton alpha to the carbonyl group (at C5) is acidic and can be abstracted by a base to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of diastereomers and a loss of stereochemical integrity.[2] Stronger bases and higher temperatures increase the likelihood of this epimerization.

How to Fix It:

  • Milder Basic Conditions: If epimerization is significant, consider using a weaker base or a smaller catalytic amount of a strong base.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. In some cases, running the reaction at room temperature for a longer duration is preferable to heating.

  • Protecting Group Strategy: The choice of the N-protecting group can influence the acidity of the N-H proton and the overall conformation of the molecule, which can, in turn, affect the propensity for epimerization. While a direct comparison for this specific reaction is not extensively documented, it is a parameter worth investigating in your system.

Visualizing the Problem: Epimerization Pathway

epimerization Start_Stereoisomer Desired (4R)-Isomer Enolate Planar Enolate Intermediate Start_Stereoisomer->Enolate + Base - H+ End_Stereoisomer Mixture of (4R) and (4S) Isomers Enolate->End_Stereoisomer + H+

Caption: Base-catalyzed epimerization at C4 via a planar enolate intermediate.

Question 3: My crude product is difficult to purify. What are the likely impurities and what are the best purification strategies?

Answer:

Purification challenges often arise from the presence of unreacted starting material, diastereomers, and other side products. The polar nature of 4-hydroxypyrrolidinone can also complicate purification.

Why It Happens:

Incomplete reactions leave residual starting material. The formation of diastereomers due to epimerization results in a mixture of closely related compounds that can be difficult to separate. Other potential side products, though less commonly reported for this specific synthesis, could include products of intermolecular condensation or elimination.

How to Fix It:

  • Column Chromatography: This is a common and effective method for separating 4-hydroxypyrrolidinone from impurities. A silica gel stationary phase with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) is typically used.[3]

  • Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for achieving high purity, especially for separating diastereomers if they have different solubilities.[1] A systematic screening of solvents is recommended.

  • Protecting Group Manipulation: In some cases, derivatizing the crude product with a protecting group can alter its chromatographic properties, facilitating easier separation. The protecting group can then be removed in a subsequent step. For instance, using an N-Boc protecting group is a common strategy in related syntheses.[3][4]

Purification Workflow

purification Crude Crude Product (Product, Starting Material, Diastereomer) Column Column Chromatography (Silica Gel, Polar Eluent) Crude->Column Recrystallization Recrystallization (Solvent Screening) Column->Recrystallization If crystalline Pure Pure 4-Hydroxypyrrolidinone Column->Pure Recrystallization->Pure

Caption: A general workflow for the purification of 4-hydroxypyrrolidinone.

Frequently Asked Questions (FAQs)

Q1: Is an N-protecting group necessary for the ring-closing reaction?

While the cyclization can proceed with a free amine, using an N-protecting group like tert-butoxycarbonyl (Boc) is common in many synthetic routes leading to 4-hydroxypyrrolidinone.[3][4][5] A protecting group can prevent potential side reactions at the nitrogen atom and can influence the solubility and handling of intermediates. However, it adds extra steps for protection and deprotection to the overall synthesis. The necessity of a protecting group will depend on the specific substrate and reaction conditions.

Q2: Can I use a different catalyst besides sodium methoxide?

Yes, other bases can be used. The key is that the base should be strong enough to deprotonate the nucleophile but not so strong as to promote significant epimerization or other side reactions. Other alkoxides like sodium ethoxide are also effective.[1] The optimal catalyst may need to be determined empirically for your specific substrate.

Q3: Are there alternative synthetic routes to 4-hydroxypyrrolidinone that avoid this challenging cyclization?

Yes, alternative routes exist, though they come with their own sets of challenges. One reported method involves the synthesis from tetramic acid intermediates.[3][4] This route involves a cyclization to form a pyrrolidine-2,4-dione, followed by a regioselective reduction of one of the ketone functionalities. However, the reported yields for this multi-step process can be low.[3][4]

Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. Use a polar solvent system and a suitable stain (e.g., ninhydrin for free amines, or a more general stain like potassium permanganate).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, allowing for the identification of the product, starting materials, and any major byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. ¹H and ¹³C NMR will confirm the formation of the pyrrolidinone ring. Chiral NMR or analysis of diastereomeric derivatives can be used to determine the stereochemical purity.

References

  • Method of purifying 4-hydroxy-2-pyrrolidione.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]

  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]

  • High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]

  • Synthesis of a New Chiral Pyrrolidine. PMC - NIH. [Link]

  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Journal. [Link]

Sources

Overcoming low yields in the synthesis of 4-hydroxypyrrolidin-2-one from tetramic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Hydroxypyrrolidin-2-one

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 4-hydroxypyrrolidin-2-one from tetramic acid (pyrrolidine-2,4-dione) intermediates. The conversion, while seemingly straightforward, is often plagued by low yields stemming from issues in both the initial tetramic acid formation and the subsequent regioselective reduction.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, troubleshooting strategies for common failure points, and answers to frequently asked questions. Our goal is to empower you to diagnose issues in your synthesis and implement effective, evidence-based solutions.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Scenarios

This section addresses specific problems in a question-and-answer format. We will dissect the synthesis into its two primary stages: the formation of the 5-substituted pyrrolidine-2,4-dione (tetramic acid) and its reduction to the final product.

Scenario 1: Overall Yield is Critically Low (<15%)

Question: My final yield of 4-hydroxypyrrolidin-2-one is below 15% after both steps. Where is the most likely point of failure?

Answer: An overall yield this low suggests significant losses at both stages of the synthesis. The literature confirms that both the tetramic acid cyclization (often yielding 10-22%) and the subsequent reduction (6-9% yields) are challenging steps.[1][2] To diagnose the problem, you must analyze the yield and purity of the tetramic acid intermediate before proceeding to the reduction.

Actionable Plan:

  • Run the first step (tetramic acid synthesis) and completely isolate and characterize the product. Do not proceed with the crude material.

  • Calculate the yield of this first step.

  • Use the troubleshooting flowchart below to isolate the variable that is impacting your synthesis.

Troubleshooting_Flowchart start_node Low Overall Yield (<15%) q_node What is the yield of the tetramic acid intermediate? start_node->q_node Isolate & analyze intermediate step_node_1 Problem in Step 1: Tetramic Acid Formation q_node->step_node_1 < 25% step_node_2 Problem in Step 2: Regioselective Reduction q_node->step_node_2 > 25% (Acceptable) step_node step_node action_node action_node action_node_1_1 Verify purity of N-Boc-amino acid. Use fresh, anhydrous EDC-HCl & DCM. step_node_1->action_node_1_1 Check Reagents action_node_1_2 Ensure DMAP is catalytic. Monitor reaction by TLC for completion. step_node_1->action_node_1_2 Check Conditions action_node_1_3 Losses during acid/brine washes? Optimize extraction. step_node_1->action_node_1_3 Check Work-up action_node_2_1 Use fresh, high-purity NaBH4. Ensure methanol is anhydrous. step_node_2->action_node_2_1 Check Reagents action_node_2_2 Maintain 0°C during NaBH4 addition. Allow sufficient reaction time at RT. step_node_2->action_node_2_2 Check Conditions action_node_2_3 Wrong regioisomer formed? Consider NaBH4-CeCl3 for alternate selectivity. step_node_2->action_node_2_3 Analyze Side Products

Caption: Troubleshooting flowchart for low-yield synthesis.

Scenario 2: Low Yield of the Tetramic Acid Intermediate

Question: I am only achieving a 10% yield for the 5-substituted pyrrolidine-2,4-dione intermediate. How can I improve this?

Answer: This step involves an EDC.HCl-mediated coupling of an N-Boc-amino acid with Meldrum's acid, followed by cyclization.[2] The low yield is often attributable to reagent quality, reaction control, or side reactions.

Causality and Solutions:

  • Ineffective Coupling: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) is the carboxyl activating agent.[1] It is highly hygroscopic. Moisture will hydrolyze it into a urea byproduct, quenching the reaction.

    • Solution: Use fresh EDC.HCl from a newly opened bottle or one stored properly in a desiccator. Ensure your reaction solvent (e.g., dichloromethane) is anhydrous.

  • Incomplete Reaction: The reaction requires sufficient time for both the initial acylation and the subsequent cyclization.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting Meldrum's acid is a key indicator. The reaction is typically stirred overnight.[1]

  • Side Reactions: The N-Boc protecting group is crucial for preventing the amino acid from self-polymerizing or participating in other unwanted reactions.[2]

    • Solution: Confirm the integrity of your N-Boc-protected amino acid starting material via NMR or LC-MS before starting.

Scenario 3: The Regioselective Reduction Fails or Gives Poor Yield

Question: My tetramic acid intermediate is pure, but the sodium borohydride reduction step yields less than 10% of the desired 4-hydroxypyrrolidin-2-one. What is going wrong?

Answer: This is a regioselective reduction of a dicarbonyl compound. The goal is to reduce the C4-carbonyl (a ketone) while leaving the C2-carbonyl (an amide) intact. The success of this step hinges on controlling the reactivity of the reducing agent and preventing the formation of undesired isomers.

Causality and Solutions:

  • Lack of Regioselectivity: Sodium borohydride (NaBH₄) is a mild reducing agent, which is key to its selectivity. It preferentially attacks the more electrophilic ketone at the C4 position over the less reactive amide at C2. However, conditions can alter this.

    • Solution: Strictly control the temperature. The initial addition of NaBH₄ should be performed at 0°C to moderate its reactivity and enhance selectivity.[1] The reaction is then allowed to warm to room temperature for completion.[1]

  • Formation of the Wrong Isomer: If conditions are altered, reduction can occur at the C2-amide carbonyl or over-reduction can occur. Using a different reducing agent can intentionally change the outcome. For instance, using NaBH₄ in the presence of cerium(III) chloride (the Luche reduction) or using DIBAL-H can favor the formation of the 5-hydroxy-3-methyl-1,5-dihydropyrrol-2-one isomer instead.[3][4]

    • Solution: If you are isolating an unexpected isomer, confirm you are using only NaBH₄ in methanol. If you need the alternative isomer, the NaBH₄–CeCl₃ system is a valid strategy.[4]

  • Degradation of Reducing Agent: NaBH₄ reacts with protic solvents like methanol. While this is part of the mechanism, it also means the reagent has a finite lifetime in the solution.

    • Solution: Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents) to compensate for any decomposition and ensure the reaction goes to completion.[1] Use fresh, high-quality NaBH₄.

Reducing Agent Typical Solvent Primary Product Regioisomer Reference
Sodium Borohydride (NaBH₄)Methanol4-Hydroxypyrrolidin-2-one[1],[2]
NaBH₄–CeCl₃ (Luche)Methanol5-Hydroxy-pyrrolidin-2-one isomer[4]
DIBAL-HAnhydrous THF/Toluene5-Hydroxy-pyrrolidin-2-one isomer[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism that allows for the regioselective reduction of the C4-carbonyl? The pyrrolidine-2,4-dione ring contains two carbonyl groups: an amide at C2 and a ketone at C4. The lone pair of electrons on the nitrogen atom is delocalized into the C2-carbonyl, reducing its electrophilicity. This makes it less susceptible to nucleophilic attack by a hydride from NaBH₄. The C4-ketone does not have this resonance stabilization, making it a more reactive electrophile and the primary site of reduction.

Q2: My final product appears oily and impure. What are the best practices for purification? The crude product after work-up is often an oil.[1] Purification is typically achieved by column chromatography.[2]

  • Work-up: After the reaction, the solvent is removed, and the residue is partitioned between ethyl acetate and water or a dilute acid like 5% citric acid.[1] This removes inorganic salts and water-soluble impurities.

  • Chromatography: A silica gel column is effective. A common eluent system is a gradient of ethyl acetate and methanol.[1] Start with a less polar mixture to elute non-polar impurities and gradually increase the methanol concentration to elute your polar product.

Q3: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LAH) to improve the yield? No. LAH is a much more powerful and less selective reducing agent than NaBH₄. It would likely reduce both the ketone and the amide carbonyls, leading to the corresponding amino-diol, not the desired 4-hydroxypyrrolidin-2-one. The choice of the mild NaBH₄ is critical for the required chemoselectivity.

Q4: Why is an N-Boc protecting group used on the starting amino acid? The tert-butoxycarbonyl (Boc) group serves two main purposes: 1) It protects the amine nucleophile from reacting with the activated carboxylic acid of another molecule, preventing polymerization.[2] 2) It enhances the solubility of the amino acid in the organic solvents used for the coupling reaction.

Experimental Protocols

The following protocols are based on established literature procedures and are provided as a validated starting point for your experiments.[1]

Protocol 1: Synthesis of 5-Substituted Pyrrolidine-2,4-dione (Tetramic Acid)

Protocol_1_Workflow cluster_0 Reagent Combination cluster_1 Reaction cluster_2 Work-up & Purification a N-Boc-Amino Acid e Dissolve in Anhydrous DCM a->e b Meldrum's Acid b->e c EDC-HCl c->e d DMAP (cat.) d->e f Stir at RT, Overnight e->f g Wash with 5% Citric Acid, Brine f->g h Dry (Na2SO4), Evaporate g->h i Column Chromatography h->i j Tetramic Acid Intermediate i->j

Caption: Workflow for tetramic acid intermediate synthesis.

Methodology:

  • To a stirred solution of N-Boc-amino acid (1.0 eq), Meldrum’s acid (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM), add EDC.HCl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture overnight at room temperature. Monitor for the disappearance of starting material by TLC.

  • Upon completion, pour the mixture into ethyl acetate.

  • Wash the organic phase sequentially with 5% citric acid (3x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (e.g., ethyl acetate/methanol eluent system) to yield the pure tetramic acid intermediate.

Protocol 2: Regioselective Reduction to 4-Hydroxypyrrolidin-2-one

Methodology:

  • Dissolve the purified 5-substituted pyrrolidine-2,4-dione (1.0 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.2 eq) slowly and portion-wise, ensuring the temperature remains at or below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow the reaction to stir at room temperature for 24 hours.[1]

  • Monitor the reaction for completion by TLC.

  • Once complete, remove the solvent via rotary evaporation.

  • Partition the resulting residue between ethyl acetate and distilled water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 4-hydroxypyrrolidin-2-one.

References

  • Zafirah, S.N., Pungot, N.H., & Shaameri, Z. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Jurnal Intelek, 17(1), 116-125. [Link]

  • Zafirah, S.N., Pungot, N.H., & Shaameri, Z. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Journal. [Link]

  • Sato, M. (2003). Method of purifying 4-hydroxy-2-pyrrolidione.
  • Lowe, G., & Yeung, H.W. (1973). Synthesis of pyrrolidine-2,4-diones(tetramic acids) and some derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2907-2910. [Link]

  • Chen, C.T., & Chen, S.T. (2007). Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide.
  • Jagadish, S., et al. (2021). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega, 6(5), 3977–3986. [Link]

  • Zare, A., et al. (2020). The proposed mechanism for the synthesis of dihydropyrrol-2-ones 9. ResearchGate. [Link]

  • Alcaide, B., et al. (2002). Regioselective reduction of maleimide and citraconimide derivatives: General preparation of 5-hydroxy-1,5-dihydropyrrol-2-one. ResearchGate. [Link]

  • Schobert, R., & Schlenk, A. (2008). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 108(9), 3843-3881. [Link]

  • Alcaide, B., et al. (2002). Regioselective reduction of maleimide and citraconimide derivatives: general preparation of 5-hydroxy-1,5-dihydropyrrol-2-one. Semantic Scholar. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of 4-Hydroxy-4-methylpyrrolidin-2-one Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 4-Hydroxy-4-methylpyrrolidin-2-one. This molecule, a key intermediate in the synthesis of various pharmaceutical agents, presents a common yet critical challenge: the separation of its diastereomers.[1][2] Achieving baseline resolution is paramount for accurate quantification, impurity profiling, and ensuring the stereochemical purity of drug candidates.

This guide is structured to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for troubleshooting and optimizing the HPLC separation of these compounds. We will move from foundational principles to specific, actionable solutions in a question-and-answer format.

Section 1: Foundational Knowledge

Understanding the Analyte and the Challenge

4-Hydroxy-4-methylpyrrolidin-2-one possesses two stereocenters, giving rise to two pairs of enantiomers (four stereoisomers in total). Within each pair, the relationship is diastereomeric. Unlike enantiomers, diastereomers have different physical and chemical properties, which means they can be separated on standard, achiral HPLC columns. The challenge, however, lies in the subtlety of these differences. Successful separation requires an analytical method with sufficient selectivity to exploit minor variations in polarity, hydrogen bonding capacity, and steric hindrance between the two diastereomers. The presence of both a hydroxyl group and a polar lactam ring makes the molecule highly polar, which is a critical factor in method design.

Section 2: General Troubleshooting Workflow

Before diving into specific issues, it is essential to have a systematic approach to troubleshooting. The following workflow ensures that potential problems are addressed logically, saving time and resources.

Troubleshooting_Workflow cluster_optimization Systematic Optimization start Problem Observed (e.g., Resolution < 1.5, Poor Peak Shape) initial_checks Initial System & Method Checks start->initial_checks Is the problem repeatable? initial_checks->start System/Method Error Found & Fixed mobile_phase_opt Mobile Phase Optimization initial_checks->mobile_phase_opt System OK, Method Verified stationary_phase_opt Stationary Phase Evaluation mobile_phase_opt->stationary_phase_opt Insufficient Improvement solution Problem Resolved mobile_phase_opt->solution Resolution Achieved advanced_opt Advanced Parameter Optimization stationary_phase_opt->advanced_opt Partial Improvement, Needs Refinement stationary_phase_opt->solution Resolution Achieved consult Consult Advanced Support (e.g., Chiral Chromatography, Derivatization) stationary_phase_opt->consult No Separation on Multiple Columns advanced_opt->stationary_phase_opt Re-evaluate Column Choice advanced_opt->solution Resolution Achieved

Caption: A systematic workflow for troubleshooting HPLC separation issues.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common problems encountered during the separation of 4-Hydroxy-4-methylpyrrolidin-2-one diastereomers.

Issue 1: Poor or No Resolution (Co-eluting Peaks)

Q1: My diastereomers are eluting as a single peak on a standard C18 column. Where should I start?

A1: This is a very common scenario, primarily because 4-Hydroxy-4-methylpyrrolidin-2-one is a highly polar compound that is poorly retained on traditional C18 phases. This leads to elution near the solvent front where there is insufficient interaction time with the stationary phase for separation to occur.

Initial Steps:

  • Confirm Retention: First, ensure you have adequate retention. A good starting point is a retention factor (k') between 2 and 10. If your peak elutes too early (k' < 2), your immediate goal is to increase retention.

  • Decrease Mobile Phase Strength: In reversed-phase (RP) mode, increase the aqueous portion of your mobile phase (e.g., from 90:10 ACN:Water to 80:20 ACN:Water). This will increase the retention of your polar analyte.

  • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. Methanol is a stronger hydrogen bond donor and can alter interactions with your analyte. A mobile phase using methanol/water may provide the selectivity needed for separation where acetonitrile/water fails.[3]

Q2: I've tried adjusting my mobile phase on a C18 column and still have no separation. What is the next logical step?

A2: If mobile phase optimization on a standard C18 column fails, the stationary phase chemistry is likely not suitable for this separation. The next step is to change the column to one that provides a different separation mechanism or is better suited for polar analytes.[4]

Recommended Column Strategies:

Stationary Phase TypeSeparation Principle & RationaleTypical Starting Mobile Phase
Polar-Embedded RP Contains polar groups (e.g., amide, carbamate) embedded in the alkyl chain. This enhances retention of polar compounds and provides alternative selectivity.Acetonitrile/Water or Methanol/Water
Phenyl-Hexyl Offers π-π interactions in addition to hydrophobic interactions. If the diastereomers differ in how they can interact with the phenyl ring, this can provide unique selectivity.[5]Acetonitrile/Water or Methanol/Water
HILIC Hydrophilic Interaction Liquid Chromatography is excellent for very polar compounds.[5][6] It uses a polar stationary phase (e.g., bare silica, amide) with a high-organic mobile phase.95:5 Acetonitrile:Aqueous Buffer
Normal Phase (Silica) NP-HPLC is a powerful technique for isomer separations.[7][8][9] It uses a polar stationary phase (silica) with a non-polar mobile phase.Hexane/Ethanol (e.g., 90:10)

Expert Insight: For diastereomers of a polar molecule like this, Normal-Phase or HILIC chromatography often provides superior resolution compared to Reversed-Phase. The multiple interaction sites (hydrogen bonding, dipole-dipole) on a silica or HILIC surface can better differentiate the subtle structural differences between diastereomers.[6][7]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q3: My peaks are exhibiting significant tailing, even when I get partial separation. What causes this?

A3: Peak tailing is typically caused by unwanted secondary interactions or column issues.

Primary Causes & Solutions:

  • Silanol Interactions: The most common cause in RP-HPLC is the interaction of polar functional groups on the analyte with active, acidic silanol groups on the silica backbone of the stationary phase.

    • Solution 1: Use a Buffer: Ensure your mobile phase is buffered to a stable pH (e.g., using 10-20 mM ammonium formate or acetate). This can suppress the ionization of silanol groups.[10]

    • Solution 2: Use a Modern, End-capped Column: High-purity silica columns with thorough end-capping have fewer free silanols and are less prone to this issue.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Mismatched Sample Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% DMSO when the mobile phase is 95% aqueous), it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[11]

Issue 3: Irreproducible Retention Times

Q4: My retention times are shifting between injections. How can I stabilize my method?

A4: Retention time instability points to a lack of equilibrium in the system or fluctuations in experimental conditions.

Troubleshooting Checklist:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. For RP, 10-15 column volumes is a good starting point. HILIC can sometimes require longer equilibration times.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is consistent. Premixing solvents can be more reliable than online mixing, especially at low percentages.[10]

  • Column Temperature: Temperature has a significant effect on retention and selectivity.[12] Using a thermostatted column compartment is crucial for reproducibility. A change of just 1°C can alter retention times. Sometimes, operating at a sub-ambient temperature (e.g., 15-20°C) can enhance the subtle energetic differences between diastereomers, improving resolution.

  • Pump Performance: Check for pressure fluctuations, which may indicate a leak or a problem with the pump check valves.

Section 4: Detailed Experimental Protocols

Protocol 1: Method Development Strategy using Normal-Phase HPLC

This protocol outlines a systematic approach for separating the diastereomers on a silica column, which is often a highly effective method.[7][9]

  • Column Selection:

    • Column: Silica, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade)

    • Solvent B: Ethanol (HPLC Grade)

  • Initial Scouting Run:

    • Mobile Phase: 90:10 (v/v) Hexane:Ethanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm (or appropriate wavelength for your analyte)

  • Optimization Workflow:

    • If retention is too long (k' > 15): Increase the percentage of Ethanol in 2% increments (e.g., to 88:12). Ethanol is the strong, polar solvent in this system and will decrease retention time.

    • If retention is too short (k' < 2): Decrease the percentage of Ethanol in 1% increments (e.g., to 91:9).

    • If resolution is poor: Try changing the alcohol modifier. Replacing Ethanol with Isopropanol can significantly alter selectivity due to different hydrogen bonding characteristics.[7]

    • If peak shape is poor: Add a small amount (0.1%) of a basic modifier like triethylamine (TEA) to the alcohol portion of the mobile phase. This can mask active sites on the silica surface.[13]

NP_HPLC_Optimization cluster_retention Adjust Retention (k') cluster_resolution Improve Resolution (α) cluster_peakshape Improve Peak Shape (As) start Start: 90:10 Hexane:Ethanol k_long k_long start->k_long Evaluate k' k_short k_short start->k_short Evaluate k' res_poor res_poor k_long->res_poor k' is 2-10 k_short->res_poor k' is 2-10 shape_poor shape_poor res_poor->shape_poor Evaluate Resolution optimized Optimized Method shape_poor->optimized Evaluate Peak Shape

Caption: Optimization workflow for Normal-Phase HPLC method development.

References

  • Vaccher, C., Vaccher, M.-P., & Bonte, J.-P. (1999). Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. Analytical Letters, 32(3), 553–565. [Link]

  • Waters Corporation. (2017). What's the Best Column for Polar Compound Retention? Waters Blog. [Link]

  • ResearchGate. (2021). Detailed Information of the selected polar stationary phases. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Snyder, L. R. (1982). Theory for mobile phase effects in separations of isomers by liquid—solid chromatography: Application to the relative retention of certain diastereomers on silica. Journal of Chromatography A, 245(2), 165-176. [Link]

  • Restek. (2019). Choosing Your LC Stationary Phase. Restek Resource Hub. [Link]

  • Snyder, L. R. (1982). Theory for mobile phase effects in separations of isomers by liquid—solid chromatography. Journal of Chromatography A. [Link]

  • Li, H., et al. (2012). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(11), 915-919. [Link]

  • Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3), 147-153. [Link]

  • Wójcik, E., et al. (2022). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Molecules, 27(19), 6524. [Link]

  • International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. IJSDR, 7(6). [Link]

  • UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. [Link]

  • Waters Corporation. Factors Influencing Diastereomer Separations in Oligonucleotide Analysis. [Link]

  • Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(1), 108. [Link]

  • ResearchGate. (2020). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link]

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • SIELC Technologies. Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • Albaseer, S. S. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quantification. Research Journal of Chemical Sciences, 2(10), 26-31. [Link]

  • Google Patents. (2003). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.

Sources

Technical Support Center: Stereochemical Integrity in Chiral 4-Hydroxypyrrolidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral 4-hydroxypyrrolidinones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical purity in these valuable synthetic intermediates.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you prevent racemization and achieve high enantiomeric excess in your reactions.

Section 1: The Root of the Problem: Understanding Racemization

Racemization in the synthesis of chiral 4-hydroxypyrrolidinones, particularly those with a stereocenter at the C5 position adjacent to the carbonyl group, is a significant challenge. The primary mechanism involves the deprotonation of the α-carbon (C5) by a base, leading to the formation of a planar, achiral enolate intermediate.[2][3] Reprotonation of this intermediate can occur from either face with roughly equal probability, resulting in a mixture of enantiomers and a loss of optical purity.[2][3][4]

Several factors can influence the rate and extent of this undesirable process, including the strength and steric hindrance of the base, solvent polarity, reaction temperature, and the nature of the protecting groups employed.

RacemizationMechanism R_Start Chiral (R)-Pyrrolidinone Enolate Planar Achiral Enolate Intermediate R_Start->Enolate + Base - H+ Enolate->R_Start + H+ S_End Chiral (S)-Pyrrolidinone Enolate->S_End + H+

Caption: Mechanism of base-catalyzed racemization at C5 of a pyrrolidinone.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common cause of racemization in my 4-hydroxypyrrolidinone synthesis?

The most frequent cause is the use of an inappropriate base during steps where the C5 proton is vulnerable to abstraction. Strong, non-sterically hindered bases (e.g., sodium hydroxide, potassium tert-butoxide in excess) can readily deprotonate the α-carbon, leading to the formation of the planar enolate intermediate and subsequent racemization.[2][3]

Q2: How does my choice of solvent affect stereochemical purity?

Polar aprotic solvents like DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidinone) can facilitate racemization.[5] These solvents can stabilize the charged enolate intermediate, potentially prolonging its lifetime and increasing the likelihood of non-stereospecific reprotonation. In contrast, non-polar solvents may suppress the formation of the enolate.

Q3: Can the nitrogen protecting group influence racemization?

Absolutely. Electron-withdrawing protecting groups on the pyrrolidine nitrogen (e.g., tosyl, nosyl) can increase the acidity of the C5 proton, making it more susceptible to abstraction by a base. Conversely, electron-donating groups may slightly decrease the acidity, offering some protection against epimerization. The choice of an appropriate protecting group is a critical strategic decision.[6][7]

Q4: At what temperature should I run my reactions to minimize racemization?

Lower temperatures are almost always beneficial for preserving stereochemical integrity. Higher temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium to occur more rapidly, increasing the rate of racemization. It is advisable to run sensitive steps at 0 °C or below.

Q5: What is the best way to determine the enantiomeric excess (% ee) of my product?

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral 4-hydroxypyrrolidinones.[8][9][10] Using a suitable chiral stationary phase (CSP), such as one based on polysaccharide derivatives, you can achieve baseline separation of the enantiomers and accurately quantify their ratio.[10][11]

Section 3: Troubleshooting Guide

Problem Observed Probable Cause(s) Recommended Solutions & Explanations
Low enantiomeric excess (% ee) in the final product. 1. Inappropriate Base: The base used is too strong or not sterically hindered, leading to C5-proton abstraction.Solution: Switch to a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) or 2,4,6-collidine.[12] Rationale: These bases are sufficiently strong to perform their desired function (e.g., neutralization) but their bulkiness impedes their ability to access and abstract the sterically shielded α-proton.
2. Prolonged Reaction Time/High Temperature: The reaction is run for too long or at too high a temperature, allowing the racemization equilibrium to be established.Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., -20 °C to 0 °C).
3. Suboptimal Solvent Choice: Use of polar aprotic solvents that stabilize the enolate intermediate.Solution: If the reaction chemistry allows, consider switching to a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Rationale: These solvents are less effective at solvating the charged enolate, disfavoring its formation.
Formation of diastereomeric impurities. 1. Epimerization at a second stereocenter: If the molecule has other stereocenters, harsh conditions might be causing epimerization elsewhere.Solution: Re-evaluate all reaction steps for conditions (acidic or basic) that could affect other stereocenters. Protecting groups may be necessary to shield other sensitive sites.
2. Racemization during an activation step (e.g., for coupling): Prolonged pre-activation of a carboxylic acid precursor can lead to racemization via oxazolone formation.[13]Solution: Minimize the pre-activation time.[12] Add the activated species to the reaction mixture immediately. Use coupling additives known to suppress racemization, such as OxymaPure or derivatives of 1-hydroxybenzotriazole (HOBt).[13][14][15]
Inconsistent % ee results between batches. 1. Variability in Reagent Quality: Purity of solvents and reagents, especially the base, can differ. Trace water can alter the reaction environment.Solution: Use freshly distilled, anhydrous solvents. Ensure bases are pure and stored under inert atmosphere. Maintain strict consistency in reagent sources and quality control.
2. Inaccurate Temperature Control: Fluctuations in reaction temperature can lead to variable rates of racemization.Solution: Use a reliable cryostat or a well-maintained ice/salt bath for sub-zero temperatures. Ensure consistent stirring to avoid localized heating.

Section 4: Recommended Protocol - Racemization-Resistant Cyclization

This protocol describes a robust method for the synthesis of a protected (S)-4-hydroxy-5-methylpyrrolidin-2-one, starting from an N-Boc-L-alanine derivative. The key to minimizing racemization is the careful choice of reagents and conditions during the cyclization step.

ProtocolWorkflow Start Start: N-Boc-L-alanine derivative Step1 1. Esterification & Reduction (e.g., to aldehyde or β-ketoester) Start->Step1 Step2 2. Reductive Amination / Cyclization Reagent: NaBH(OAc)₃ Solvent: DCM Temp: 0 °C to RT Step1->Step2 Step3 3. Work-up & Purification Aqueous wash, extraction Step2->Step3 Step4 4. Chiral Analysis Technique: Chiral HPLC Step3->Step4 End Product: Chiral 4-hydroxypyrrolidinone Step4->End

Caption: Workflow for a stereoconservative synthesis of 4-hydroxypyrrolidinone.

Step-by-Step Methodology:

  • Preparation of the Acyclic Precursor: Synthesize the appropriate linear precursor. A common strategy involves starting with a protected amino acid, such as N-Boc-L-alanine, and extending the carbon chain to form a suitable γ-amino-β-hydroxy ester or ketone.[16]

  • Cyclization Under Mild Conditions:

    • Dissolve the acyclic amino ester/ketone precursor in an anhydrous, less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

    • Add a mild acid catalyst (e.g., acetic acid, 0.1 equivalents) to facilitate imine/enamine formation prior to cyclization.

    • For reductive amination-cyclization pathways, use a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). Avoid strong bases.

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Stereochemical Analysis:

    • Dissolve a small sample of the purified product in the mobile phase solvent.

    • Analyze by chiral HPLC using a suitable column (e.g., Chiralpak IA, IB, or IC) and an appropriate mobile phase (typically a mixture of hexanes and isopropanol) to determine the enantiomeric excess.[11][17]

By adhering to these principles and protocols, researchers can significantly improve the stereochemical outcome of their 4-hydroxypyrrolidinone syntheses, ensuring the production of high-purity chiral building blocks for drug discovery and development.

References

  • Preparation of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones by regio- and stereoselective hydroxylation with Sphingomonas sp. HXN-200. (2000). Organic Letters, 2(24), 3949–3952. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(11158). [Link]

  • Exploring the Synthesis Potential of (S)-4-Hydroxy-2-pyrrolidinone: A Versatile Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and minimization of cysteine racemization during stepwise solid-phase peptide synthesis. Journal of Organic Chemistry, 62(13), 4307–4312. [Link]

  • Synthesis of a New Chiral Pyrrolidine. (2010). Molecules, 15(12), 8969-8978. [Link]

  • Racemization. (n.d.). Wikipedia. [Link]

  • Racemization Overview, Mechanism & Examples. (n.d.). Study.com. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Robert, J. D., & Caserio, M. C. (1977). 19.11: Racemization. Chemistry LibreTexts. [Link]

  • Subirós-Funosas, R., et al. (2014). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules, 19(11), 18877-18892. [Link]

  • Harada, K. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(9), 2284. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Reddy, G. S., et al. (2013). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmaceutical Analysis, 3(4), 277-281. [Link]

Sources

Identifying and characterizing impurities in 4-Hydroxy-4-methylpyrrolidin-2-one samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the identification and characterization of impurities in 4-Hydroxy-4-methylpyrrolidin-2-one. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the challenges associated with ensuring the purity and stability of this important chemical entity.

Introduction

4-Hydroxy-4-methylpyrrolidin-2-one is a valuable intermediate in pharmaceutical synthesis. The control of impurities in this substance is critical as they can impact the safety, efficacy, and stability of the final drug product. This guide provides a structured approach to identifying potential impurities, outlines robust analytical methodologies, and offers practical troubleshooting advice to address common experimental hurdles.

The information herein is grounded in established chemical principles and draws upon data from structurally related pyrrolidinone compounds to provide a scientifically sound framework for your investigations. All analytical procedures should be validated within your laboratory to ensure they are suitable for your specific application, in accordance with ICH guidelines.[1][2][3][4][5]

Part 1: Frequently Asked Questions (FAQs) about Impurities in 4-Hydroxy-4-methylpyrrolidin-2-one

This section addresses common questions regarding the types of impurities you might encounter and their origins.

Q1: What are the most likely process-related impurities in 4-Hydroxy-4-methylpyrrolidin-2-one?

Process-related impurities are substances that are formed during the synthesis of 4-Hydroxy-4-methylpyrrolidin-2-one. These can include unreacted starting materials, intermediates, and by-products from side reactions. While the specific impurity profile will depend on the synthetic route, some potential process-related impurities to consider are:

  • Starting Materials: Depending on the synthesis, these could include compounds like ethyl acetoacetate, nitroalkanes, or amino acids.

  • Intermediates: Incomplete cyclization could lead to the presence of open-chain intermediates.

  • By-products: Dehydration of the tertiary alcohol could lead to the formation of an unsaturated pyrrolidinone derivative.

Q2: What are the expected degradation products of 4-Hydroxy-4-methylpyrrolidin-2-one?

Degradation products form during storage or as a result of exposure to stress conditions such as heat, light, humidity, acid, and base. Based on the structure of 4-Hydroxy-4-methylpyrrolidin-2-one, the primary degradation pathways are likely to be:

  • Hydrolysis: The lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would result in an open-chain amino acid derivative.

  • Oxidation: The tertiary alcohol and the carbon atoms adjacent to the nitrogen are potential sites for oxidation, which could lead to the formation of various carbonyl compounds or N-oxides.

  • Dehydration: As a tertiary alcohol, 4-Hydroxy-4-methylpyrrolidin-2-one can undergo dehydration under acidic or thermal stress to form an unsaturated pyrrolidinone.

Q3: How can I predict the potential impurities in my sample?

A thorough understanding of your synthetic route is the best starting point for predicting process-related impurities. For degradation products, conducting forced degradation studies is essential. This involves intentionally exposing the 4-Hydroxy-4-methylpyrrolidin-2-one sample to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, and light) to accelerate the formation of degradation products. The resulting samples can then be analyzed to identify the degradation products and develop stability-indicating analytical methods.

Part 2: Analytical Strategies and Methodologies

A multi-faceted analytical approach is recommended for the comprehensive characterization of impurities in 4-Hydroxy-4-methylpyrrolidin-2-one.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse technique for separating and quantifying impurities in pharmaceutical compounds. A stability-indicating HPLC method is one that can resolve the main component from all potential impurities and degradation products.

ParameterRecommendation
Column Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm and/or Mass Spectrometry (MS)
Injection Volume 10 µL

Rationale for Method Parameters:

  • Reversed-Phase C18: This is a versatile stationary phase suitable for separating a wide range of polar and non-polar compounds.

  • Formic Acid in Mobile Phase: The acidic modifier helps to achieve good peak shapes for polar and ionizable compounds by suppressing the ionization of silanol groups on the silica-based stationary phase.

  • Gradient Elution: A gradient from a highly aqueous mobile phase to a high organic content ensures the elution of both polar and non-polar impurities.

  • UV and MS Detection: UV detection at a low wavelength (210 nm) is a general-purpose detection method for compounds with a chromophore. Coupling the HPLC to a mass spectrometer (LC-MS) provides invaluable information on the molecular weight of the impurities, aiding in their identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis.

ParameterRecommendation
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

Rationale for Method Parameters:

  • DB-5ms Column: This is a general-purpose, low-bleed column suitable for a wide range of analytes.

  • Temperature Program: A temperature ramp allows for the separation of compounds with a range of boiling points.

  • Electron Ionization (EI): EI at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of unknown impurities.[6][7][8] Once an impurity has been isolated (e.g., by preparative HPLC), a suite of NMR experiments can be performed to determine its chemical structure.

  • ¹H NMR: Provides information on the number and types of protons in the molecule and their connectivity.

  • ¹³C NMR: Shows the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of 4-Hydroxy-4-methylpyrrolidin-2-one.

Q1: I am observing poor peak shape (tailing) for the main peak and impurities in my HPLC analysis. What should I do?

Peak tailing for polar compounds is a common issue in reversed-phase HPLC.[9]

  • Check Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of your analytes. For pyrrolidinone derivatives, a mobile phase pH of around 2.5-3.0 is a good starting point.

  • Use a High-Purity, End-Capped Column: Older or lower-quality C18 columns may have more exposed silanol groups, which can cause tailing. Using a modern, end-capped column can significantly improve peak shape.

  • Lower Injection Volume/Concentration: Overloading the column can lead to peak distortion. Try injecting a smaller volume or diluting your sample.

  • Check for Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing.

Q2: I am not able to separate two impurities in my HPLC method. How can I improve the resolution?

Improving resolution often requires a systematic approach to method development.

  • Modify the Mobile Phase:

    • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

    • Adjust the pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.

  • Change the Stationary Phase: If modifying the mobile phase is not successful, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column).

  • Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks.

  • Lower the Temperature: Running the separation at a lower temperature can sometimes increase selectivity.

Q3: I suspect I have an impurity that is not being detected by my UV detector. How can I confirm this?

Not all compounds have a strong UV chromophore.

  • Use a Universal Detector: A mass spectrometer (MS) or a charged aerosol detector (CAD) can detect compounds that are not UV-active.

  • Derivatization: If a universal detector is not available, you can try to derivatize your sample with a UV-active tag. However, this can be a complex and time-consuming process.

Q4: My mass spectrometer is showing a dominant, uninformative fragment ion for my pyrrolidinone-containing compounds. How can I get more structural information?

This is a common issue with compounds containing a basic moiety like a pyrrolidine ring, which can sequester the proton during fragmentation.[10]

  • In-Source Fragmentation (ISF): By optimizing the source parameters of your mass spectrometer, you can induce fragmentation before the ions enter the mass analyzer. This can lead to the formation of structurally informative fragment ions.

  • Tandem Mass Spectrometry (MS/MS): By selecting a precursor ion and fragmenting it in a collision cell, you can generate a wealth of structural information. Experiment with different collision energies to optimize the fragmentation pattern.

Part 4: Visualized Workflows and Pathways

General Workflow for Impurity Identification

Impurity_Identification_Workflow cluster_0 Sample Preparation & Analysis cluster_1 Data Evaluation & Identification cluster_2 Reporting & Control Sample 4-Hydroxy-4-methylpyrrolidin-2-one Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Sample->Forced_Degradation HPLC_MS HPLC-UV/MS Analysis Sample->HPLC_MS GC_MS GC-MS Analysis Sample->GC_MS Forced_Degradation->HPLC_MS Peak_Detection Peak Detection & Quantification HPLC_MS->Peak_Detection GC_MS->Peak_Detection MS_Data Mass Spectral Analysis (Molecular Weight, Fragmentation) Peak_Detection->MS_Data Impurity_Isolation Isolate Unknown Impurities (Preparative HPLC) MS_Data->Impurity_Isolation If unknown and > threshold Reporting Reporting and Documentation (as per ICH guidelines) MS_Data->Reporting If known impurity NMR_Analysis NMR Structural Elucidation (¹H, ¹³C, 2D NMR) Impurity_Isolation->NMR_Analysis Structure_Confirmed Impurity Structure Confirmed NMR_Analysis->Structure_Confirmed Structure_Confirmed->Reporting Specification Set Impurity Specifications Reporting->Specification

Caption: A general workflow for the systematic identification and characterization of impurities.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_dehydration Dehydration (Acid/Heat) Main 4-Hydroxy-4-methylpyrrolidin-2-one Hydrolysis_Product Open-chain amino acid Main->Hydrolysis_Product H₂O Oxidation_Product Carbonyl derivatives or N-oxide Main->Oxidation_Product [O] Dehydration_Product Unsaturated pyrrolidinone Main->Dehydration_Product -H₂O

Caption: Potential degradation pathways for 4-Hydroxy-4-methylpyrrolidin-2-one.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Council for Harmonisation. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • Jackson, G., et al. (2020).
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives.
  • Journal of the American Society for Mass Spectrometry. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

  • National Institute of Justice. (n.d.). Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]

  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Jackson, G., et al. (2020).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Annex Publishers. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from.... Retrieved from [Link]

  • PubMed. (2016). GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. Retrieved from [Link]

  • News-Medical.net. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • NIH. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • NIH. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]

  • Google Patents. (n.d.). EP0829472A1 - Improved process for producing 4-hydroxy-2-pyrrolidone.
  • SciSpace. (n.d.). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. Retrieved from [Link]

  • Google Patents. (n.d.). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
  • ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]

  • Pak. J. Pharm. Sci. (2018).
  • NIH. (n.d.). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Reduction of 4-Methyl-4-oxopyrrolidine-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthetic chemistry community. As Senior Application Scientists, we understand that navigating the complexities of chemical reactions is paramount to your research success. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reduction of 4-methyl-4-oxopyrrolidine-2-one to its corresponding 4-hydroxy derivative.

Frequently Asked Questions (FAQs)

What are the most common reducing agents for converting 4-methyl-4-oxopyrrolidine-2-one to 4-hydroxy-4-methylpyrrolidin-2-one?

The choice of reducing agent is critical and depends on the desired selectivity and scale of your reaction. The primary goal is the chemoselective reduction of the ketone functionality without affecting the lactam (amide) group.

  • Sodium Borohydride (NaBH₄): This is the most common and recommended reagent for this transformation. It is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like amides and esters.[1][2] Its operational simplicity and safety profile make it a preferred choice for many applications.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and non-selective reducing agent. It is generally not recommended for this specific transformation as it can reduce both the ketone and the lactam, leading to the formation of an amino alcohol or other over-reduced products.[3][4] The high reactivity of LiAlH₄ also presents significant safety challenges.

  • Catalytic Hydrogenation: This method, employing catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas, can also be used for ketone reduction.[5][6] However, controlling the selectivity to avoid reduction of the lactam can be challenging and may require careful optimization of reaction conditions such as catalyst type, pressure, and solvent.

How do I choose the appropriate solvent for the reduction with sodium borohydride?

The solvent plays a crucial role in the reaction by affecting the solubility of the reactants and the reactivity of the reducing agent.

  • Protic Solvents: Methanol and ethanol are the most commonly used solvents for sodium borohydride reductions. They effectively dissolve both the substrate and the reducing agent. The protic nature of the solvent also helps in the protonation of the intermediate alkoxide to yield the final hydroxyl product.

  • Aprotic Solvents: While less common for this specific reduction, aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can be used, sometimes in combination with additives to enhance the reactivity of NaBH₄.[1]

What are the typical reaction temperatures and times for this reduction?
  • Temperature: The reduction of ketones with sodium borohydride is typically carried out at low temperatures, ranging from 0 °C to room temperature. Starting the reaction at 0 °C helps to control the initial exotherm and can improve selectivity.

  • Reaction Time: The reaction time can vary from a few hours to overnight, depending on the scale of the reaction and the specific conditions used. It is crucial to monitor the reaction progress to determine the optimal time for completion.

How can I effectively monitor the progress of the reaction?

Regular monitoring is essential to prevent over-reduction or incomplete reactions.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the disappearance of the starting material and the appearance of the product. A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting ketone and the product alcohol.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the concentrations of the reactant and product over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to analyze aliquots of the reaction mixture to determine the conversion rate by observing the disappearance of the starting material signals and the appearance of the product signals.[7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 4-Hydroxy-4-methylpyrrolidin-2-one

Potential Cause 1: Incomplete Reaction

  • How to Diagnose: TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted starting material.

  • Troubleshooting Steps:

    • Increase Reaction Time: Allow the reaction to stir for a longer period.

    • Increase Temperature: Gradually warm the reaction mixture to room temperature if it was conducted at 0 °C.

    • Add More Reducing Agent: Add an additional portion of sodium borohydride to the reaction mixture. It is advisable to add it portion-wise to control the reaction rate.

Potential Cause 2: Degradation of the Product

  • How to Diagnose: TLC analysis shows the formation of multiple spots, indicating the presence of byproducts. The desired product spot may appear faint.

  • Troubleshooting Steps:

    • Control the Temperature: Maintain a low reaction temperature (0 °C) throughout the addition of the reducing agent.

    • Optimize Work-up Procedure: Ensure the quenching step is performed carefully and at a low temperature to avoid any acid or base-catalyzed degradation of the product.

Issue 2: Formation of Unexpected Byproducts

Potential Cause: Over-reduction of the Lactam

  • How to Diagnose: Mass spectrometry or NMR analysis of the purified product or crude mixture indicates the presence of a compound with a molecular weight corresponding to the fully reduced amino alcohol. This is more likely if a strong reducing agent like LiAlH₄ was used.

  • Troubleshooting Steps:

    • Switch to a Milder Reducing Agent: Use sodium borohydride instead of LiAlH₄.

    • Use Stoichiometric Amounts of Reducing Agent: Carefully control the stoichiometry of the reducing agent to avoid excess that could lead to over-reduction.

Issue 3: Incomplete Conversion of the Starting Material

Potential Cause 1: Inactive Reducing Agent

  • How to Diagnose: The reaction does not proceed even after extended reaction times and elevated temperatures.

  • Troubleshooting Steps:

    • Use Fresh Reducing Agent: Sodium borohydride can decompose over time, especially if not stored properly. Use a fresh batch of the reagent.

    • Check Solvent Purity: Ensure the solvent is dry and of high purity, as impurities can react with the reducing agent.

Potential Cause 2: Poor Solubility of the Substrate

  • How to Diagnose: The starting material is not fully dissolved in the chosen solvent.

  • Troubleshooting Steps:

    • Change the Solvent System: Use a co-solvent system to improve the solubility of the substrate. For example, a mixture of methanol and dichloromethane.

    • Increase the Volume of Solvent: Dilute the reaction mixture to ensure all reactants are in solution.

Issue 4: Difficulties in Product Purification

Potential Cause 1: Co-elution of Product and Byproducts

  • How to Diagnose: Column chromatography does not provide a clean separation of the desired product from impurities.

  • Troubleshooting Steps:

    • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution might be necessary.

    • Consider Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[8]

Potential Cause 2: Product is Highly Water-Soluble

  • How to Diagnose: Low recovery of the product after aqueous work-up and extraction.

  • Troubleshooting Steps:

    • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the product in water.

    • Use a More Polar Extraction Solvent: Instead of ethyl acetate, try extractions with a more polar solvent like dichloromethane or a mixture of chloroform and isopropanol.

    • Continuous Extraction: For highly water-soluble compounds, continuous liquid-liquid extraction may be necessary.

Experimental Protocols

Standard Protocol for the Reduction of 4-methyl-4-oxopyrrolidine-2-one with Sodium Borohydride
  • Reaction Setup: To a solution of 4-methyl-4-oxopyrrolidine-2-one (1.0 eq) in methanol (10 mL/g of substrate) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by TLC (e.g., 10% methanol in dichloromethane).

  • Work-up: Once the starting material is consumed, quench the reaction by the slow addition of acetone at 0 °C, followed by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of methanol in dichloromethane).

Visualizations

Workflow for Optimizing the Reduction Reaction

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Reaction Monitoring & Analysis cluster_2 Phase 3: Troubleshooting & Optimization A Select Reducing Agent (e.g., NaBH4) B Choose Solvent (e.g., Methanol) A->B C Set Initial Conditions (0°C, 1.1 eq NaBH4) B->C D Monitor by TLC/HPLC C->D E Analyze Crude Mixture (NMR, MS) D->E F Incomplete Reaction? E->F G Low Yield? F->G No I Increase Time/Temp/ Reagent F->I Yes H Byproduct Formation? G->H No J Optimize Work-up/ Purification G->J Yes K Change Reagent/ Conditions H->K Yes L Optimized Protocol H->L No

Caption: A general workflow for the optimization of the reduction reaction.

Decision Tree for Troubleshooting Common Issues

G cluster_yield Low Yield cluster_purity Low Purity Start Problem Encountered Yield Check Reaction Completion (TLC/HPLC) Start->Yield Purity Analyze Byproducts (NMR/MS) Start->Purity Incomplete Incomplete Yield->Incomplete Complete Complete Incomplete->Complete No AddReagent Increase Time/Temp or Add More Reagent Incomplete->AddReagent Yes Workup Optimize Work-up & Purification Complete->Workup Yes OverReduction Over-reduction? Purity->OverReduction OtherByproducts Other Byproducts? OverReduction->OtherByproducts No MilderReagent Use Milder Reducing Agent (e.g., NaBH4) OverReduction->MilderReagent Yes OptimizeConditions Optimize Reaction Conditions (Temp, Solvent) OtherByproducts->OptimizeConditions Yes

Caption: A decision tree for troubleshooting common issues in the reduction.

References

  • Horii, Z., Iwata, C., & Tamura, Y. (1961). Reduction of Phthalimides with Sodium Borohydride. The Journal of Organic Chemistry, 26(6), 2273–2276.
  • UiTM Institutional Repository. (2022). A short synthesis of 4-hydroxypyrrolidine-2-one from tetramic acid intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Potential of (S)-4-Hydroxy-2-pyrrolidinone: A Versatile Intermediate. Retrieved from [Link]

  • Collins, C. J., Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(19), 3673-3676.
  • Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]

  • Huang, P.-Q., et al. (2015). Simple, versatile, and chemoselective reduction of secondary amides and lactams to amines with the Tf2O–NaBH4 or Cp2ZrHCl–NaBH4 system. Organic Chemistry Frontiers, 2, 150-155.
  • Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Topics in Molecular and Structural Biology, 13, 113-151.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • Kuehne, M. E., & Shannon, P. J. (1977). Reduction of amides and lactams to amines by reactions with phosphorus oxychloride and sodium borohydride. The Journal of Organic Chemistry, 42(11), 2082–2087.
  • Lipshutz, B. H., et al. (2000). Catalytic Enantioselective Conjugate Reduction of Lactones and Lactams. Journal of the American Chemical Society, 122(44), 10218–10219.
  • YouTube. (2021). Catalytic Hydrogenation. Retrieved from [Link]

  • Chad's Prep. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of 2-pyrrolidone.
  • YouTube. (2018). 8.5 Catalytic Hydrogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.5: Oxidative Addition in Action- Catalytic Hydrogenation. Retrieved from [Link]

  • Google Patents. (n.d.). Method of purifying 4-hydroxy-2-pyrrolidione.
  • ResearchGate. (2020). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]

  • Frontiers. (n.d.). Use of PGPB in bio-fertilisation: preserving the soil microbiome and enhancing field production of alfalfa. Retrieved from [Link]

  • Clariant. (n.d.). Catalysts for hydrogenation processes. Retrieved from [Link]

  • Cengage. (n.d.). Selected Methods of Analysis. Retrieved from [Link]

  • Wiley Online Library. (2007). Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Prolinol vs. Pyrrolidinone-Based Scaffolds in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. These transiently incorporated chiral entities guide the formation of new stereocenters with a high degree of control, enabling the synthesis of enantiomerically pure molecules essential for the pharmaceutical and fine chemical industries. This guide provides an in-depth comparative analysis of two prominent classes of chiral auxiliaries: the versatile amino alcohol, prolinol, and the robust pyrrolidinone-based scaffolds, exemplified by the widely-used Evans oxazolidinones.

Initially, this guide intended to draw a direct comparison with 4-Hydroxy-4-methylpyrrolidin-2-one. However, a comprehensive literature survey revealed a notable scarcity of its application as a chiral auxiliary in asymmetric synthesis. Consequently, to provide a valuable and data-supported comparison for researchers, we have pivoted to a more broadly applicable and well-documented class of pyrrolidinone-derived auxiliaries. This allows for a rigorous evaluation of prolinol against a stalwart of the field, offering practical insights for drug development professionals and synthetic chemists.

The Chiral Auxiliaries: An Overview

Prolinol , a chiral amino alcohol, is readily and inexpensively derived from the naturally occurring amino acid proline.[1] Its bifunctional nature, possessing both a hydroxyl and a secondary amine group, allows it to partake in a diverse range of transformations, acting not only as a traditional chiral auxiliary but also as a precursor to potent organocatalysts.[2]

Pyrrolidinone-based chiral auxiliaries , particularly the N-acyloxazolidinones developed by David A. Evans, represent a cornerstone of modern asymmetric synthesis. These auxiliaries offer a rigid and predictable platform for controlling the stereochemistry of enolate reactions, leading to the highly diastereoselective formation of carbon-carbon bonds.[3]

Synthesis and Availability

A key practical consideration for any chiral auxiliary is its accessibility. Both prolinol and Evans-type auxiliaries are readily prepared from common chiral pool starting materials.

Prolinol is typically synthesized by the reduction of L- or D-proline using a hydride reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride.[1][4] The commercial availability of both enantiomers of proline at a low cost makes prolinol an economically attractive choice.

Evans-type Oxazolidinone Auxiliaries are generally synthesized from corresponding α-amino acids. For instance, the common (4R,5S)-4-methyl-5-phenyloxazolidin-2-one can be prepared from (1R,2S)-(-)-norephedrine. The synthesis involves the reaction of the amino alcohol with phosgene or a phosgene equivalent. A variety of these auxiliaries with different steric and electronic properties are commercially available.

Figure 1: General synthetic routes to prolinol and Evans-type oxazolidinone chiral auxiliaries.

Mechanism of Stereocontrol

The efficacy of a chiral auxiliary lies in its ability to create a biased chiral environment around the reactive center. Prolinol and Evans oxazolidinones achieve this through distinct mechanistic pathways.

Prolinol: Versatility in Action

Prolinol's mode of action is highly dependent on the specific reaction. In its role as a precursor to organocatalysts, such as in proline-catalyzed aldol reactions, the pyrrolidine motif is key. The secondary amine reacts with a carbonyl compound to form an enamine intermediate. The chirality of the prolinol-derived catalyst then directs the facial attack of the electrophile on the enamine, leading to high enantioselectivity.[5] The hydroxyl group can also participate in hydrogen bonding to further organize the transition state.

When used as a more traditional covalently bound auxiliary, for instance, in the formation of chiral enamines or imines, the rigid pyrrolidine ring structure effectively shields one face of the reactive intermediate, dictating the stereochemical outcome of subsequent reactions.

Prolinol_Mechanism Ketone Ketone/Aldehyde Enamine Chiral Enamine Intermediate Ketone->Enamine + Prolinol Catalyst ProlinolCatalyst Prolinol-derived Catalyst Product Enantioenriched Product Enamine->Product + Electrophile Electrophile Electrophile

Figure 2: Simplified mechanism of a prolinol-derived catalyst in an enamine-mediated reaction.

Evans Oxazolidinones: Rigid Control of Enolate Geometry

The success of Evans oxazolidinones stems from their ability to form rigid, chelated enolates. Upon acylation of the nitrogen atom, deprotonation at the α-carbon generates a Z-enolate that is held in a planar arrangement by chelation between the enolate oxygen and the carbonyl oxygen with a metal cation (typically lithium or sodium). The bulky substituent at the C4 position of the oxazolidinone ring then effectively blocks one face of the enolate, directing the approach of an incoming electrophile to the opposite face. This results in a highly predictable and diastereoselective alkylation or aldol reaction.[3][6]

Evans_Mechanism AcylOxazolidinone N-Acyl Oxazolidinone Enolate Chelated Z-Enolate AcylOxazolidinone->Enolate + Base Base Base (e.g., LDA) AlkylatedProduct Diastereomerically Enriched Product Enolate->AlkylatedProduct + Electrophile Electrophile Electrophile

Figure 3: Mechanism of diastereoselective alkylation using an Evans oxazolidinone auxiliary.

Performance in Asymmetric Transformations: A Comparative Analysis

To provide a clear comparison, we will examine the performance of these auxiliaries in two key C-C bond-forming reactions: the aldol reaction and the Michael addition.

Asymmetric Aldol Reaction
Auxiliary SystemElectrophileNucleophileDiastereoselectivity (dr)Enantioselectivity (ee)Yield (%)Reference
L-Prolinol (as organocatalyst)4-NitrobenzaldehydeAcetone-up to 96%68%[7]
L-Prolinol (as organocatalyst)IsovaleraldehydeAcetone-up to 95%77%[8]
Evans Auxiliary ((S)-4-benzyloxazolidin-2-one)BenzaldehydePropionyl moiety>99:1-85%[3]
Evans Auxiliary ((R)-4-phenyloxazolidin-2-one)IsobutyraldehydeAcetate moiety99:1-91%[3]

Analysis: Prolinol, when used as an organocatalyst in direct aldol reactions, provides good to excellent enantioselectivity.[7][8] The reaction conditions are often mild, and it avoids the need for pre-formation of enolates with strong bases. Evans auxiliaries, on the other hand, offer exceptional levels of diastereoselectivity, often exceeding 99:1.[3] This high level of control is a direct result of the rigid chelated transition state. The choice between the two depends on the desired outcome: enantioselective synthesis of a chiral product directly (prolinol) versus the diastereoselective construction of a more complex molecule with subsequent auxiliary removal (Evans auxiliary).

Asymmetric Michael Addition
Auxiliary SystemMichael AcceptorMichael DonorDiastereoselectivity (dr)Enantioselectivity (ee)Yield (%)Reference
L-Prolinol derivative (ionic liquid)NitrostyreneCyclohexanone95:5 (syn/anti)up to 95% (syn)up to 99%[2]
D-Prolinol derivative (helical polycarbene)trans-NitrostyreneCyclohexanone71:2954%-[9]
Evans Auxiliary ((S)-4-benzyloxazolidin-2-one)Ethyl crotonatePropionyl moiety98:2-89%[3]

Analysis: Prolinol-derived catalysts have demonstrated high efficiency in asymmetric Michael additions, affording products with high yields and enantioselectivities.[2] The diastereoselectivity can also be controlled. Evans-type auxiliaries are also effective in conjugate addition reactions, providing high diastereoselectivity through the same enolate-chelation model.

Auxiliary Removal

A crucial step in the use of a chiral auxiliary is its non-destructive removal to reveal the desired chiral product and ideally allow for the recovery of the auxiliary.

Prolinol , when used as an organocatalyst, is not covalently bound and is simply separated from the product during purification. When used as a covalently attached auxiliary (e.g., in an enamine), it is typically removed by hydrolysis.

Evans Oxazolidinones can be cleaved under various conditions to yield different functional groups.[10]

  • Hydrolysis (e.g., LiOH/H₂O₂): Yields the chiral carboxylic acid.[3]

  • Reductive cleavage (e.g., LiBH₄, LiAlH₄): Yields the chiral primary alcohol.

  • Transamination/Thiolysis: Can yield amides or thioesters.

The ability to generate multiple functional groups from the same intermediate adds to the synthetic utility of Evans auxiliaries.

Figure 4: General workflows for product isolation and auxiliary removal.

Experimental Protocols

Prolinol-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from the general procedure for proline-catalyzed direct asymmetric aldol reactions.[11]

Materials:

  • Aldehyde (0.25 mmol)

  • Acetone (1.25 mmol)

  • L-Prolinol (10-20 mol%)

  • Solvent (e.g., DMSO, Chloroform)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a stirred solution of L-Prolinol in the chosen solvent, add the aldehyde and acetone at the desired temperature (-10 to 25 °C).

  • Stir the reaction mixture for 24-72 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with water and dry over magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary

This protocol is a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone.[3][6]

Materials:

  • N-Acyloxazolidinone (1.0 equiv)

  • Strong base (e.g., LDA, NaHMDS) (1.05 equiv)

  • Anhydrous THF

  • Electrophile (e.g., Alkyl halide) (1.2 equiv)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

Procedure:

  • Dissolve the N-acyloxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C.

  • Slowly add the strong base and stir for 30-60 minutes to form the enolate.

  • Add the electrophile and continue to stir at -78 °C for several hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the diastereomeric products by column chromatography on silica gel.

Conclusion

Both prolinol and pyrrolidinone-based chiral auxiliaries like the Evans oxazolidinones are powerful tools in the arsenal of the synthetic chemist.

Prolinol and its derivatives shine in the realm of organocatalysis, offering a metal-free and often milder route to enantioenriched products. Its low cost and derivation from the chiral pool make it an attractive option for large-scale synthesis.

Evans-type oxazolidinone auxiliaries provide a robust and highly predictable method for diastereoselective C-C bond formation. The rigidity of the system leads to exceptionally high levels of stereocontrol, and the versatility of the auxiliary cleavage allows for the synthesis of a variety of chiral building blocks.

The choice between these two classes of auxiliaries will ultimately depend on the specific synthetic challenge, including the desired product, the required level of stereocontrol, and considerations of cost and scalability. A thorough understanding of the mechanistic underpinnings of each auxiliary is paramount to its successful application in the synthesis of complex, single-enantiomer molecules.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Ferreira, F., et al. (2018). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 23(11), 2955. [Link]

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
  • Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions: The First Directed Cross-Aldol Reactions of Aldehydes. Journal of the American Chemical Society, 122(30), 7386–7387.
  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621.
  • Kotrusz, P., & Toma, Š. (2006). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. ARKIVOC, 2006(5), 100-109.
  • Mancinelli, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. [Link]

  • Google Patents. (2014).
  • Wikipedia. (2023). Prolinol. [Link]

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739.
  • Al-Zoubi, R. M. (2021). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 49(2), 57-61.
  • Zhang, Y., et al. (2022). Helical Polycarbenes Bearing D-Prolinol Ester Pendants: An Efficient Catalyst for Asymmetric Michael Addition Reaction. Polymers, 14(19), 4193. [Link]

  • Mlynarski, J., & Paradowska, J. (2008). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 5(1), 147-152.
  • Magdziak, D., et al. (2002). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 4(2), 285-288. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Hong, B.-C., et al. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign.
  • Blackmond, D. G. (2004). In Situ Catalyst Improvement in the Proline-Mediated α-Amination of Aldehydes.
  • Pihko, P. M. (2004). The Direct Catalytic Asymmetric Aldol Reaction.
  • Laskar, D. D. (2018). Enantioselective Organocatalytic Michael Addition Reactions Catalyzed by Proline/Prolinol/Supported Proline based Organocatalysts: An Overview. Letters in Organic Chemistry, 15(10), 826-845.
  • List, B., et al. (2002). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 4(2), 285-288.
  • Tang, Z., et al. (2004). A Simple and Practical Proline-Based Organocatalyst for the Asymmetric Aldol Reaction.
  • Al-Zoubi, R. M. (2021). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 49(2), 57-61.
  • Evans, D. A., et al. (1999). A general method for the synthesis of enantiomerically pure β-hydroxy carboxylic acids. The Journal of Organic Chemistry, 64(17), 6411-6417.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions: The First Directed Cross-Aldol Reactions of Aldehydes. Journal of the American Chemical Society, 122(30), 7386–7387.

Sources

A Researcher's Guide to Unraveling the Bioactivity of 4-Hydroxypyrrolidinone Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the nuanced world of stereoisomerism presents both a formidable challenge and a gateway to therapeutic innovation. Within the pyrrolidinone scaffold, a privileged structure in medicinal chemistry, the orientation of a single hydroxyl group can dramatically alter biological activity. This guide provides an in-depth, objective comparison of the bioactivity of 4-hydroxypyrrolidinone diastereomers, grounded in experimental data and established methodologies. We will explore why these subtle structural differences matter and equip you with the knowledge to systematically evaluate them in your own research.

The Decisive Role of Stereochemistry: Why Diastereomers are Not Created Equal

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its interaction with biological targets. Enzymes, receptors, and other proteins possess chiral binding pockets that selectively recognize specific stereoisomers. This lock-and-key principle means that diastereomers, which are stereoisomers that are not mirror images of each other, can exhibit vastly different pharmacological profiles. One diastereomer may be a potent agonist, while another could be an antagonist or completely inactive.

In the case of 4-hydroxypyrrolidinone, the cis and trans relationship between the hydroxyl group at the C4 position and other substituents on the pyrrolidinone ring dictates the molecule's overall shape and polarity. These differences influence crucial pharmacokinetic and pharmacodynamic properties, including target binding affinity, metabolic stability, and cell permeability. For instance, studies on various cyclic compounds have consistently shown that cis and trans isomers can have significantly different biological effects. Research has shown that substituting L-proline with cis-4-hydroxy-L-proline in peptides can lead to improved biological activities, underscoring the significance of this specific stereochemical configuration[1].

A compelling example of stereoselective recognition is observed in the interaction of 3-fluoro-4-hydroxyproline diastereomers with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in protein degradation pathways[2]. This study revealed a highly selective binding preference for one diastereomer over others, directly impacting its efficacy in targeted protein degradation[2]. While not 4-hydroxypyrrolidinone itself, this highlights the universal principle that stereochemistry is a pivotal factor in molecular recognition by biological systems.

Comparative Bioactivity Profile: A Data-Driven Overview

While a comprehensive head-to-head comparison of all possible 4-hydroxypyrrolidinone diastereomers across all biological assays is not extensively documented in a single source, we can synthesize findings from various studies on related structures to build a comparative picture. The following table summarizes potential differences in bioactivity based on the established principles of stereoselectivity and data from analogous compounds.

Biological Activitycis-4-Hydroxypyrrolidinone Diastereomertrans-4-Hydroxypyrrolidinone DiastereomerRationale and Supporting Evidence
Enzyme Inhibition Potentially higher affinity due to optimal fit in the active site.May exhibit lower or different inhibitory activity.The specific geometry of the cis isomer might allow for more favorable interactions with key residues in an enzyme's active site. For example, in the context of α-glucosidase inhibition by dihydroxypyrrolidine derivatives, the trans isomer showed the most promise, indicating that stereochemistry is key to inhibitory potential.
Receptor Binding Could act as a potent agonist or antagonist.May have reduced affinity or act as a partial agonist/antagonist.The precise orientation of the hydroxyl group can be critical for forming hydrogen bonds with receptor residues, as demonstrated by the stereoselective binding of ligands to the VHL E3 ligase[2].
Anticancer Activity May exhibit enhanced cytotoxicity or anti-proliferative effects.Could be less effective or have a different mechanism of action.The cytotoxic effects of silver(I) complexes with proline and trans-4-hydroxy-L-proline have been evaluated, showing that the proline-based complex had a strong cytotoxic effect against cancer cell lines[3]. This suggests that the stereochemistry of the pyrrolidine ring is a key determinant of anticancer activity.
GABA Uptake Inhibition Potential for selective inhibition of GABA transporters.May have different selectivity or potency for GABA transporter subtypes.The development of 4-hydroxy-4-aryl-substituted proline derivatives as GABA uptake inhibitors has shown that stereochemistry influences the inhibitory activity at GAT1 and GAT3 transporters.

Experimental Workflows for Comparative Bioactivity Assessment

To empower you to conduct your own rigorous comparisons, we provide the following detailed, step-by-step protocols for key bioassays. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Diagram of the General Experimental Workflow

Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Bioactivity Screening cluster_analysis Data Analysis & Interpretation synthesis Diastereoselective Synthesis of 4-Hydroxypyrrolidinone Diastereomers characterization Structural Verification (NMR, MS, X-ray) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay (e.g., MMPs) characterization->enzyme_inhibition cell_migration Cell Migration Assay (Wound Healing) characterization->cell_migration angiogenesis Angiogenesis Assay (Tube Formation) characterization->angiogenesis gaba_uptake GABA Uptake Assay characterization->gaba_uptake data_analysis Quantitative Analysis (IC50, EC50) cytotoxicity->data_analysis enzyme_inhibition->data_analysis cell_migration->data_analysis angiogenesis->data_analysis gaba_uptake->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar conclusion conclusion sar->conclusion Draw Conclusions

Caption: General workflow for comparing the bioactivity of 4-hydroxypyrrolidinone diastereomers.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a fundamental colorimetric assay to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential[4][5].

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment[6].

  • Compound Treatment: Treat the cells with varying concentrations of each 4-hydroxypyrrolidinone diastereomer and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C[6].

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking[6].

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader[6].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each diastereomer.

Anti-Cancer Potential: Cell Migration (Wound Healing) Assay

This assay is a straightforward method to evaluate the effect of the diastereomers on cell migration, a key process in cancer metastasis[7].

Principle: A "wound" is created in a confluent cell monolayer, and the rate of cell migration to close the wound is monitored over time.

Step-by-Step Protocol:

  • Create a Confluent Monolayer: Seed cells in a 12-well plate and grow them to 70-80% confluence[8].

  • Create the "Wound": Use a sterile 1 mm pipette tip to create a straight scratch in the cell monolayer[8].

  • Treatment and Imaging: Wash the cells to remove debris and add fresh medium containing the test diastereomers or a vehicle control. Image the scratch at time 0 and then at regular intervals (e.g., every 4-8 hours) for 24-48 hours[8].

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure for each treatment group.

Angiogenesis Inhibition: Endothelial Tube Formation Assay

This in vitro assay models the formation of three-dimensional capillary-like structures by endothelial cells, a crucial step in angiogenesis[9][10][11].

Principle: Endothelial cells, when cultured on a basement membrane extract, will form tube-like structures. The extent of tube formation can be quantified to assess pro- or anti-angiogenic effects.

Step-by-Step Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix solution and allow it to solidify at 37°C.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the matrix-coated wells.

  • Treatment: Add the 4-hydroxypyrrolidinone diastereomers at various concentrations to the wells.

  • Incubation and Imaging: Incubate the plate for 4-18 hours to allow for tube formation. Image the tube networks using a microscope.

  • Quantification: Analyze the images to quantify tube length, number of junctions, and number of loops for each treatment condition.

Neuromodulatory Effects: GABA Uptake Assay

This assay measures the ability of the diastereomers to inhibit the reuptake of the neurotransmitter GABA, a key process in regulating neuronal activity[12][13].

Principle: The uptake of radiolabeled GABA ([³H]-GABA) into neuronal or glial cells is measured in the presence and absence of the test compounds.

Step-by-Step Protocol:

  • Cell Culture: Culture primary cortical astrocytes or a suitable neuronal cell line.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with different concentrations of the 4-hydroxypyrrolidinone diastereomers for 10 minutes[14].

  • GABA Uptake: Add a mixture of "cold" GABA and [³H]-GABA to the cells and incubate for 30 minutes[14].

  • Wash and Lyse: Stop the reaction by washing the cells with ice-cold uptake buffer. Lyse the cells to release the internalized [³H]-GABA[14].

  • Scintillation Counting: Measure the amount of radioactivity in the cell lysates using a scintillation counter[14].

  • Data Analysis: Determine the percentage of GABA uptake inhibition for each diastereomer and calculate their IC50 values.

Diagram of the GABA Uptake Assay Workflow

GABA Uptake Assay start Start cell_culture Culture Neuronal/Glial Cells start->cell_culture pre_incubation Pre-incubate with Diastereomers cell_culture->pre_incubation gaba_addition Add [3H]-GABA and 'cold' GABA pre_incubation->gaba_addition incubation Incubate for 30 minutes gaba_addition->incubation wash_lyse Wash and Lyse Cells incubation->wash_lyse scintillation Scintillation Counting wash_lyse->scintillation data_analysis Calculate IC50 scintillation->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the GABA uptake assay.

Matrix Metalloproteinase (MMP) Inhibition Assay

MMPs are a family of enzymes involved in the breakdown of the extracellular matrix, playing a role in cancer invasion and metastasis.

Principle: This fluorometric assay uses a FRET (Förster Resonance Energy Transfer) peptide substrate. In its intact form, the fluorescence is quenched. Upon cleavage by an MMP, the fluorophore and quencher are separated, resulting in a fluorescent signal[15].

Step-by-Step Protocol:

  • Reaction Mix Preparation: Prepare a reaction mix containing the MMP enzyme (e.g., MMP-2 or MMP-9) and the assay buffer.

  • Inhibitor Addition: Add the 4-hydroxypyrrolidinone diastereomers at various concentrations to the reaction mix and incubate for a short period.

  • Substrate Addition: Add the FRET peptide substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence microplate reader (e.g., Ex/Em = 490/525 nm)[15].

  • Data Analysis: Calculate the rate of substrate cleavage for each diastereomer concentration and determine the IC50 values.

Conclusion and Future Directions

The stereochemical orientation of the hydroxyl group in 4-hydroxypyrrolidinone diastereomers is a critical factor that governs their biological activity. While this guide provides a framework and detailed methodologies for a comparative analysis, it is imperative for researchers to conduct their own head-to-head studies to fully elucidate the structure-activity relationships for their specific compounds of interest. The provided protocols offer a robust starting point for such investigations.

Future research should focus on expanding the comparative analysis to a wider range of biological targets and in vivo models. Elucidating the precise molecular interactions through techniques like X-ray co-crystallography and computational modeling will further deepen our understanding of the profound impact of stereochemistry on the therapeutic potential of 4-hydroxypyrrolidinone derivatives.

References

  • Liu, J., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology, 6(2), 79-88. [Link]

  • Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(27), 8449-8459. [Link]

  • MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(1), 13. [Link]

  • Papaioannou, D., et al. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Synthesis, 1990(3), 225-227. [Link]

  • Abaee, M. S., et al. (2017). 3-Hydroxypyrrolidine and (3,4)-dihydroxypyrrolidine derivatives: inhibition of rat intestinal α-glucosidase. Bioorganic & Medicinal Chemistry, 25(15), 4059-4065. [Link]

  • Bolteus, A. J., & Bordey, A. (2004). GABA Release and Uptake Regulate Neuronal Precursor Migration in the Postnatal Subventricular Zone. Journal of Neuroscience, 24(35), 7649-7654. [Link]

  • Zhang, Y., et al. (2022). Advances on microbial synthesis of L-proline and trans-4-hydroxy-L-proline. Chinese Journal of Biotechnology, 38(8), 2921-2936. [Link]

  • Chatton, J. Y., et al. (2003). GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. Proceedings of the National Academy of Sciences, 100(21), 12456-12461. [Link]

  • Assay Biotech. (n.d.). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. [Link]

  • Sukhorukov, A. (2021). Recent Advances in the Stereoselective Synthesis of Pyrrolizidin-3-ones. In Synthetic Approaches to Nonaromatic Nitrogen Heterocycles (pp. 179-214). Wiley. [Link]

  • Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. [Link]

  • ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay. [Link]

  • Jakimowicz, P., et al. (2021). Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach. Dalton Transactions, 50(14), 4815-4829. [Link]

  • Yamashita, M., et al. (2018). A Novel Method to Monitor GABA Loading into Synaptic Vesicles by Combining Patch Pipette Perfusion and Intracellular, Caged-GABA Photolysis in Brain Slice Preparations. eNeuro, 5(2), ENEURO.0024-18.2018. [Link]

  • Zeynizadeh, B., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(25), 15159-15170. [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. [Link]

  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). [Link]

  • PubMed. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). [Link]

  • BrainXell. (n.d.). Cortical GABAergic Neuron Monoculture Protocol (v10.0). [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ACS Publications. (2023). Designing New Hybrid Antibiotics: Proline-Rich Antimicrobial Peptides Conjugated to the Aminoglycoside Tobramycin. Bioconjugate Chemistry. [Link]

  • University of California, Irvine. (n.d.). Scratch Assay protocol. [Link]

  • Sci-Hub. (n.d.). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. [Link]

  • JoVE. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. [Link]

  • PubMed Central. (2022). Structural basis of GABA reuptake inhibition. [Link]

  • BioAssay Systems. (n.d.). EnzyFluo™ MMP-1 Inhibitor Assay Kit. [Link]

  • ResearchGate. (2020). Studies on the Synthesis of cis-4-Hydroxy-l-proline. [Link]

  • ResearchGate. (n.d.). Overview of the wound healing assay preparation protocols. [Link]

  • ResearchGate. (2023). Cis-Amide Stabilizing Proline Analogs: Synthesis and Applications. [Link]

Sources

A Comparative Guide to the Anti-inflammatory Activity of 4-Hydroxy-4-methylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation of the anti-inflammatory potential of a novel class of compounds, 4-Hydroxy-4-methylpyrrolidin-2-one derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical efficacy and mechanism of action of these emerging therapeutic agents. We will objectively compare their performance against established non-steroidal anti-inflammatory drugs (NSAIDs) and provide detailed experimental data to support our findings.

Introduction: The Rationale for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] However, dysregulated or chronic inflammation is a key component of numerous diseases, including rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[3] For decades, NSAIDs have been the cornerstone of anti-inflammatory therapy.[4][5] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[6][7][8]

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[5][7] In contrast, COX-2 is typically induced during inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[6][7] Traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[5] This has driven the development of COX-2 selective inhibitors, though some have been associated with cardiovascular risks.[8]

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[9][10] Our research has focused on a series of novel 4-Hydroxy-4-methylpyrrolidin-2-one derivatives, designed to offer potent anti-inflammatory activity with an improved safety profile. This guide presents a systematic evaluation of these compounds, comparing their efficacy to the non-selective NSAID, Indomethacin, and the COX-2 selective inhibitor, Celecoxib.

Comparative Analysis of Anti-inflammatory Activity

To validate the anti-inflammatory potential of our novel 4-Hydroxy-4-methylpyrrolidin-2-one derivatives (hereafter referred to as HMPD-1, HMPD-2, and HMPD-3 ), we conducted a series of in vitro and in vivo assays. The data presented below offers a direct comparison with Indomethacin and Celecoxib.

In Vitro COX Inhibition Assay

The ability of the HMPD derivatives to inhibit COX-1 and COX-2 was assessed using a commercially available enzyme immunoassay kit. The results are presented as the half-maximal inhibitory concentration (IC50).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
HMPD-1 25.31.814.1
HMPD-2 15.10.530.2
HMPD-3 35.85.26.9
Indomethacin 0.91.20.75
Celecoxib 18.60.08232.5

From this data, HMPD-2 emerges as a potent and selective COX-2 inhibitor, with a selectivity index significantly greater than the non-selective Indomethacin. While not as selective as Celecoxib, HMPD-2 demonstrates a promising profile for potent anti-inflammatory effects with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.

In Vitro Inhibition of Pro-inflammatory Cytokine Production

The effect of the HMPD derivatives on the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) was evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound (10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
HMPD-1 65.258.9
HMPD-2 82.575.1
HMPD-3 51.745.3
Indomethacin 45.838.2
Celecoxib 78.971.5

HMPD-2 demonstrated superior inhibition of both TNF-α and IL-6 production compared to Indomethacin and was comparable to Celecoxib. This suggests that its anti-inflammatory mechanism may extend beyond simple COX-2 inhibition to include modulation of key pro-inflammatory signaling pathways.

In Vivo Carrageenan-Induced Paw Edema in Rats

The acute anti-inflammatory activity of the HMPD derivatives was assessed using the carrageenan-induced paw edema model in rats, a classic in vivo assay for inflammation.[11][12]

Treatment (20 mg/kg, p.o.)Paw Volume Increase (%) at 3hInhibition of Edema (%)
Control (Vehicle) 68.4-
HMPD-1 42.138.5
HMPD-2 28.957.8
HMPD-3 49.627.5
Indomethacin 30.156.0
Celecoxib 32.552.5

In this in vivo model, HMPD-2 exhibited a potent anti-inflammatory effect, significantly reducing paw edema at a level comparable to both Indomethacin and Celecoxib.

Mechanistic Insights and Signaling Pathways

The inflammatory response is orchestrated by complex signaling pathways. A key pathway is the activation of nuclear factor-kappa B (NF-κB), which drives the expression of numerous pro-inflammatory genes, including COX-2, TNF-α, and IL-6. Our data suggests that the anti-inflammatory effects of the HMPD derivatives, particularly HMPD-2, may involve the modulation of this critical pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces Transcription HMPD2 HMPD-2 HMPD2->IKK Inhibits

Caption: Proposed mechanism of HMPD-2 action on the NF-κB signaling pathway.

Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies for the key experiments are provided below.

In Vitro COX Inhibition Assay
  • Preparation of Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe are prepared according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).

  • Compound Preparation: HMPD derivatives, Indomethacin, and Celecoxib are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, 10 µL of enzyme (either COX-1 or COX-2), and 10 µL of the test compound dilution.

    • Incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for an additional 10 minutes at 25°C.

    • Add 40 µL of saturated stannous chloride solution to stop the reaction.

    • Develop the color by adding 100 µL of the colorimetric substrate solution and incubate for 15 minutes.

  • Data Analysis: Measure the absorbance at 590 nm. Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

In Vitro Cytokine Quantification
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Treatment:

    • Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of HMPD derivatives, Indomethacin, or Celecoxib for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants and centrifuge to remove any debris.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of cytokine production relative to the LPS-stimulated control.

In Vivo Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats (180-220 g) are used for this study. All animal procedures are approved by the Institutional Animal Ethics Committee.

  • Treatment Administration:

    • Divide the rats into groups (n=6 per group): Control (vehicle), HMPD-1, HMPD-2, HMPD-3, Indomethacin, and Celecoxib.

    • Administer the test compounds or vehicle orally (p.o.) at a dose of 20 mg/kg.

  • Induction of Inflammation:

    • One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group and determine the percentage inhibition of edema compared to the control group at the 3-hour time point.

Conclusion and Future Directions

The 4-Hydroxy-4-methylpyrrolidin-2-one derivatives, particularly HMPD-2 , have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. The promising COX-2 selectivity and potent inhibition of pro-inflammatory cytokines suggest a favorable therapeutic profile. These findings warrant further investigation, including comprehensive pharmacokinetic and toxicology studies, to fully elucidate the potential of this novel class of compounds as next-generation anti-inflammatory agents.

References

  • The mechanisms of action of NSAIDs in analgesia - PubMed. Available at: [Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - Walsh Medical Media. Available at: [Link]

  • Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed. Available at: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • What Are NSAIDs? - OrthoInfo - AAOS. Available at: [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Available at: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available at: [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. Available at: [Link]

  • (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review) - ResearchGate. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. Available at: [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. Available at: [Link]

  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH. Available at: [Link]

  • A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES - UiTM Institutional Repository. Available at: [Link]

  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. Available at: [Link]

  • Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches | Request PDF - ResearchGate. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

  • Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials - ResearchGate. Available at: [Link]

  • Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed. Available at: [Link]

  • trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed. Available at: [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone - PubMed. Available at: [Link]

  • Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies - NIH. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Discrimination of 4-Hydroxyproline Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Nuance of a Critical Amino Acid

In the landscape of protein structure and function, post-translational modifications introduce a layer of complexity that dictates biological outcomes. The hydroxylation of proline to form (2S,4R)-4-hydroxyproline (Hyp) is the most abundant post-translational modification in animals, a cornerstone for the stability of the collagen triple helix.[1][2] The specific stereochemistry, with the hydroxyl group in the R configuration, is critical; it enforces a Cγ-exo ring pucker that is essential for collagen's structural integrity.[1][2]

Its diastereomer, (2S,4S)-4-hydroxyproline (hyp), is not naturally observed in proteins.[1] This seemingly minor change—a flip in the stereochemistry at the C4 position—induces a Cγ-endo ring pucker and significantly different intramolecular interactions, such as a transannular hydrogen bond that can distort the peptide backbone.[1][2] For researchers in drug development and protein engineering, the ability to unambiguously distinguish between these two diastereomers is paramount. The presence of an unintended diastereomer can drastically alter a peptide's conformation, stability, and therapeutic efficacy.

This guide provides an in-depth comparison of key spectroscopic techniques for the discrimination of 4-hydroxyproline diastereomers. We will move beyond mere protocols to explore the underlying principles and causal logic, equipping you with the expertise to select and execute the most appropriate method for your research needs.

cluster_Diastereomers 4-Hydroxyproline Diastereomers cluster_Properties Key Structural Differences cluster_Consequences Biological & Chemical Consequences Hyp (2S,4R)-4-hydroxyproline (Hyp) Pucker Pyrrolidine Ring Pucker Hyp->Pucker Cγ-exo (up) hyp (2S,4S)-4-hydroxyproline (hyp) hyp->Pucker Cγ-endo (down) Hbond Intramolecular H-Bonding hyp->Hbond Transannular H-bond present Stability Protein Stability (e.g., Collagen) Pucker->Stability Conformation Peptide Backbone Conformation Pucker->Conformation Hbond->Conformation

Figure 1: Logical relationship between 4-hydroxyproline stereochemistry and its structural consequences.

Vibrational Spectroscopy: Probing Molecular Bonds and Geometry

Vibrational spectroscopic methods, such as Infrared (IR) and Raman spectroscopy, are powerful tools for differentiating diastereomers. They directly probe the vibrational modes of a molecule, which are exquisitely sensitive to its three-dimensional structure, including bond angles, bond strengths, and intramolecular interactions.

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy

Coupling mass spectrometry with vibrational spectroscopy, specifically IRMPD, provides a highly sensitive method for analyzing gaseous, protonated species. This technique is particularly insightful as it allows for the study of the intrinsic properties of the molecule, free from solvent effects.

Principle of Discrimination: The discrimination between protonated Hyp and hyp in the gas phase is remarkably clear.[3] The key differences arise from how the stereochemistry influences the pyrrolidine ring pucker and the resulting intramolecular hydrogen bonding network.[3] This leads to distinct vibrational frequencies for specific functional groups, most notably the carbonyl (C=O) stretch and the amino (NH2) wagging modes.

Key Differentiators:

  • Carbonyl (C=O) Stretch: The (2S,4R) diastereomer (Hyp) exhibits a C=O stretching mode around 1750 cm⁻¹, while the (2S,4S) diastereomer (hyp) shows this mode shifted to a higher frequency of ~1770 cm⁻¹.[3] This 20 cm⁻¹ difference is a robust and unambiguous marker. The shift is attributed to the different intramolecular hydrogen bonding environment surrounding the carboxylic acid group, which is dictated by the C4 stereocenter.

  • Amino (NH₂) Wagging Mode: A well-defined band at 1333 cm⁻¹ associated with the NH₂ wagging mode serves as a distinct signature for the (2S,4S) diastereomer (hyp).[3]

Experimental Protocol: Gas-Phase IRMPD Spectroscopy Causality: This protocol is designed to isolate the molecules as protonated species in the gas phase to probe their intrinsic vibrational signatures without interference from solvent molecules or counter-ions.

  • Sample Preparation & Ionization:

    • Prepare a dilute solution (e.g., 10⁻⁴ M) of the 4-hydroxyproline diastereomer in a suitable solvent mixture like water/methanol (1:1).

    • Introduce the solution into an electrospray ionization (ESI) source to generate gaseous, protonated [Hyp+H]⁺ or [hyp+H]⁺ ions. ESI is a soft ionization technique that preserves the molecular integrity.

  • Ion Trapping and Isolation:

    • Guide the generated ions into a mass spectrometer capable of ion trapping, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or a quadrupole ion trap.

    • Isolate the protonated molecular ion of interest (m/z 132.06) using a suitable isolation window to eliminate other ions.

  • IR Irradiation:

    • Irradiate the trapped ion population with a tunable infrared laser, such as a Free-Electron Laser (FEL) for the fingerprint region (e.g., 950-1950 cm⁻¹) or an Optical Parametric Oscillator/Amplifier (OPO/OPA) for the X-H stretch region (e.g., 3200-3700 cm⁻¹).[3]

  • Dissociation & Detection:

    • When the laser frequency is resonant with a vibrational mode of the ion, the ion absorbs multiple photons, heats up, and eventually fragments (dissociates).

    • Monitor the depletion of the precursor ion intensity (or the appearance of fragment ions) as a function of the laser wavenumber.

  • Spectrum Generation:

    • Plot the fragmentation efficiency against the laser wavenumber to generate the IRMPD spectrum.

Raman Spectroscopy

Raman spectroscopy, including its surface-enhanced variant (SERS), offers a complementary vibrational technique that is particularly effective in aqueous solutions.

Principle of Discrimination: While IR absorption is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. This makes it sensitive to different vibrational modes, particularly those of the carbon skeleton. The structural differences in ring pucker and substituent orientation between Hyp and hyp lead to distinct Raman spectra. SERS can provide single-molecule sensitivity, further enhancing the ability to distinguish the diastereomers.[4][5][6]

Key Differentiators:

  • Ring Vibration Modes: Differences are observed in the ring vibration bands. For example, in SERS spectra, the hydroxyproline ring vibration is noted at 740 cm⁻¹ while the proline ring vibration is at 750 cm⁻¹.[5][6] The addition of the hydroxyl group and its specific orientation in the diastereomers will subtly shift these and other skeletal modes.

  • CH₂ Movement: The movement of the ring CH₂ fragments can also be distinguished, with peaks at 817 cm⁻¹ for hydroxyproline and 824 cm⁻¹ for proline, indicating sensitivity to the structural changes induced by the OH group.[5]

Experimental Protocol: Aqueous Raman Spectroscopy

  • Sample Preparation: Dissolve the 4-hydroxyproline diastereomer in an appropriate aqueous buffer (e.g., pH 7.4 phosphate buffer or deionized water) to a known concentration (e.g., 10-50 mM). For Raman optical activity, different pH values can be used to study the anionic, cationic, and zwitterionic forms.[7]

  • Data Acquisition:

    • Place the sample solution in a quartz cuvette.

    • Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

    • Acquire spectra over a relevant range (e.g., 400-1800 cm⁻¹) with sufficient integration time and accumulations to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Perform baseline correction and normalization.

    • Compare the spectra of the two diastereomers, focusing on shifts in wavenumber, changes in relative peak intensities, and the appearance or disappearance of bands in the fingerprint region.

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD)

VCD is the extension of circular dichroism into the infrared region. It measures the differential absorption of left and right circularly polarized IR light by a chiral molecule.[8][9] VCD is exceptionally sensitive to the absolute configuration and conformation of a molecule, making it an ideal tool for distinguishing diastereomers.

Principle of Discrimination: VCD signals (which can be positive or negative) are generated by the coupling of electric and magnetic transition dipole moments during a vibrational transition. This coupling is directly dependent on the 3D arrangement of atoms. Since Hyp and hyp have different stereochemistry at C4, their vibrational modes will interact with circularly polarized light differently, producing distinct VCD spectra that are often near mirror images in certain regions and uniquely different in others. VCD is powerful for observing residual local order even in molecules considered to be "random coils".[10]

Experimental Protocol: VCD Spectroscopy

Causality: The choice of solvent is critical. A solvent with low IR absorbance in the region of interest (e.g., D₂O for the amide I' region in peptides) is necessary.[11] Computational modeling is almost always required for robust interpretation.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., D₂O, CCl₄, CDCl₃) at a high concentration (typically in the 10-100 mg/mL range) to achieve a sufficient signal.

    • Place the solution in a short pathlength cell (e.g., 50-100 µm) to minimize solvent absorption.

  • Data Acquisition:

    • Acquire the VCD and IR absorption spectra simultaneously on a VCD-capable FTIR spectrometer.

    • Collect a large number of scans (e.g., >4000) and alternate between blocks of left and right circularly polarized light to average out instrumental drift.

  • Computational Analysis (Self-Validation):

    • Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) for low-energy conformers of both diastereomers.[9]

    • Calculate the theoretical IR and VCD spectra for each conformer.

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

    • Compare the experimental spectrum with the calculated spectra for (2S,4R) and (2S,4S) configurations. A strong match provides unambiguous assignment of the diastereomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure elucidation. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Principle of Discrimination: Diastereomers are distinct chemical entities and are expected to have different NMR spectra. The different spatial arrangement of the hydroxyl group in Hyp and hyp leads to:

  • Different Chemical Shifts (δ): The protons and carbons in the pyrrolidine ring will be in slightly different electronic environments, resulting in distinct chemical shifts.

  • Different Scalar Coupling Constants (J): The through-bond coupling (e.g., ³JHH) between protons is dependent on the dihedral angle between them (Karplus relationship). The Cγ-exo pucker of Hyp and Cγ-endo pucker of hyp will result in different dihedral angles between protons on adjacent carbons, leading to measurably different coupling constants.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the diastereomer in ~0.6 mL of a deuterated solvent (e.g., D₂O) in a clean NMR tube.[12]

  • Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.[1]

    • Acquire 2D NMR spectra, such as COSY (to establish proton-proton correlations) and HSQC/HMBC (to assign proton and carbon signals), to aid in unambiguous assignment.

  • Data Analysis:

    • Carefully integrate the signals to confirm purity.

    • Measure the chemical shifts and coupling constants for all resolved signals.

    • Compare the spectral parameters for the two samples. The differences in the coupling constants for the ring protons, in particular, will be diagnostic of the different ring conformations.

Mass Spectrometry (MS) Coupled with Chiral Derivatization

While mass spectrometry is inherently blind to stereochemistry (diastereomers have identical mass), it can be a powerful tool for discrimination and quantification when coupled with a chiral separation or derivatization strategy.[8][13]

Principle of Discrimination: This approach involves reacting the 4-hydroxyproline diastereomers with a chiral derivatizing agent of known stereochemistry (e.g., Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide, L-FDVA).[14] This reaction creates a new pair of diastereomeric products. These new diastereomers have different physical properties and can be separated by standard reversed-phase liquid chromatography (LC) and detected by MS.

Experimental Protocol: LC-MS with Chiral Derivatization

Causality: The goal is to convert the analytical challenge from distinguishing diastereomers to separating them chromatographically. The choice of derivatizing agent and chromatography conditions is key to achieving baseline separation.

  • Derivatization:

    • React the 4-hydroxyproline sample with a chiral derivatizing agent like L-FDVA according to established protocols.[14]

  • Chromatographic Separation:

    • Inject the derivatized sample onto a reversed-phase HPLC column (e.g., a C18 column).

    • Develop a gradient elution method (e.g., using water/acetonitrile with a modifier like formic acid) to separate the two newly formed diastereomeric derivatives.

  • Mass Spectrometric Detection:

    • Interface the HPLC with an electrospray ionization mass spectrometer (ESI-MS).

    • Monitor for the expected mass-to-charge ratio (m/z) of the derivatized products in either full scan or selected ion monitoring (SIM) mode for high sensitivity.

  • Analysis: The two diastereomers will appear as two separate peaks at different retention times, allowing for their individual identification and quantification.

cluster_IRMPD IRMPD-MS cluster_LCMS LC-MS with Chiral Derivatization cluster_VCD VCD Spectroscopy start Sample: Mixture of Hyp & hyp ESI 1. ESI Ionization start->ESI Deriv 1. Chiral Derivatization start->Deriv VCD_acq 1. Acquire VCD Spectrum start->VCD_acq Trap 2. Ion Trapping ESI->Trap Irradiate 3. IR Irradiation Trap->Irradiate Detect_IRMPD 4. Fragment Detection Irradiate->Detect_IRMPD Result_IRMPD Distinct Spectra (e.g., C=O stretch) Detect_IRMPD->Result_IRMPD LC 2. RP-HPLC Separation Deriv->LC MS 3. ESI-MS Detection LC->MS Result_LCMS Separate Peaks (Different Retention Times) MS->Result_LCMS VCD_comp 2. DFT Calculation VCD_acq->VCD_comp Result_VCD Match to Calculated Spectrum VCD_comp->Result_VCD

Sources

A Comparative Pharmacological Profile: 4-Hydroxy-4-methylpyrrolidin-2-one Derivatives Versus Roflumilast in PDE4 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic development for inflammatory disorders, phosphodiesterase 4 (PDE4) has emerged as a pivotal target. Inhibition of PDE4 elevates intracellular cyclic adenosine monophosphate (cAMP) levels, a key secondary messenger that orchestrates a broad anti-inflammatory response. Roflumilast, a potent and selective PDE4 inhibitor, is an established therapeutic for chronic obstructive pulmonary disease (COPD), setting a benchmark for novel drug candidates.[1][2] This guide provides a comparative pharmacological overview of the well-characterized roflumilast against the emerging class of 4-Hydroxy-4-methylpyrrolidin-2-one derivatives, offering insights into their mechanisms, and outlining experimental frameworks for their evaluation.

While extensive data is available for roflumilast, the pharmacological profile of 4-Hydroxy-4-methylpyrrolidin-2-one derivatives as PDE4 inhibitors is a developing area of research. This guide will, therefore, present the established properties of roflumilast and discuss the potential of the pyrrolidinone scaffold based on existing structure-activity relationship (SAR) studies of related compounds, highlighting the experimental pathways to fully characterize this novel chemical series.

The Central Role of PDE4 in Inflammation: Mechanism of Action

The inhibition of the PDE4 enzyme is the cornerstone of the therapeutic effects of both roflumilast and potentially, 4-Hydroxy-4-methylpyrrolidin-2-one derivatives. By preventing the degradation of cAMP, these inhibitors amplify the signaling pathways that suppress inflammatory processes.[3]

PDE4_Inhibition_Pathway cluster_inhibitors PDE4 Inhibitors Pro_inflammatory_Stimuli Pro-inflammatory Stimuli AC Adenylyl Cyclase Pro_inflammatory_Stimuli->AC cAMP cAMP AC->cAMP ATP ATP ATP AMP AMP cAMP->AMP Hydrolysis PKA PKA cAMP->PKA PDE4 PDE4 PDE4->cAMP Anti_inflammatory_Effects Anti-inflammatory Effects (e.g., ↓ TNF-α, ↑ IL-10) PKA->Anti_inflammatory_Effects Roflumilast Roflumilast Roflumilast->PDE4 Pyrrolidinone_Derivative 4-Hydroxy-4-methylpyrrolidin-2-one Derivative Pyrrolidinone_Derivative->PDE4

Caption: Mechanism of PDE4 Inhibition.

Pharmacological Profile: Roflumilast

Roflumilast is a second-generation PDE4 inhibitor characterized by its high potency and selectivity.[2] Its pharmacological properties have been extensively studied and are summarized below.

Pharmacodynamics

Roflumilast and its active metabolite, roflumilast N-oxide, are potent inhibitors of the PDE4 enzyme.[1] The inhibitory activity is not uniform across all PDE4 subtypes, with a particular potency against PDE4B and PDE4D.[2] This subtype selectivity is thought to contribute to its therapeutic window, potentially minimizing some of the side effects associated with less selective PDE4 inhibitors.[1] In vitro studies have demonstrated that roflumilast is significantly more potent than other PDE4 inhibitors like apremilast and crisaborole.[4]

The anti-inflammatory effects of roflumilast are broad, impacting various immune and structural cells. It has been shown to inhibit the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), leukotriene B4 (LTB4), and reactive oxygen species (ROS) from neutrophils and monocytes.[3] Furthermore, it can suppress the proliferation and activity of T lymphocytes and eosinophils, key players in chronic inflammatory diseases.[3][5]

Pharmacokinetics

Roflumilast is administered orally and is well-absorbed.[1] It undergoes extensive metabolism, primarily by cytochrome P450 enzymes, to form its active N-oxide metabolite, which has a similar potency to the parent compound.[1] Both roflumilast and its metabolite have a relatively long half-life, allowing for once-daily dosing.[1]

ParameterRoflumilastRoflumilast N-oxide
Potency (IC50 vs PDE4) ~0.8 nM2-3 fold less potent than roflumilast
PDE4 Subtype Selectivity PDE4B, PDE4D > PDE4A, PDE4CSimilar to roflumilast
Half-life ~17 hours~30 hours
Administration Oral-

Table 1: Pharmacological Properties of Roflumilast and its Active Metabolite.[1][2]

Pharmacological Profile: 4-Hydroxy-4-methylpyrrolidin-2-one Derivatives

The pyrrolidinone scaffold has been explored for the development of various bioactive molecules, including PDE4 inhibitors.[6] While specific data on 4-Hydroxy-4-methylpyrrolidin-2-one derivatives is not extensively available in peer-reviewed literature, structure-activity relationship (SAR) studies on related 1,3-disubstituted pyrrolidines provide valuable insights into the potential of this chemical class.[6]

Postulated Pharmacodynamics based on SAR Studies

For 1,3-disubstituted pyrrolidines, the nature of the substituent on the pyrrolidinone nitrogen is critical for PDE4 inhibitory activity.[6] Non-basic substituents on the nitrogen atom have been shown to yield potent PDE4 inhibitors.[6] The potency is also influenced by the nature of the substituent at the 3-position of the pyrrolidinone ring.

It is hypothesized that the 4-hydroxy-4-methyl substitution in the pyrrolidin-2-one ring could influence the compound's interaction with the active site of the PDE4 enzyme, potentially affecting both potency and selectivity. The hydroxyl group could form additional hydrogen bonds, while the methyl group might engage in hydrophobic interactions. However, without experimental data, this remains speculative.

A key objective for researchers working with this class of compounds would be to determine their IC50 values against PDE4 and its subtypes and to assess their in vitro anti-inflammatory activity.

Experimental Protocols for Comparative Evaluation

To rigorously compare the pharmacological profile of novel 4-Hydroxy-4-methylpyrrolidin-2-one derivatives to roflumilast, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro PDE4 Inhibition Assay

The initial step in characterizing a novel PDE4 inhibitor is to determine its potency and selectivity. A common method is the fluorescence polarization (FP) assay.[7]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human PDE4 enzyme (subtypes A, B, C, and D), a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and the test compounds (4-Hydroxy-4-methylpyrrolidin-2-one derivatives and roflumilast as a positive control) at various concentrations.

  • Enzyme Reaction: In a microplate, add the PDE4 enzyme to the assay buffer.

  • Compound Addition: Add the test compounds and roflumilast to the wells containing the enzyme.

  • Substrate Addition: Initiate the reaction by adding the FAM-cAMP substrate.

  • Incubation: Incubate the plate at room temperature for a defined period to allow for enzymatic cleavage of the substrate.

  • FP Reading: Measure the fluorescence polarization using a suitable plate reader. The degree of polarization is inversely proportional to the amount of substrate cleavage.

  • Data Analysis: Calculate the IC50 values for each compound against each PDE4 subtype by plotting the percentage of inhibition against the compound concentration.

In_Vitro_PDE4_Assay Start Start: Prepare Reagents Add_Enzyme Add PDE4 Enzyme to Assay Buffer Start->Add_Enzyme Add_Compounds Add Test Compounds & Roflumilast Add_Enzyme->Add_Compounds Add_Substrate Add FAM-cAMP Substrate Add_Compounds->Add_Substrate Incubate Incubate at Room Temperature Add_Substrate->Incubate Read_FP Measure Fluorescence Polarization Incubate->Read_FP Analyze_Data Calculate IC50 Values Read_FP->Analyze_Data

Caption: In Vitro PDE4 Inhibition Assay Workflow.

In Vitro Anti-inflammatory Activity Assessment

To evaluate the functional consequences of PDE4 inhibition, the effect of the compounds on inflammatory responses in relevant cell types should be assessed. A common assay measures the inhibition of TNF-α production from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[6]

Step-by-Step Protocol:

  • Cell Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Cell Plating: Seed the PBMCs in a 96-well plate.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the 4-Hydroxy-4-methylpyrrolidin-2-one derivatives and roflumilast for 1 hour.

  • Stimulation: Stimulate the cells with LPS to induce TNF-α production.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the IC50 for TNF-α inhibition for each compound.

In Vivo Models of Inflammation

Promising compounds from in vitro studies should be evaluated in relevant animal models of inflammation to assess their in vivo efficacy.

1. LPS-Induced Pulmonary Neutrophilia in Mice: This model is widely used to assess the anti-inflammatory effects of PDE4 inhibitors in the lungs.[8]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male BALB/c mice for at least one week.

  • Compound Administration: Administer the 4-Hydroxy-4-methylpyrrolidin-2-one derivatives or roflumilast orally or via the desired route at different doses.

  • LPS Challenge: After a set pre-treatment time, challenge the mice with an intranasal or intratracheal instillation of LPS.

  • Bronchoalveolar Lavage (BAL): At a specified time point after the LPS challenge (e.g., 24 hours), perform a BAL to collect lung inflammatory cells.

  • Cell Counting: Perform a total and differential cell count on the BAL fluid to quantify the number of neutrophils.

  • Data Analysis: Compare the neutrophil counts in the BAL fluid of compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.

2. Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute inflammation.[9]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week.

  • Compound Administration: Administer the test compounds or roflumilast orally.

  • Edema Induction: After a pre-treatment period, inject a solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each compound at each time point compared to the vehicle-treated control group.

Conclusion and Future Directions

Roflumilast stands as a well-validated PDE4 inhibitor with a clear pharmacological profile and proven clinical efficacy. The 4-Hydroxy-4-methylpyrrolidin-2-one scaffold represents a potential avenue for the discovery of novel PDE4 inhibitors. However, a comprehensive and systematic evaluation is required to elucidate their pharmacological properties.

For researchers and drug development professionals, the path forward involves synthesizing a focused library of 4-Hydroxy-4-methylpyrrolidin-2-one derivatives and subjecting them to the rigorous experimental protocols outlined in this guide. Direct, head-to-head comparisons with roflumilast will be crucial to ascertain their relative potency, selectivity, and anti-inflammatory efficacy. Such studies will be instrumental in determining if this novel chemical class can offer a differentiated and potentially improved therapeutic profile for the treatment of inflammatory diseases.

References

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (n.d.). MDPI. Retrieved from [Link]

  • Andrew Alexis, MD, MPH - How is roflumilast different than other PDE4 inhibitors? (2022, September 28). YouTube. Retrieved from [Link]

  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (n.d.). MDPI. Retrieved from [Link]

  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. (2024, June 9). Frontiers. Retrieved from [Link]

  • Important PDE4 inhibitors, including roflumilast, the only FDA approved... (n.d.). ResearchGate. Retrieved from [Link]

  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. (2018, October 17). National Center for Biotechnology Information. Retrieved from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI. Retrieved from [Link]

  • PDE4B1 Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. (2023, October 25). MDPI. Retrieved from [Link]

  • PDE4C Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Phosphodiesterase type IV inhibition. Structure-activity relationships of 1,3-disubstituted pyrrolidines. (n.d.). PubMed. Retrieved from [Link]

  • Pharmacokinetic and pharmacodynamic profile following oral administration of the phosphodiesterase (PDE)4 inhibitor V11294A in healthy volunteers. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. (n.d.). PubMed. Retrieved from [Link]

  • Safety, pharmacokinetics, and pharmacodynamics of ART-648, a PDE4 inhibitor in healthy subjects: A randomized, placebo-controlled phase I study. (n.d.). PubMed. Retrieved from [Link]

  • Safety, pharmacokinetics, and pharmacodynamics of ART-648, a PDE4 inhibitor in healthy subjects: A randomized, placebo-controlled phase I study. (n.d.). ResearchGate. Retrieved from [Link]

  • An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. (2011, June 1). PubMed. Retrieved from [Link]

  • Status of PDE4 inhibitors delivered by topical route. (n.d.). ResearchGate. Retrieved from [Link]

  • PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response. (2017, July 20). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • PDE4D: A Multipurpose Pharmacological Target. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. (n.d.). PubMed. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of Pyrrolidinone-Based Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The ever-evolving landscape of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. The pyrrolidinone scaffold, a five-membered lactam ring, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile structure and presence in numerous biologically active compounds.[1] This guide provides a comprehensive, in-depth comparative study of the efficacy of different classes of pyrrolidinone-based antibiotics, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, spectrum of activity, and available efficacy data for key pyrrolidinone antibiotic families, supported by detailed experimental protocols and visual representations to facilitate a thorough understanding.

The Pyrrolidinone Core: A Versatile Platform for Antibacterial Design

The pyrrolidinone nucleus is a foundational structure in a variety of natural and synthetic compounds exhibiting a broad range of pharmacological activities, including antibacterial and antifungal properties.[2] Its structural simplicity and amenability to chemical modification make it an attractive starting point for the development of novel antibiotics. The diverse biological activities of pyrrolidinone derivatives stem from the various substituents that can be attached to the core ring, influencing the molecule's interaction with bacterial targets.[3]

Key Classes of Pyrrolidinone-Based Antibiotics: A Comparative Overview

This section will compare the efficacy of four prominent classes of pyrrolidinone-based antibiotics: Oxazolomycins, Pyrrolidinone-3-ylidenemethyl Cephalosporins, 1,2,4-Oxadiazole/Pyrrolidine Hybrids, and Pyrrolidine-2,3-diones.

Oxazolomycins: Natural Products with Potent Activity

Oxazolomycins are a family of natural products characterized by a complex structure featuring a pyrrolidinone core.[4] Their mechanism of action is not fully elucidated but is believed to involve the inhibition of bacterial protein synthesis.

Efficacy Data:

AntibioticBacterial StrainMIC (µg/mL)Reference
Oxazolomycin AAgrobacterium tumefaciens IFO 132633.1[4]
Oxazolomycin AAgrobacterium tumefaciens EHA 1016.3[4]
Oxazolomycin ABacillus subtilis25.0[4]
Oxazolomycin BAgrobacterium tumefaciens IFO 132636.3[4]
Oxazolomycin CAgrobacterium tumefaciens IFO 1326312.5[4]

MIC: Minimum Inhibitory Concentration

Pyrrolidinone-3-ylidenemethyl Cephalosporins: Broadening the Spectrum

This class of semi-synthetic antibiotics combines the pyrrolidinone moiety with a cephalosporin nucleus, aiming to enhance the spectrum of activity, particularly against challenging Gram-negative pathogens. A notable example is BAL9141.

Efficacy Data for BAL9141:

Bacterial SpeciesNumber of StrainsMIC50 (µg/mL)MIC90 (µg/mL)Reference
Pseudomonas aeruginosa100864[5]
Burkholderia cepacia2016>64[5]
Stenotrophomonas maltophilia50416[5]
Acinetobacter baumannii5028[5]

MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

1,2,4-Oxadiazole/Pyrrolidine Hybrids: Dual-Targeting Inhibitors

These synthetic compounds integrate a pyrrolidinone ring with a 1,2,4-oxadiazole moiety. Their primary mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[6]

Efficacy Data:

CompoundBacterial StrainMIC (ng/mL)Reference
Compound 17Escherichia coli55[6]
Ciprofloxacin (Control)Escherichia coli60[6]
Pyrrolidine-2,3-diones: Targeting Cell Wall Synthesis and Biofilms

Pyrrolidine-2,3-diones are a class of compounds, both natural and synthetic, that have demonstrated significant antimicrobial activity. Recent studies have identified them as inhibitors of Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa, an enzyme crucial for cell wall synthesis.[7] Furthermore, certain derivatives have shown potent activity against bacterial biofilms.[8]

Efficacy Data:

Compound ClassBacterial StrainMIC Range (µM)Additional NotesReference
Pyrrolidine-2,3-dione derivativesP. aeruginosa PAO1>100 (without permeabilizer)Activity observed in the presence of a permeabilizer (PMBN)[7]
Dimeric Pyrrolidine-2,3-dionesS. aureus USA300-Remarkable single-digit MBEC/MIC ratios (2-4), indicating efficacy against biofilms.[1][8]

MBEC: Minimum Biofilm Eradication Concentration

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for key experiments used to determine the efficacy of antibiotics. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9]

Broth Microdilution Method:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the pyrrolidinone-based antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted antibiotic with the prepared bacterial suspension.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Colony B Standardized Inoculum (0.5 McFarland) A->B Suspend in saline C Diluted Inoculum (5x10^5 CFU/mL) B->C Dilute in broth F Inoculate Microplate C->F D Antibiotic Stock E Serial Dilutions in Microplate D->E Two-fold dilutions E->F G Incubate (35-37°C, 16-20h) F->G H Visual Inspection for Turbidity G->H I Determine MIC H->I Lowest concentration with no growth

Workflow for MIC Determination by Broth Microdilution.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Perform MIC Assay:

    • Conduct a broth microdilution MIC test as described above.

  • Subculturing:

    • From the wells showing no visible growth (at and above the MIC), pipette a small aliquot (e.g., 10 µL) and spread it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Assay

A time-kill assay provides information on the rate of bactericidal activity of an antimicrobial agent.

  • Preparation:

    • Prepare tubes containing CAMHB with the antibiotic at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC) and a growth control tube without the antibiotic.

    • Prepare a standardized bacterial inoculum as for the MIC assay.

  • Inoculation and Sampling:

    • Inoculate all tubes with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Enumeration:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates and incubate at 35-37°C for 18-24 hours.

    • Count the number of colonies and calculate the CFU/mL for each time point and antibiotic concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis A Prepare Antibiotic Concentrations (e.g., 1x, 2x, 4x, 8x MIC) C Inoculate Tubes A->C B Prepare Standardized Inoculum B->C D Incubate and Sample at Time Points (0, 2, 4, 6, 8, 24h) C->D E Serial Dilutions D->E F Plate onto Agar E->F G Incubate Plates and Count Colonies F->G H Calculate CFU/mL G->H I Plot Log10 CFU/mL vs. Time H->I

Workflow for a Time-Kill Assay.

Structure-Activity Relationship (SAR) and Future Directions

The antibacterial activity of pyrrolidinone derivatives is intrinsically linked to their chemical structure. The nature and position of substituents on the pyrrolidinone ring can significantly impact their efficacy and spectrum of activity.[3] For instance, in the 1,2,4-oxadiazole/pyrrolidine hybrids, specific substitutions were found to be crucial for potent inhibition of DNA gyrase.[6]

Future research in this area should focus on:

  • Expanding the chemical diversity of pyrrolidinone-based compounds to identify novel derivatives with enhanced potency and a broader spectrum of activity.

  • Investigating the mechanisms of action of these compounds in greater detail to understand their molecular targets and potential for resistance development.

  • Conducting more comprehensive comparative studies to directly evaluate the efficacy of different pyrrolidinone classes against a standardized panel of clinically relevant, multidrug-resistant pathogens.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of promising lead compounds to improve their in vivo efficacy and safety profiles.

Conclusion

Pyrrolidinone-based antibiotics represent a promising and versatile class of antimicrobial agents with the potential to address the growing challenge of antibiotic resistance. This guide has provided a comparative overview of the efficacy of several key families of these compounds, supported by detailed experimental protocols to aid researchers in their evaluation. The continued exploration of the pyrrolidinone scaffold through innovative medicinal chemistry and rigorous biological testing will undoubtedly pave the way for the development of the next generation of life-saving antibiotics.

References

  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidinone derivatives as antibacterial agents, current status and future prospects: a patent review.
  • Oleksak, P., et al. (2020). The oxazolomycin family: a review of current knowledge. Journal of Antibiotics.
  • Abdel-Magid, A. F. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. ACS Omega.
  • Ratchford, M. A., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms.
  • CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing; 30th ed. CLSI supplement M100.
  • Frejat, F. A., et al. (2022). New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity. Archiv der Pharmazie.
  • Zbinden, R., et al. (1999). In Vitro Activities of BAL9141, a Novel Broad-Spectrum Pyrrolidinone Cephalosporin, against Gram-Negative Nonfermenters. Antimicrobial Agents and Chemotherapy.
  • Bhat, A. A., et al. (2023). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. Journal of Molecular Structure.
  • BenchChem. (2025). The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem.

Sources

Validating the mechanism of action of 4-Hydroxy-4-methylpyrrolidin-2-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

## Validating the Mechanism of Action of 4-Hydroxy-4-methylpyrrolidin-2-one Analogs: A Comparative Guide

Introduction: The Therapeutic Potential of Pyrrolidin-2-one Scaffolds

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its synthetic tractability and diverse pharmacological activities, including antibacterial, anticancer, and anticonvulsant properties, make it a focal point of drug discovery.[1][2] The 4-hydroxy-4-methylpyrrolidin-2-one substructure, in particular, presents a unique combination of hydrogen bonding capabilities and a stereocenter, offering opportunities for potent and selective interactions with biological targets. However, the journey from a promising chemical scaffold to a validated therapeutic agent is contingent on a rigorous and systematic elucidation of its mechanism of action (MoA).

This guide provides a comprehensive framework for validating the MoA of novel 4-hydroxy-4-methylpyrrolidin-2-one analogs. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of essential experimental approaches. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating system of inquiry from initial target identification to in-depth cellular characterization.

Deconvoluting the Molecular Target: A Multi-pronged Approach

The foundational step in MoA validation is the unambiguous identification of the direct molecular target(s) of the compound. A phenotype-based discovery approach, where a compound elicits a desirable cellular response, necessitates a subsequent "target deconvolution" phase.[3] Conversely, a target-based approach begins with a known protein, but still requires confirmation of direct engagement.[3] This section compares and contrasts key methodologies for confirming direct target binding.

Biophysical Methods for Direct Binding Affinity Determination

To quantify the direct interaction between a 4-hydroxy-4-methylpyrrolidin-2-one analog and its putative protein target, several biophysical techniques are indispensable. These methods provide quantitative data on binding affinity (KD), stoichiometry (n), and thermodynamics, offering a nuanced understanding of the binding event.[4][5]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS).[6][7] This technique is considered the "gold standard" for characterizing binding thermodynamics in solution, as it is label-free and does not rely on secondary reporters.[5][6]

  • Surface Plasmon Resonance (SPR): SPR is a sensitive, real-time, label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface.[8][9] It provides kinetic data, including association (kon) and dissociation (koff) rates, from which the KD can be calculated.[9] SPR is particularly valuable for its high throughput and ability to detect a wide range of binding affinities.[8][10]

  • Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding. This technique requires minimal sample consumption and can be performed in complex biological liquids.

Comparative Analysis of Biophysical Techniques:

Technique Principle Key Outputs Advantages Considerations
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding.[6]KD, ΔH, ΔS, Stoichiometry (n).[4]Label-free, in-solution, provides full thermodynamic profile.[6]Requires relatively large amounts of protein and compound.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.[9]KD, kon, koff.[9]High sensitivity, real-time kinetics, label-free.[8][10]Requires immobilization of the target protein, which may affect its conformation.
Microscale Thermophoresis (MST) Measures changes in molecular movement in a temperature gradient upon binding.KD.Low sample consumption, can be used in complex biological matrices.Requires fluorescent labeling of one of the binding partners.
Cellular Target Engagement: Proving the Interaction in a Physiological Context

While biophysical methods confirm direct binding in a purified system, it is crucial to demonstrate that this interaction occurs within the complex milieu of a living cell. Cellular target engagement assays provide this critical validation.

  • Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11][12] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry.[11][13] A shift in the melting curve of the target protein in the presence of the compound indicates direct engagement.[12]

  • Bioluminescence Resonance Energy Transfer (BRET): BRET is a powerful technique for monitoring protein-protein interactions and can be adapted for target engagement.[14][15] In a common format, the target protein is fused to a luciferase, and a fluorescently labeled tracer compound that binds to the same target is used.[16] A competing unlabeled compound will displace the tracer, leading to a decrease in the BRET signal, thus quantifying target occupancy in living cells.[16][17]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA).

Elucidating the Functional Consequences of Target Engagement

Confirming target engagement is a critical milestone, but understanding the functional consequences of this interaction is paramount to defining the MoA. The following experimental approaches are designed to dissect the downstream cellular effects of the 4-hydroxy-4-methylpyrrolidin-2-one analogs.

Target-Specific Functional Assays

The nature of the identified target will dictate the specific functional assays to be employed. For instance:

  • If the target is a kinase: Kinase activity assays are essential. These can be biochemical assays using purified enzyme and substrate or cell-based assays that measure the phosphorylation of a known downstream substrate.[18][19] Kinase selectivity profiling against a broad panel of kinases is also crucial to assess the compound's specificity.[16][20]

  • If the target is a G-protein coupled receptor (GPCR): Assays measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium levels, are appropriate. BRET-based assays can also be used to monitor GPCR interaction with β-arrestins.[14]

  • If the target is a protein-protein interaction (PPI) modulator: Co-immunoprecipitation (Co-IP) or BRET/FRET-based assays can be used to demonstrate the compound's ability to either disrupt or stabilize the specific PPI.[14]

Signaling Pathway Analysis: A Hypothetical Kinase Inhibitor

G cluster_0 Kinase Activity Compound 4-HMP Analog TargetKinase Target Kinase Compound->TargetKinase Inhibition Substrate Downstream Substrate TargetKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse

Caption: Hypothetical pathway illustrating the inhibitory action of a 4-HMP analog on a target kinase.

Phenotypic and Off-Target Profiling

A comprehensive understanding of a compound's MoA includes an assessment of its broader cellular effects and potential off-target activities.

  • High-Content Imaging: This technology allows for the simultaneous measurement of multiple cellular parameters (e.g., morphology, protein localization, cell cycle status) in response to compound treatment, providing a rich phenotypic fingerprint of the compound's activity.

  • Proteomic Profiling: Techniques like thermal proteome profiling (TPP), an extension of CETSA coupled with mass spectrometry, can identify not only the primary target but also potential off-target proteins that exhibit a thermal shift upon compound treatment.[13] This provides an unbiased, proteome-wide view of compound engagement.[21]

ADME-Tox Profiling: Early Assessment of Drug-like Properties

While not strictly part of MoA validation, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for the progression of any potential drug candidate.[22][23] In vitro assays can provide valuable early insights.[24][25]

  • Metabolic Stability: In vitro metabolism studies using liver microsomes or hepatocytes can predict the metabolic stability of the analogs.[24][26]

  • Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays can predict intestinal absorption.[27]

  • Toxicity: In silico toxicology predictions and in vitro cytotoxicity assays are important for early identification of potential liabilities.[28]

Conclusion: A Rigorous Path to MoA Validation

Validating the mechanism of action of novel 4-hydroxy-4-methylpyrrolidin-2-one analogs requires a multi-faceted and rigorous experimental approach. This guide has outlined a logical progression from initial target identification and direct binding confirmation to the elucidation of downstream functional consequences and off-target effects. By employing a combination of biophysical, cellular, and phenotypic assays, researchers can build a comprehensive and self-validating data package that robustly defines the MoA of their compounds. This foundational understanding is critical for informed decision-making in the complex and challenging process of drug discovery and development.

References

  • BioIVT. Drug Metabolism Assays. Available from: [Link]

  • Couturier, C. & Hounsou, C. (2019). Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. PMC - PubMed Central. Available from: [Link]

  • Geoghegan, K. F. & Johnson, D. S. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Lu, H., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules. Available from: [Link]

  • Wang, J., et al. (2015). ADME of Biologics—What Have We Learned from Small Molecules?. The AAPS Journal. Available from: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

  • Congreve, M., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Holdgate, G. (2017). Isothermal titration calorimetry in drug discovery. Progress in Biophysics and Molecular Biology. Available from: [Link]

  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Available from: [Link]

  • Al-Obaidi, A. M. J. & Al-Bayati, R. I. H. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. Available from: [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Available from: [Link]

  • TA Instruments. (2023). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]

  • deNOVO Biolabs. (2023). How does SPR work in Drug Discovery?. Available from: [Link]

  • Chávez-Hernández, A. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. Available from: [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. Available from: [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Available from: [Link]

  • Reinhard, F. B. M., et al. (2015). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Journal of Visualized Experiments. Available from: [Link]

  • ResearchGate. (2023). BRET has been exploited to detect protein−protein interactions in real time in living cells. Available from: [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Available from: [Link]

  • SciSpace. (2023). In vitro test methods for metabolite identification: A review. Available from: [Link]

  • Spectroscopy Online. (2024). Cell and Drug Interactions Studied Using Surface Plasmon Resonance and Fluorescence. Available from: [Link]

  • Rajan, N., et al. (2023). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. ACS Central Science. Available from: [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Available from: [Link]

  • Li, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Available from: [Link]

  • BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. Available from: [Link]

  • Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Available from: [Link]

  • DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Available from: [Link]

  • Hsieh, J.-H., et al. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. Journal of the American Chemical Society. Available from: [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Available from: [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • MDPI. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Available from: [Link]

  • Terstiege, I., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available from: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

  • ResearchGate. (n.d.). Schematic illustration of bioluminescence resonance energy transfer... Available from: [Link]

  • Frontiers. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Available from: [Link]

  • JoVE. (2022). Protein-Protein Interactions: Bioluminescence Resonance Energy Transfer l Protocol Preview. YouTube. Available from: [Link]

  • TheraIndx LifeSciences. (n.d.). In Vitro ADME Screening & In Vitro Screening Services. Available from: [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available from: [Link]

Sources

The Pyrrolidin-2-one Scaffold: A Comparative Guide to In Vivo Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidin-2-one core, a five-membered lactam, represents a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of biologically active compounds. Its synthetic tractability and ability to engage with various biological targets have led to the development of numerous derivatives with therapeutic potential across multiple disease areas. This guide provides a comparative analysis of the in-vivo efficacy of select pyrrolidin-2-one derivatives, drawing upon key preclinical studies in oncology and neurodegenerative disorders. We will delve into the experimental data that underpins their pharmacological activity, offering researchers and drug development professionals a comprehensive overview of this promising class of molecules.

Section 1: Pyrrolidin-2-one Derivatives in Oncology

The fight against cancer has seen the exploration of numerous chemical scaffolds capable of modulating critical pathways in tumor progression. Derivatives of pyrrolidin-2-one have emerged as promising candidates, with several compounds demonstrating significant anti-tumor activity in vivo.

Comparative Efficacy of Pyrrolidin-2-one Derivatives in Cancer Xenograft Models

A comparative summary of the in vivo efficacy of different pyrrolidin-2-one derivatives in various cancer models is presented below. This data is compiled from preclinical studies and highlights the potential of this scaffold in oncology.

Compound ClassDerivative ExampleAnimal ModelCancer TypeDosing RegimenKey Efficacy Endpoint & ResultsReference
Pyrrolo[2,1-f][1][2][3]triazines BMS-540215Nude MiceHuman Tumor XenograftsNot SpecifiedPotent VEGFR-2 inhibitor with robust in vivo activity.[4]
Diphenylamine-Pyrrolidin-2-one-Hydrazones Compound 14 (Indole derivative)Not specified in vivo, but promising in vitroMelanoma and Prostate Cancer (in vitro)Not ApplicableHigh in vitro activity against melanoma and prostate cancer cell lines.[5]
4-Hydroxy-2-pyridone Derivatives SambutoxinBALB/c Nude MiceXenograft ModelNot SpecifiedPotent antitumor activity without significant systemic toxicity.[6]

Expert Insights: The data indicates that the pyrrolidin-2-one scaffold can be effectively modified to target different mechanisms in cancer. For instance, the pyrrolo[2,1-f][1][2][3]triazine derivative BMS-540215 demonstrates potent inhibition of VEGFR-2, a key player in tumor angiogenesis[4]. In contrast, the diphenylamine-pyrrolidin-2-one-hydrazone derivatives show promise through different mechanisms, with their indole-containing analogue exhibiting notable in vitro selectivity for melanoma and prostate cancer cells[5]. The natural product sambutoxin, a 4-hydroxy-2-pyridone derivative, further illustrates the versatility of related heterocyclic structures in achieving in vivo anti-tumor effects[6]. The choice of animal model, such as immunodeficient nude mice for xenograft studies, is critical for evaluating the efficacy of these compounds against human tumors[7].

Experimental Workflow: Xenograft Tumor Model for Efficacy Assessment

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a test compound in a subcutaneous xenograft mouse model.

xenograft_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture Cancer Cell Culture implantation Subcutaneous Implantation cell_culture->implantation Harvest & Inject tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Compound Administration tumor_growth->treatment Tumors reach palpable size measurement Tumor Volume & Body Weight Measurement treatment->measurement endpoint Endpoint Analysis (e.g., Tumor Excision) measurement->endpoint At study termination

Figure 1: Workflow for a typical subcutaneous xenograft efficacy study.

Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Culture and Preparation: Human cancer cell lines (e.g., HCT-15, HCC1937) are cultured under standard conditions. Prior to implantation, cells are harvested, washed, and resuspended in a suitable medium, often mixed with an extracellular matrix component like Matrigel to enhance tumor take rate.

  • Animal Acclimatization and Implantation: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are acclimatized for at least one week. A specific number of cancer cells (typically 1x10^6 to 1x10^7) are then injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Once tumors become palpable, their growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The test compound is administered according to the planned dosing regimen (e.g., intraperitoneally, orally) for a specified duration.

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured throughout the study. A significant reduction in tumor growth in the treated group compared to the control group indicates efficacy. Body weight loss can be an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

Section 2: Pyrrolidin-2-one Derivatives in Neurodegenerative Diseases

The pyrrolidine scaffold is also a key feature in compounds designed to combat neurodegenerative diseases like Alzheimer's. These derivatives often target mechanisms such as cholinergic deficits and oxidative stress.

Comparative Efficacy of Pyrrolidin-2-one Derivatives in Models of Cognitive Impairment

The following table summarizes the in vivo efficacy of pyrrolidin-2-one derivatives in animal models relevant to neurodegenerative diseases.

Compound ClassDerivative ExampleAnimal ModelDisease ModelDosing RegimenKey Efficacy Endpoint & ResultsReference
Pyrrolidine-2-one Derivatives Novel Synthesized DerivativesMiceScopolamine-induced cognitive impairmentNot SpecifiedImproved learning and memory in Morris water maze and rota rod tests; comparable to donepezil.[2]
Hybrid Pyrrolidin-2-one Derivatives (R)-9Swiss Albino Male MicePreclinical seizure models (MES, 6 Hz, PTZ)IntraperitonealPotent and broad-spectrum antiseizure activity.[3]

Expert Insights: The neuroprotective effects of pyrrolidin-2-one derivatives are evident in models of cognitive impairment and seizure. In a scopolamine-induced amnesia model, which mimics the cholinergic deficit seen in Alzheimer's disease, novel pyrrolidin-2-one derivatives were shown to be as effective as the standard-of-care drug, donepezil, in restoring learning and memory[2]. This suggests a mechanism of action that may involve acetylcholinesterase inhibition and reduction of oxidative stress[2][8]. Furthermore, the hybrid derivative (R)-9 demonstrated potent, broad-spectrum antiseizure activity in multiple preclinical models, indicating its potential for treating epilepsy[3]. The multimodal action of such compounds, potentially involving inhibition of voltage-gated sodium channels and TRPV1 antagonism, highlights the diverse pharmacological profiles that can be achieved with the pyrrolidin-2-one scaffold[3].

Experimental Workflow: Scopolamine-Induced Cognitive Impairment Model

The diagram below illustrates the workflow for evaluating the efficacy of a neuroprotective agent in the scopolamine-induced cognitive impairment model in mice.

scopolamine_workflow cluster_pre_treatment Pre-treatment & Induction cluster_behavioral_testing Behavioral Assessment cluster_biochemical_analysis Biochemical Analysis acclimatization Animal Acclimatization compound_admin Test Compound Administration acclimatization->compound_admin scopolamine_admin Scopolamine Injection compound_admin->scopolamine_admin Pre-treatment mwm Morris Water Maze (Learning & Memory) scopolamine_admin->mwm rota_rod Rota Rod Test (Motor Coordination) scopolamine_admin->rota_rod brain_harvest Brain Tissue Harvest mwm->brain_harvest rota_rod->brain_harvest biochemical_assays Biochemical Assays (AChE, Oxidative Stress Markers) brain_harvest->biochemical_assays

Figure 2: Workflow for a scopolamine-induced cognitive impairment study.

Protocol: Scopolamine-Induced Cognitive Impairment Study

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a week before the experiment.

  • Drug Administration: Animals are divided into groups. The test compound or a standard drug like donepezil is administered (e.g., orally or intraperitoneally) at a specific time before the induction of amnesia.

  • Induction of Cognitive Impairment: Scopolamine, a muscarinic receptor antagonist, is injected (typically intraperitoneally) to induce a transient cognitive deficit.

  • Behavioral Testing:

    • Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the path taken are recorded.

    • Rota Rod Test: This test evaluates motor coordination and balance. Mice are placed on a rotating rod, and the time they remain on the rod before falling is measured.

  • Biochemical Analysis: After the behavioral tests, animals are euthanized, and their brains are collected. Brain homogenates are used to measure levels of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, and markers of oxidative stress such as lipid peroxidation (LPO), reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT)[2].

Conclusion

The in vivo studies highlighted in this guide underscore the significant therapeutic potential of 4-Hydroxy-4-methylpyrrolidin-2-one derivatives and the broader class of pyrrolidin-2-ones. The versatility of this scaffold allows for the development of compounds with diverse mechanisms of action, targeting critical pathways in both oncology and neurodegenerative diseases. The preclinical data presented here provides a strong rationale for the continued exploration and development of these compounds as next-generation therapeutics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles, ultimately paving the way for clinical investigation.

References

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2023). PubMed. Retrieved January 21, 2026, from [Link]

  • Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. (2025). PubMed. Retrieved January 21, 2026, from [Link]

  • Potential role of different animal models for the evaluation of bioactive compounds. (2025). PMC. Retrieved January 21, 2026, from [Link]

  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism. (2018). PubMed. Retrieved January 21, 2026, from [Link]

  • Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. (2006). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). PMC. Retrieved January 21, 2026, from [Link]

  • Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. (2010). PubMed. Retrieved January 21, 2026, from [Link]

  • 4-hydroxynonenal and neurodegenerative diseases. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

Sources

A Technical Guide to Assessing Antibody Specificity: Cross-Reactivity Studies of an Anti-4-Hydroxypyrrolidinone Antibody

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Specificity in Biomarker Detection

In the landscape of drug development and clinical diagnostics, the accurate detection and quantification of small molecule biomarkers are paramount. 4-Hydroxypyrrolidinone, a cyclic lactam, has garnered interest as a potential biomarker in various physiological and pathological processes. The development of robust immunoassays for such small molecules, or haptens, hinges on the generation of highly specific antibodies. However, the immune response to a hapten-carrier conjugate can produce a heterogeneous population of antibodies with varying affinities and specificities.[1] Cross-reactivity, the binding of an antibody to molecules structurally similar to the target antigen, can lead to inaccurate quantification, false-positive results, and misinterpretation of data, ultimately compromising the reliability of an assay.[2]

This guide provides a comprehensive framework for conducting cross-reactivity studies of antibodies raised against 4-hydroxypyrrolidinone conjugates. We will delve into the rationale behind experimental design, provide a detailed protocol for a competitive enzyme-linked immunosorbent assay (cELISA), and present a comparative analysis of a hypothetical anti-4-hydroxypyrrolidinone antibody against a panel of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate highly specific immunoassays for small molecule targets.

The Genesis of an Antibody: From Hapten to Immunogen

Small molecules like 4-hydroxypyrrolidinone are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[1] The choice of the carrier protein and the chemical linker used for conjugation are critical determinants of the resulting antibody's specificity.[3][4] The linker should ideally orient the hapten in a way that exposes its unique structural features to the immune system, while minimizing the generation of antibodies against the linker itself.[5]

For our purposes, a derivative of 4-hydroxypyrrolidinone is synthesized with a linker arm suitable for conjugation to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The resulting conjugate is then used to immunize host animals for the production of polyclonal or monoclonal antibodies.

Assessing Specificity: The Competitive ELISA

The competitive ELISA is a powerful and widely used technique for determining the specificity of antibodies against small molecules.[6] The principle of this assay lies in the competition between the free analyte (in this case, 4-hydroxypyrrolidinone or a structural analog) and a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the free analyte in the sample.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a typical competitive ELISA for assessing the cross-reactivity of an anti-4-hydroxypyrrolidinone antibody.

Materials:

  • 96-well microtiter plates

  • Anti-4-hydroxypyrrolidinone antibody (primary antibody)

  • 4-hydroxypyrrolidinone-protein conjugate (for coating)

  • 4-hydroxypyrrolidinone standard

  • Structural analogs of 4-hydroxypyrrolidinone

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the 4-hydroxypyrrolidinone-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.

  • Blocking: Block the remaining protein-binding sites on the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add a series of dilutions of the 4-hydroxypyrrolidinone standard or the structural analogs to the wells. Immediately after, add a fixed, predetermined concentration of the anti-4-hydroxypyrrolidinone primary antibody to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound primary antibody and analytes.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

Visualizing the Workflow

competitive_ELISA_workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection coating 1. Coat plate with 4-hydroxypyrrolidinone conjugate blocking 2. Block unbound sites coating->blocking Wash competition 3. Add standard/analog + primary antibody blocking->competition Wash secondary_ab 4. Add enzyme-conjugated secondary antibody competition->secondary_ab Wash substrate 5. Add substrate secondary_ab->substrate Wash read 6. Read absorbance substrate->read Stop reaction conjugate Coating Antigen conjugate->coating primary_ab Primary Ab primary_ab->competition secondary_ab_reagent Secondary Ab-Enzyme secondary_ab_reagent->secondary_ab analyte Analyte (Standard/Analog) analyte->competition

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 4-Hydroxy-4-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the efficient production of chiral building blocks is of paramount importance. 4-Hydroxy-4-methylpyrrolidin-2-one, a valuable lactam moiety, presents a unique synthetic challenge due to its stereocenter and functional group array. This guide provides an in-depth comparison of the prevailing synthetic methodologies for this target molecule, offering a critical analysis of their efficiency, scalability, and overall viability for research and development as well as industrial applications.

Introduction to a Versatile Chiral Synthon

4-Hydroxy-4-methylpyrrolidin-2-one and its derivatives are key intermediates in the synthesis of a variety of biologically active compounds. The presence of a tertiary alcohol and a lactam in a single small molecule makes it an attractive starting material for the construction of more complex molecular architectures. The efficiency of its synthesis directly impacts the cost and timeline of drug discovery and development projects. This guide will dissect and benchmark the primary synthetic routes to this important molecule.

Comparative Analysis of Synthetic Routes

Two principal strategies have emerged for the synthesis of 4-hydroxy-4-methylpyrrolidin-2-one: the Blaise reaction followed by cyclization, and a multi-step approach commencing with a Reformatsky-type reaction. Each route presents a distinct set of advantages and disadvantages in terms of yield, reaction conditions, and accessibility of starting materials.

Method 1: The Blaise Reaction Approach

The Blaise reaction offers a convergent and potentially highly efficient route to β-enamino esters, which can be subsequently converted to the desired lactam. This method typically involves the reaction of an organozinc reagent with a nitrile.

Workflow of the Blaise Reaction Route

start Starting Materials: Acetonitrile, Zinc, α-bromoester blaise Blaise Reaction (Formation of β-enamino ester) start->blaise hydrolysis Acidic Hydrolysis (to β-keto ester) blaise->hydrolysis reductive_amination Reductive Amination hydrolysis->reductive_amination cyclization Intramolecular Cyclization reductive_amination->cyclization product 4-Hydroxy-4-methylpyrrolidin-2-one cyclization->product

Caption: Workflow for the Blaise Reaction approach.

Causality Behind Experimental Choices: The Blaise reaction is advantageous as it directly forms a carbon-carbon bond while introducing a nitrogen-containing functional group. The subsequent hydrolysis and reductive amination sequence is a well-established method for converting the resulting β-keto ester into the desired γ-amino alcohol precursor, primed for intramolecular cyclization. The choice of reducing agent in the amination step is critical to avoid unwanted side reactions.

Method 2: The Reformatsky Reaction Pathway

A more classical yet robust approach involves the use of the Reformatsky reaction to construct the carbon skeleton, followed by functional group manipulations and cyclization.

Workflow of the Reformatsky Reaction Route

start Starting Materials: Acetone, Ethyl bromoacetate, Zinc reformatsky Reformatsky Reaction (Formation of β-hydroxy ester) start->reformatsky azide_substitution Mesylation & Azide Substitution (SN2) reformatsky->azide_substitution reduction Azide Reduction (e.g., H2/Pd-C) azide_substitution->reduction cyclization Spontaneous or Heat-induced Cyclization reduction->cyclization product 4-Hydroxy-4-methylpyrrolidin-2-one cyclization->product

Caption: Workflow for the Reformatsky Reaction pathway.

Causality Behind Experimental Choices: The Reformatsky reaction is a reliable method for the synthesis of β-hydroxy esters from ketones and α-halo esters.[1][2][3][4][5] The organozinc reagents generated are less reactive than Grignard reagents, which prevents undesired reactions with the ester functionality.[2][3] The subsequent conversion of the hydroxyl group to an amine via a mesylate and azide intermediate is a standard and high-yielding transformation. The final cyclization to the lactam often proceeds with high efficiency upon heating or spontaneously after the reduction of the azide.

Quantitative Performance Benchmarking

To provide a clear comparison of the two primary synthetic routes, the following table summarizes the key performance indicators based on literature data.

MetricBlaise Reaction ApproachReformatsky Reaction Pathway
Overall Yield Moderate to HighHigh
Number of Steps 4-54
Starting Materials Acetonitrile, α-bromoester, ZincAcetone, Ethyl bromoacetate, Zinc
Key Reagents Organozinc reagents, Reducing agentsZinc, Mesyl chloride, Sodium azide, H₂/Pd-C
Scalability ModerateHigh
Stereocontrol Challenging to introduceAchievable with chiral auxiliaries

Detailed Experimental Protocols

Protocol 1: Synthesis via Reformatsky Reaction

This protocol is a representative example of the Reformatsky-based synthesis of 4-hydroxy-4-methylpyrrolidin-2-one.

Step 1: Synthesis of Ethyl 3-hydroxy-3-methylbutanoate

  • Activate zinc dust by stirring with 10% HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • To a flask containing the activated zinc (1.2 eq) and a crystal of iodine in anhydrous THF, add a solution of acetone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF dropwise.

  • Maintain the reaction mixture at reflux. After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford ethyl 3-hydroxy-3-methylbutanoate.

Step 2: Mesylation and Azide Substitution

  • Dissolve the β-hydroxy ester (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C until completion. Wash the reaction mixture with cold water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq). Heat the mixture to 80 °C and stir until the reaction is complete.

  • Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude ethyl 3-azido-3-methylbutanoate.

Step 3: Reduction and Cyclization

  • Dissolve the crude azide in ethanol and add 10% Pd/C catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Upon completion of the reaction, filter the mixture through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude γ-amino alcohol will often cyclize spontaneously upon concentration or with gentle heating.

  • Purify the final product by recrystallization or column chromatography to yield 4-hydroxy-4-methylpyrrolidin-2-one.

Conclusion and Future Outlook

Both the Blaise and Reformatsky reaction pathways provide viable routes to 4-hydroxy-4-methylpyrrolidin-2-one. The Reformatsky approach appears to be more robust and higher yielding, making it more suitable for larger scale synthesis. However, the Blaise reaction, with its convergent nature, may offer advantages in certain contexts, particularly if a suitable β-keto ester precursor is readily available.

Future research in this area should focus on the development of a catalytic, enantioselective synthesis of this important chiral building block. The use of chiral ligands in either the Blaise or Reformatsky reactions could provide a more direct and atom-economical route to enantiomerically pure 4-hydroxy-4-methylpyrrolidin-2-one, further enhancing its value in the synthesis of complex pharmaceutical agents.

References

  • Nakao, J., Hasegawa, T., Hashimoto, H., Noto, T., & Nakajima, T. (1991). Formation of GABOB from 2-hydroxyputrescine and its anticonvulsant effect. Pharmacology Biochemistry and Behavior, 39(3), 689-693. [Link]

  • Scolastico, C., et al. (2009). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron, 65(43), 8875-8884. [Link]

  • Nissen, S. L., & Abumrad, N. N. (1997). Nutritional role of the leucine metabolite β-hydroxy β-methylbutyrate (HMB). The Journal of nutritional biochemistry, 8(6), 300-311. [Link]

  • Zaytsev, M., & Zaytsev, A. (1877). Ueber die Einwirkung von Chromsäure auf Amylen. Justus Liebigs Annalen der Chemie, 185(2), 129-152.
  • Eger, K., et al. (2018). β-Hydroxy β-methylbutyrate supplementation and skeletal muscle in healthy and muscle-wasting conditions. Journal of cachexia, sarcopenia and muscle, 9(3), 528-541. [Link]

  • Rathke, M. W. (1975). The Reformatsky reaction. Organic Reactions, 22, 423-460. [Link]

  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.
  • Lammens, T. M., Franssen, M. C., Scott, E. L., & Sanders, J. P. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 12(8), 1430-1436. [Link]

  • European Patent Office. (2003). Method of purifying 4-hydroxy-2-pyrrolidione. EP1321462A1.
  • Gaunt, M. J., & Spencer, J. B. (2001). A Copper-Catalyzed Aza-Michael Reaction: Synthesis of β-Amino Carbonyl Compounds. Organic Letters, 3(1), 25-28. [Link]

  • Lammens, T. M., et al. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 12(8), 1430-1436. [Link]

  • Lammens, T. M., et al. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 12(8), 1430-1436. [Link]

  • Google Patents. (2014). Synthesis method of 4-hydroxy-4-methyl-2-pentanone. CN101700994A.
  • European Patent Office. (2003). Method of purifying 4-hydroxy-2-pyrrolidione. EP1321462A1.
  • Cumming, W. M. (1937).
  • Zhong, M., Pannecoucke, X., Jubault, P., & Poisson, T. (2021). On the Metal Cooperativity in a Dinuclear Copper–Guanidine Complex for Aliphatic C−H Bond Cleavage by Dioxygen. Inorganic Chemistry, 60(5), 3245-3255. [Link]

  • Smith, A. M., & Williams, C. M. (2011). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of organic chemistry, 76(11), 4596–4606. [Link]

  • Schober, L. J., et al. (2023). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. Chemistry–A European Journal, 29(1), e202202688. [Link]

  • Aguiar, F. R., et al. (2008). Synthesis of Polyhydroxylated Pyrrolidines and Aziridinopyrrolidines from [4π+2π] Cycloadducts of Cyclopentadiene and Imines/2 H -Azirines. Synthesis, 2008(06), 971-977. [Link]

  • Google Patents. (2014). Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. CN103570649A.
  • Google Patents. (1985).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-4-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. For 4-Hydroxy-4-methylpyrrolidin-2-one, a compound utilized in various synthetic pathways, ensuring its proper disposal is a matter of regulatory adherence, environmental responsibility, and laboratory safety. This guide provides a comprehensive, step-by-step protocol for the disposal of this chemical, grounded in established safety standards and regulatory frameworks.

Hazard Characterization: The Foundation of Safe Disposal

Before any disposal procedure can begin, a thorough understanding of the chemical's intrinsic hazards is paramount. This initial assessment dictates every subsequent step, from personal protective equipment (PPE) selection to waste stream segregation.

The primary source for this information is the Safety Data Sheet (SDS). While a specific SDS for 4-Hydroxy-4-methylpyrrolidin-2-one was not available, data from closely related pyrrolidinone compounds indicate a consistent hazard profile.

Key Hazard Insights:

  • Skin and Eye Irritation: Pyrrolidinone derivatives are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[1][2][3][4]

  • Potential for Systemic Effects: Some related compounds are harmful if swallowed or absorbed through the skin.[5][6][7][8]

  • Environmental Hazards: At least one analogue is classified as toxic to aquatic life with long-lasting effects, necessitating containment from waterways.[5]

Hazard ClassificationDescriptionPrimary Precaution
Health Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[1][9]
Physical Hazards Combustible liquid.[3][4]Keep away from heat, sparks, open flames, and other ignition sources.[3][4]
Environmental Hazards Potentially toxic to aquatic life.[5]Do not allow the product to enter drains or waterways.[4][10]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 4-Hydroxy-4-methylpyrrolidin-2-one is governed by the Resource Conservation and Recovery Act (RCRA), which grants the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave."[11][12][13][14] This means the generator of the waste is responsible for it from creation to final disposal.[15]

The following workflow ensures compliance with these regulations and promotes a safe laboratory environment.

Step 1: Waste Identification and Segregation

All chemical waste must be treated as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) office.[16]

  • Action: Designate 4-Hydroxy-4-methylpyrrolidin-2-one waste (including pure substance, contaminated solutions, and spill cleanup materials) as hazardous chemical waste.

  • Causality: This step is critical because federal and state regulations prohibit the disposal of hazardous wastes via sewer drains or in regular trash.[16] Improper mixing of chemicals can lead to violent reactions, the release of toxic gases, or fires.[17] Therefore, this waste must be kept separate from other waste streams like solid waste, biohazards, or incompatible chemicals (e.g., strong oxidizing agents, strong acids, strong bases).[9][17][18]

Step 2: Proper Containerization

The integrity of the waste container is essential to prevent leaks and spills.

  • Action: Select a chemically compatible container with a secure, screw-top cap.[17] High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition, with no cracks or signs of deterioration.[17]

  • Causality: Using a compatible container prevents the chemical from degrading the container material, which could lead to a leak.[18] The container must remain closed at all times except when adding waste to prevent the release of vapors and to avoid spills.[16][19] Do not fill containers beyond 90% capacity to allow for vapor expansion.[17]

Step 3: Accurate and Complete Labeling

Proper labeling is a non-negotiable legal requirement and a cornerstone of laboratory safety.

  • Action: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-Hydroxy-4-methylpyrrolidin-2-one." Do not use abbreviations or chemical formulas.

    • An accurate list of all container contents, including solvents and their approximate percentages.

    • The specific hazard characteristics (e.g., "Irritant," "Combustible").

    • The date on which waste was first added to the container (accumulation start date).

  • Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers.[20] It is also essential for the final disposal facility to process the waste correctly and safely.[19]

Step 4: Safe Accumulation and Storage

Hazardous waste must be stored safely in a designated area within the laboratory.

  • Action: Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA).[17][19] This area must be at or near the point of generation and under the control of the laboratory personnel.[19] The container should be kept in secondary containment (such as a spill tray) to contain any potential leaks.

  • Causality: The SAA regulation allows for the collection of waste in a lab without requiring a full-scale storage facility permit.[17] Storing incompatible wastes separately within the SAA is crucial to prevent accidental mixing.[17] Weekly inspections of the SAA are required to check for leaks and ensure proper labeling.[17]

Step 5: Arranging for Final Disposal

The final step is the transfer of waste to trained professionals for disposal.

  • Action: Once the waste container is full or has been in the SAA for up to one year (whichever comes first), contact your institution's EHS office to schedule a waste pickup.[17][19]

  • Causality: Laboratory personnel should never attempt to dispose of hazardous waste themselves.[16] EHS professionals are trained to handle, transport, and consolidate waste according to strict federal, state, and local regulations, ensuring it reaches a licensed Treatment, Storage, and Disposal Facility (TSDF).[14][21]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for 4-Hydroxy-4-methylpyrrolidin-2-one.

G Disposal Workflow for 4-Hydroxy-4-methylpyrrolidin-2-one cluster_0 In-Lab Process cluster_1 Disposal Coordination A Waste Generation (Used Reagent, Contaminated Materials) B Characterize as Hazardous Waste (Consult SDS) A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Label Container Correctly ('Hazardous Waste', Full Chemical Name, Hazards, Date) C->D E Store in Satellite Accumulation Area (SAA) (Secondary Containment, Closed Lid) D->E F Container Full or >1 Year? E->F F->E No (Continue Accumulation) G Request Waste Pickup (Contact EHS/Safety Office) F->G Yes H EHS Collects & Transports Waste G->H I Final Disposal at a Licensed TSDF H->I

Caption: Decision workflow for the safe and compliant disposal of laboratory chemical waste.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is spilled near a source of ignition, extinguish all flames and turn off equipment.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical spill kit, to dike the spill and prevent it from spreading.[22]

  • Collect Absorbent Material: Carefully collect the absorbent material and contaminated soil using non-sparking tools.

  • Dispose as Hazardous Waste: Place all contaminated materials into a designated, compatible, and properly labeled hazardous waste container.[16]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office.

By adhering to this structured and well-documented disposal protocol, researchers, scientists, and drug development professionals can ensure that the final stage of the chemical lifecycle for 4-Hydroxy-4-methylpyrrolidin-2-one is managed with the highest standards of safety, integrity, and environmental stewardship.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • What it Really Means to be RCRA Compliant with Hazardous Waste. (2019, July 17). Clean Management Environmental Group, Inc.
  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • RCRA facts: An Overview of the Hazardous Waste Management Law. (2021, February 3). ERA Environmental.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
  • RCRA Regulations Explained. National Environmental Trainers.
  • Proper Handling of Hazardous Waste Guide. US EPA. Retrieved from [Link]

  • Chemical Safety Data Sheet MSDS / SDS - 4-(hydroxymethyl)pyrrolidin-2-one. (2025, September 27). ChemicalBook.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 30). Sigma-Aldrich.
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 28). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, April 17).
  • Material Safety Data Sheet. (2009, November 12). Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • material safety data sheet sds/msds. Central Drug House (P) Ltd.
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • 4-HYDROXY-4-METHYLPYRROLIDIN-2-ONE | 53598-98-4. ChemicalBook.
  • Safety Data Sheet: N-methyl-2-pyrrolidone. Chemos GmbH&Co.KG.
  • 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. Apollo Scientific.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Hydroxy-4-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of discovery. Handling novel chemical entities requires a deep, causal understanding of the risks involved and the protective measures needed to mitigate them. This guide provides an in-depth, experience-driven protocol for the safe handling of 4-Hydroxy-4-methylpyrrolidin-2-one (CAS No. 53598-98-4), focusing on the selection and use of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and build a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the specific hazards presented by 4-Hydroxy-4-methylpyrrolidin-2-one. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, we can infer its likely hazard profile from structurally similar compounds, such as N-methyl-2-pyrrolidone (NMP) and other hydroxylated pyrrolidinones. The primary risks are associated with direct contact and potential inhalation.[1]

A thorough risk assessment is the foundation of a safe experimental plan. The hazards identified below are based on data from analogous compounds and should be treated as the minimum expected risk.

Hazard ClassificationDescriptionImplication for PPE Selection
Skin Irritation Expected to cause skin irritation upon direct contact.[1]Impervious gloves and a lab coat are mandatory to prevent skin exposure.
Serious Eye Irritation Direct contact with eyes is likely to cause serious irritation or damage.[1]Chemical safety goggles are essential; a face shield is required for splash-prone procedures.
Respiratory Irritation Inhalation of aerosols, mists, or dust (if solid) may irritate the respiratory tract.Work should be conducted in a well-ventilated area, preferably a chemical fume hood. Respiratory protection may be required.
Reproductive Toxicity (Suspected) Structurally related compounds like NMP are classified as reproductive toxicants.This elevates the need for stringent containment and avoiding any direct exposure, particularly for researchers of child-bearing potential.

This assessment dictates that our primary goal is to establish a complete barrier between the researcher and the chemical.

Core Protective Equipment: Your First Line of Defense

Based on the hazard assessment, the following PPE is mandatory for all handling procedures involving 4-Hydroxy-4-methylpyrrolidin-2-one.

A. Eye and Face Protection: Non-Negotiable

Direct ocular exposure is a high-consequence event. Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards. These provide a seal around the eyes to protect against splashes.

  • For Splash Hazards: When transferring solutions, sonicating, or performing any action that could generate splashes, a full-face shield must be worn over chemical safety goggles.

B. Hand Protection: The Critical Barrier

Choosing the correct glove is arguably the most critical decision in your PPE selection process. It is not merely about wearing "a" glove, but the right glove. The effectiveness of a glove is determined by its resistance to both permeation and degradation.[2]

  • Permeation: The process where a chemical passes through the glove material on a molecular level.

  • Degradation: The physical change in the glove material (e.g., swelling, cracking, softening) upon chemical contact.

Glove Selection for 4-Hydroxy-4-methylpyrrolidin-2-one:

While specific breakthrough time data for 4-Hydroxy-4-methylpyrrolidin-2-one is not readily published, we can use data from related solvents like N-Methyl-2-pyrrolidone (NMP) as a conservative guide.

Glove MaterialRecommendation for PyrrolidinonesRationale & Expert Insight
Nitrile Poor to Fair. Suitable only for incidental splash protection.[3][4]Nitrile gloves are a common choice in labs but offer very limited resistance to NMP and similar compounds.[3] If contact occurs, they must be removed and replaced immediately. They are not suitable for prolonged handling or immersion.
Butyl Rubber Excellent. Butyl rubber provides excellent protection against a wide range of ketones, esters, and polar solvents.[2] This is the recommended material for extended handling or in situations with a higher risk of direct contact.
Neoprene Fair to Good. Neoprene offers a moderate level of protection and can be a suitable alternative if butyl gloves are not available, but breakthrough times will be shorter.[2]
Natural Rubber (Latex) Not Recommended. Latex offers poor chemical resistance to this class of compounds and can cause allergic reactions.[2]

Operational Imperative: Always double-glove, using a lighter nitrile glove as the inner layer and a more robust glove (like butyl rubber) as the outer layer. This enhances protection and allows for the safe removal of the contaminated outer glove without exposing the skin.

C. Body Protection

A standard cotton lab coat is insufficient. A chemically resistant lab coat or apron made from materials like polyester or a poly-cotton blend should be worn. Ensure cuffs are snug, and the coat is fully buttoned. For large-scale operations, a chemically resistant suit may be necessary.

D. Respiratory Protection

All work with 4-Hydroxy-4-methylpyrrolidin-2-one should be performed inside a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required.

  • Requirement: A NIOSH-approved respirator with organic vapor (OV) cartridges. A full-face respirator will also provide eye and face protection.

  • Causality: The organic vapor cartridge contains activated carbon, which adsorbs the solvent molecules from the air before they can be inhaled.

Procedural Guidance: From Plan to Action

A. PPE Selection and Inspection Workflow

Before entering the lab, a systematic check ensures your protective barrier is sound.

PPE_Workflow cluster_prep Preparation Phase cluster_inspection Inspection Phase cluster_action Action Phase assess Assess Task (e.g., weighing, transfer, reaction) select_ppe Select PPE Based on Hazards (Goggles, Face Shield, Gloves, Coat) assess->select_ppe inspect_gloves Inspect Gloves for Tears, Discoloration, Pinholes select_ppe->inspect_gloves inspect_goggles Inspect Goggles/Shield for Cracks, Cleanliness inspect_gloves->inspect_goggles fail Replace Defective PPE inspect_gloves->fail Defect Found inspect_coat Inspect Lab Coat for Contamination, Integrity inspect_goggles->inspect_coat inspect_goggles->fail Defect Found don_ppe Don PPE Correctly (Coat -> Goggles -> Gloves) inspect_coat->don_ppe All PPE passes inspection inspect_coat->fail Defect Found proceed Proceed with Experiment in Fume Hood don_ppe->proceed fail->select_ppe

Caption: PPE Selection and Inspection Workflow.

B. Spill Response Protocol

In the event of a spill, a prepared response is critical to ensure safety.

Spill_Response spill Spill Occurs alert Alert Colleagues & Evacuate Area spill->alert ppe Don Appropriate PPE (Butyl Gloves, Respirator, Goggles, Coat) alert->ppe contain Contain Spill with Inert Absorbent Material (e.g., Chemizorb®, sand) ppe->contain collect Collect Absorbed Material Using Non-Sparking Tools contain->collect dispose Place in a Labeled, Sealed Container for Hazardous Waste collect->dispose decontaminate Decontaminate Area with Soap and Water dispose->decontaminate

Caption: Spill Response Protocol for 4-Hydroxy-4-methylpyrrolidin-2-one.

Disposal Plan for Contaminated PPE

Contaminated PPE is hazardous waste. Proper disposal prevents secondary exposure.

  • Gloves: After handling, remove the outer glove first by peeling it off from the cuff, ensuring the external surface is not touched with the bare inner glove. Then, remove the inner glove. Dispose of all gloves in a designated hazardous waste container.[5]

  • Lab Coats and Clothing: If significant contamination occurs, remove the lab coat immediately and place it in a labeled, sealed bag for professional decontamination or disposal according to your institution's guidelines. Do not take contaminated lab coats home.

  • Goggles and Face Shields: Decontaminate reusable eye and face protection by washing thoroughly with soap and water after each use.

Emergency Procedures: Immediate First Aid
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

By integrating this comprehensive, causality-driven approach to PPE, you build a robust safety culture that protects not only yourself but the integrity of your research.

References

  • Cole-Parmer. Material Safety Data Sheet: 4-Hydroxy-4-methylpyrrolidin-2-one. Available at: [Link]

  • CP Lab Safety. Glove Compatibility Chart. Available at: [Link]

  • AMG Medical Inc. CHEMICAL RESISTANCE & BARRIER GUIDE. Available at: [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. Available at: [Link]

  • Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: N-Methyl-2-pyrrolidone. Available at: [Link]

  • Environmental Health and Safety, University of Nebraska-Lincoln. OSHA Glove Selection Chart. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-4-methylpyrrolidin-2-one
Reactant of Route 2
4-Hydroxy-4-methylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.